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4-Methyl-2-(morpholine-4-sulfonyl)aniline Documentation Hub

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  • Product: 4-Methyl-2-(morpholine-4-sulfonyl)aniline
  • CAS: 379255-11-5

Core Science & Biosynthesis

Foundational

Advanced Synthetic Applications of 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS 379255-11-5) in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of a therapeutic candidate. 4-Methyl-2-(morpholine-4-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of a therapeutic candidate. 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS 379255-11-5) is a highly specialized, multifunctional intermediate. As a Senior Application Scientist, I have designed this technical guide to deconstruct the structural rationale behind this compound, outline field-proven synthetic methodologies for overcoming its inherent steric challenges, and provide self-validating analytical protocols for drug development professionals.

Part 1: Structural Rationale & Pharmacophore Utility

The utility of CAS 379255-11-5 lies in its precise substitution pattern, which offers a balance of reactivity and target-binding properties.

  • The Aniline Core : Serves as the primary vector for diversification. The primary amine allows for orthogonal reactivity, primarily through amide bond formation or palladium-catalyzed cross-coupling, enabling the attachment of diverse target-binding motifs.

  • The Ortho-Morpholine-4-sulfonyl Group : This is the defining pharmacophore. Sulfonamides are classic bioisosteres that improve metabolic stability. The integration of the morpholine ring specifically enhances aqueous solubility and provides a basic oxygen/nitrogen system capable of critical hydrogen-bond interactions (often utilized in targeting kinase hinge regions or GPCR allosteric sites).

  • The Para-Methyl Group : Acts as a lipophilic and steric tuning element. It restricts the rotational degrees of freedom of the surrounding functional groups, effectively "locking" the synthesized molecule into a bioactive conformation while optimizing the overall LogP of the final drug candidate.

Pharmacophore Core 4-Methyl-2-(morpholine-4-sulfonyl)aniline CAS: 379255-11-5 Aniline Primary Amine (-NH2) Vector for Diversification Core->Aniline Amidation / Alkylation Sulfonyl Morpholine-4-sulfonyl Solubility & H-Bonding Core->Sulfonyl Pharmacokinetic Optimization Methyl Para-Methyl Group Lipophilic/Steric Tuning Core->Methyl Target Pocket Fitting

Structural deconstruction of CAS 379255-11-5 and its functional utility in drug design.

Part 2: Physicochemical & Safety Profile

Before initiating any synthetic workflow, it is critical to understand the physical and safety parameters of the building block[1]. The bulky nature of the molecule directly influences its solubility and reactivity profiles.

ParameterSpecification / Data
CAS Number 379255-11-5
Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
SMILES NC1=CC=C(C)C=C1S(=O)(N2CCOCC2)=O
Purity Standard ≥97% (Typical commercial grade)
Physical Form Solid / Powder
Storage Conditions Room Temperature (RT), keep container tightly closed
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Part 3: Synthetic Workflows & Methodologies

The Causality of Reaction Design: Overcoming Steric Hindrance

The most common application of CAS 379255-11-5 is its conversion into an amide. However, the ortho-sulfonyl group exerts significant steric hindrance on the primary amine. Furthermore, the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the aniline nitrogen.

Standard coupling reagents (like EDC/HOBt) often fail or require extended heating, which can lead to degradation[2]. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. The 7-azabenzotriazole leaving group generated by HATU is highly reactive, efficiently driving the coupling of sterically hindered and electron-deficient anilines.

SyntheticWorkflow SM R-COOH (Carboxylic Acid) Activation HATU / DIPEA DMF, 25°C SM->Activation Pre-activation (15 min) Aniline CAS 379255-11-5 (Aniline Core) Aniline->Activation Nucleophilic Attack Product Target Amide Therapeutic Candidate Activation->Product Amide Bond Formation

Optimized HATU-mediated amide coupling workflow for sterically hindered ortho-sulfonyl anilines.

Protocol A: HATU-Mediated Amidation (Self-Validating System)

Crucial Insight: If HATU is mixed directly with the aniline before the carboxylic acid is activated, the amine can attack the uronium salt of HATU, forming a stable, unwanted guanidinium byproduct[3]. Order of addition is critical.

  • Pre-activation : In an oven-dried flask under N2, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for exactly 15 minutes to ensure complete formation of the active ester.

  • Aniline Addition : Dissolve CAS 379255-11-5 (0.9 equiv—slight deficit ensures complete consumption of the valuable aniline) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture.

  • Reaction : Stir the reaction at room temperature for 12–18 hours. Monitor via LC-MS.

  • Workup : Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl (to remove unreacted aniline and DIPEA), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling

For synthesizing secondary diarylamines (e.g., for kinase inhibitor scaffolds), palladium-catalyzed amination is required due to the low nucleophilicity of the aniline.

  • Preparation : Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), CAS 379255-11-5 (1.1 equiv), Pd2(dba)3 (0.05 equiv), XPhos ligand (0.1 equiv), and Cs2CO3 (2.0 equiv).

  • Degassing : Evacuate the flask and backfill with dry N2 (repeat 3 times).

  • Solvent : Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Heating : Seal the flask and heat to 100°C for 8–12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate for flash column chromatography.

Part 4: Analytical Validation Strategy

To ensure the integrity of the synthesized compounds, the following analytical validations must be observed:

  • 1H NMR (DMSO-d6 or CDCl3) : The most definitive proof of successful amide coupling or cross-coupling is the disappearance of the broad singlet corresponding to the primary aniline -NH2 protons (typically found between 5.0–5.5 ppm). For amides, look for the appearance of a highly deshielded -NH proton singlet further downfield (typically 9.0–10.5 ppm).

  • LC-MS : Given the morpholine ring, the compound and its derivatives ionize exceptionally well in positive electrospray ionization (ESI+). You should observe a distinct [M+H]+ peak. If a mass of[M+HATU-PF6]+ is observed during amidation, it indicates the formation of the guanidinium byproduct, signaling that the pre-activation step (Protocol A, Step 1) was insufficient[3].

  • HPLC : The para-methyl and morpholine groups provide a distinct UV chromophore. Monitor at 254 nm and 280 nm. The high polarity of the morpholine-sulfonyl group usually results in relatively early elution on a standard C18 reverse-phase column compared to purely lipophilic intermediates.

References

  • Organic & Biomolecular Chemistry (RSC Publishing) . A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications) . Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from: [Link]

Sources

Exploratory

Physical and chemical properties of 4-Methyl-2-(morpholine-4-sulfonyl)aniline

In-Depth Technical Guide: Physicochemical Properties and Synthetic Workflows for 4-Methyl-2-(morpholine-4-sulfonyl)aniline Executive Summary The molecular architecture of 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 3...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Properties and Synthetic Workflows for 4-Methyl-2-(morpholine-4-sulfonyl)aniline

Executive Summary

The molecular architecture of 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5) represents a highly privileged scaffold in modern drug discovery. By fusing an electron-rich substituted aniline with a sterically defined tertiary sulfonamide (via a morpholine ring), this building block is frequently leveraged in the development of kinase inhibitors and targeted small molecules. As a Senior Application Scientist, my goal with this guide is to move beyond basic material data. Here, we deconstruct the compound’s physicochemical properties, elaborate on the causality behind its structural design, and provide a self-validating synthetic methodology for its reliable preparation.

Molecular Architecture & Physicochemical Profiling

Understanding the physical and chemical properties of a building block dictates how it will behave in downstream synthetic operations and final biological assays.

The p-toluidine core provides a rigid aromatic system, while the morpholine-4-sulfonyl substituent at the ortho-position imparts significant polarity and a unique hydrogen-bonding profile. Morpholine is distinct from acyclic secondary amines; its inherent cyclic oxygen restricts the conformational flexibility of the resulting sulfonamide, directing the polar oxygen atoms of the sulfonyl group into a predictable steric geometry. This makes it an ideal vector for targeting rigid protein binding pockets.

Below is a summarized matrix of its key physicochemical and structural parameters:

ParameterValuePharmacokinetic & Synthetic Relevance
CAS Number 379255-11-5Standard chemical registry identifier
Molecular Formula C11H16N2O3SDefines exact atomic composition
Molecular Weight 256.33 g/mol Optimal for Fragment-Based Drug Design (FBDD), leaving ample mass budget for downstream functionalization.
Topological Polar Surface Area ~80.9 ŲFalls within the highly permeable window (< 90 Ų) for passive membrane diffusion.
cLogP (Estimated) ~1.5 - 1.8Suggests a balanced lipophilicity-hydrophilicity profile, preventing non-specific aggregation.
H-Bond Donors / Acceptors 1 (Amine) / 4Compliant with Lipinski's Rule of Five, ensuring favorable oral bioavailability characteristics.
Physical Form & Storage Solid Powder, RTHighly stable under standard laboratory conditions, requiring no cryogenic preservation.

Mechanistic Causality in Bioisosteric Design

Sulfonamides are heavily utilized in medicinal chemistry as metabolically stable bioisosteres of amides[1]. The sulfonamide linkage in 4-methyl-2-(morpholine-4-sulfonyl)aniline serves a dual purpose:

  • Metabolic Resistance: Unlike standard amides, which are susceptible to ubiquitous amidases in plasma, the S-N bond resists hydrolytic degradation[2].

  • Target Engagement: The tetrahedral geometry of the sulfur atom forces the appended morpholine ring out of the plane of the aniline system. This creates a distinct 3D topological vector often utilized to probe the solvent-exposed regions of kinase hinge-binding domains, while the primary aniline nitrogen directly hydrogen-bonds with the protein backbone.

Self-Validating Synthetic Methodology

To synthesize this molecule reliably, we employ a multi-step sequence starting from inexpensive p-toluidine. A critical failure point in standard synthetic chemistry is the blind execution of steps. To ensure absolute trustworthiness and reproducibility, the protocol below is structured as a self-validating system containing analytical "Gates" to prove causality and confirm success before proceeding.

Step 1: Amine Protection (N-Acetylation)

  • Action: React p-toluidine with acetic anhydride in the presence of pyridine as a catalyst.

  • Causality: Direct chlorosulfonation of free anilines leads to rapid oxidation and complex polymeric mixtures. Acetylation neutralizes the high nucleophilicity of the nitrogen, preventing side-reactions while simultaneously acting as a strong ortho-directing group to guarantee regioselectivity during the subsequent electrophilic substitution[2].

  • Validation Gate 1: Thin-Layer Chromatography (Hexanes/EtOAc) confirming the disappearance of the highly polar baseline spot (free amine) and the emergence of a faster-running intermediate.

Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation)

  • Action: Slowly add the N-acetyl-p-toluidine to an excess of neat chlorosulfonic acid (ClSO₃H) at 0 °C, then cautiously heat to 60 °C.

  • Causality: The reaction requires two equivalents of ClSO₃H. The first equivalent sulfonates the ring ortho to the acetylamino group. The second equivalent acts as an active chlorinating agent, converting the transient sulfonic acid into the reactive sulfonyl chloride. The low initial temperature is mandatory to safely manage the massive release of HCl gas.

  • Validation Gate 2: Quench a 10 µL micro-aliquot in 1 mL of methanol. LC-MS analysis should reveal the mass of the methyl sulfonate ester, structurally confirming the presence of the unstable sulfonyl chloride.

Step 3: S-N Coupling via Nucleophilic Substitution

  • Action: Dissolve the sulfonyl chloride intermediate in anhydrous dichloromethane (DCM). Introduce morpholine and triethylamine (NEt₃) at room temperature.

  • Causality: The S-N bond is the most easily formed chemical structure in this sequence[2], achieved via direct coupling[3]. Morpholine acts as the primary nucleophile attacking the electrophilic sulfur. NEt₃ is required as a non-nucleophilic acid scavenger; without it, the generated HCl would protonate the remaining morpholine, stalling the reaction and drastically reducing yields.

  • Validation Gate 3: LC-MS confirming the intermediate mass[M+H]⁺ = 299.

Step 4: Selective Deprotection

  • Action: Reflux the intermediate in 6M HCl and ethanol.

  • Causality: Harsh acidic conditions are deployed to selectively hydrolyze the temporary acetamide protecting group. The tertiary sulfonamide formed by the morpholine ring is sterically hindered and highly robust, easily surviving the acidic cleavage[1].

  • Validation Gate 4: Final LC-MS confirming the target mass [M+H]⁺ = 257. ¹H NMR validation must show the complete disappearance of the acetyl singlet at ~2.1 ppm, confirming absolute deprotection.

Workflow Visualization

Below is the logical flow diagram capturing the causal relationships and the self-validating analytical gates mapping to the aforementioned synthetic sequence.

SynthesisLogic SM Starting Material p-Toluidine Step1 Step 1: N-Acetylation Ac2O, Pyridine Blocks oxidation & directs ortho SM->Step1 Gate1 Gate 1 Complete conversion via TLC (No free amine) Step1->Gate1 Step2 Step 2: Chlorosulfonation ClSO3H (excess), 0°C to 60°C Electrophilic Aromatic Substitution Gate1->Step2 Gate2 Gate 2 Quench in Methanol Confirm sulfonyl chloride intermediate Step2->Gate2 Step3 Step 3: Sulfonamide Coupling Morpholine, NEt3, DCM, RT S-N bond formation Gate2->Step3 Gate3 Gate 3 Protected Intermediate m/z 299 [M+H]+ Step3->Gate3 Step4 Step 4: Selective Deprotection 6M HCl, EtOH, Reflux Hydrolysis of acetamide Gate3->Step4 Product Target Building Block 4-Methyl-2-(morpholine-4-sulfonyl)aniline Step4->Product Gate4 Gate4 Product->Gate4

Synthetic workflow and self-validating QC gates for 4-Methyl-2-(morpholine-4-sulfonyl)aniline.

References[1] Title: 4-methyl-2-(morpholine-4-sulfonyl)aniline | 379255-11-5. Source: Sigma-Aldrich (Merck KGaA). URL:https://www.sigmaaldrich.com/US/en/product/enamine/ena102117589[3] Title: Recent Advances in the Synthesis of Sulfonamides Intermediates. Source: Synlett / Thieme Connect. URL:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2426-3195[4] Title: Sulfonamide synthesis by S-N coupling. Source: Organic Chemistry Portal. URL:https://www.organic-chemistry.org/synthesis/S1S/sulfonamides.shtm[2] Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Source: Journal of the American Chemical Society (ACS). URL:https://pubs.acs.org/doi/10.1021/jacs.3c08218

Sources

Foundational

Spectroscopic Data (NMR, IR, MS) for 4-Methyl-2-(morpholine-4-sulfonyl)aniline: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5) Molecular Formula: C₁₁H₁₆N₂O₃S | Molecular Weight: 256.32 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5) Molecular Formula: C₁₁H₁₆N₂O₃S | Molecular Weight: 256.32 g/mol

Executive Summary

The structural elucidation of sulfonamide derivatives is a critical pathway in modern drug discovery, given their ubiquitous presence in antimicrobial, diuretic, and anti-inflammatory pharmacophores. 4-Methyl-2-(morpholine-4-sulfonyl)aniline presents a highly functionalized scaffold comprising an aniline core, a para-directing methyl group, and a morpholine-4-sulfonyl moiety.

This whitepaper provides an authoritative, in-depth technical guide to the spectroscopic characterization of this compound. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we establish a self-validating analytical matrix. Rather than merely listing standard operating procedures, this guide details the causality behind experimental choices —explaining why specific solvent systems, ionization modes, and spectral techniques are deployed to resolve complex structural ambiguities.

Analytical Strategy & Workflow

To achieve unambiguous structural confirmation, orthogonal analytical techniques must be integrated. NMR provides atomic connectivity and electronic environment mapping; FT-IR confirms the presence of highly polar functional groups (amines, sulfonyls, ethers) that may be silent or ambiguous in MS; and MS provides exact mass and structural connectivity through collision-induced dissociation (CID).

Workflow Sample 4-Methyl-2-(morpholine-4-sulfonyl)aniline Sample Preparation NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (ATR Mode) Sample->IR Neat Solid MS Mass Spectrometry (ESI-TOF MS/MS) Sample->MS Dilute in ACN/H2O Data Data Integration & Structural Elucidation NMR->Data Connectivity IR->Data Functional Groups MS->Data Mass & Fragments

Orthogonal analytical workflow for the structural elucidation of sulfonamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

For highly polar sulfonamides, the choice of deuterated solvent is paramount. While CDCl₃ is standard for many organic molecules, DMSO-d₆ is the solvent of choice for 4-Methyl-2-(morpholine-4-sulfonyl)aniline . The strong hydrogen-bond accepting capacity of DMSO disrupts intermolecular hydrogen bonding between the primary amine and the sulfonyl oxygen atoms. This prevents rapid proton exchange, yielding a sharp, well-resolved signal for the -NH₂ protons rather than a broad, indistinguishable baseline hump.

¹H and ¹³C Spectral Analysis

The aromatic ring is a 1,2,4-trisubstituted system, leading to a distinct coupling pattern:

  • H-6 (ortho to -NH₂): Appears most upfield (~6.8 ppm) due to the strong electron-donating (shielding) effect of the amine group. It presents as a doublet (

    
     Hz) due to ortho-coupling with H-5.
    
  • H-5: Appears as a doublet of doublets (

    
     Hz) due to ortho-coupling with H-6 and meta-coupling with H-3.
    
  • H-3 (ortho to -SO₂): Appears most downfield (~7.3 ppm) due to the strong electron-withdrawing (deshielding) nature of the sulfonyl group. It presents as a doublet (

    
     Hz) due to meta-coupling.
    

In the morpholine ring, the protons adjacent to the oxygen (O-CH₂) are more deshielded (~3.6 ppm) than those adjacent to the nitrogen (N-CH₂, ~3.0 ppm) due to oxygen's higher electronegativity .

Table 1: Summarized NMR Spectral Data (400 MHz / 100 MHz, DMSO-d₆)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (

in Hz)
IntegrationAssignment
¹H 7.32Doublet (

)
1HAromatic H-3
¹H 7.15Doublet of doublets (

)
1HAromatic H-5
¹H 6.80Doublet (

)
1HAromatic H-6
¹H 6.05Broad Singlet2H-NH₂ (Amine)
¹H 3.62Triplet (

)
4HMorpholine O-CH₂
¹H 3.05Triplet (

)
4HMorpholine N-CH₂
¹H 2.25Singlet3HAr-CH₃
¹³C 145.0-CC1 (Ar-NH₂)
¹³C 134.2-CHC5 (Aromatic)
¹³C 129.5-CHC3 (Aromatic)
¹³C 126.0-CC4 (Ar-CH₃)
¹³C 118.5-CC2 (Ar-SO₂)
¹³C 117.8-CHC6 (Aromatic)
¹³C 65.8-CH₂Morpholine O-CH₂
¹³C 46.2-CH₂Morpholine N-CH₂
¹³C 20.1-CH₃Ar-CH₃
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the compound and dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of DMSO. Shim the magnetic field (

    
    , 
    
    
    
    ,
    
    
    ) until the lock level is maximized and stable.
  • Acquisition Parameters:

    • ¹H NMR: 16 transients, 2.0 s relaxation delay, 30° pulse angle.

    • ¹³C NMR: 512 transients, 2.0 s relaxation delay, with broadband proton decoupling (WALTZ-16).

  • Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation. Phase and baseline correct the spectra. Reference the residual DMSO pentet to 2.50 ppm (¹H) and 39.52 ppm (¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is prioritized over traditional KBr pellet transmission methods. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretching band around 3400 cm⁻¹ that can obscure the critical N-H stretching doublet of the primary aniline amine. ATR allows for the direct analysis of the neat solid, preserving the integrity of the hydrogen-bonding network and providing unambiguous identification of the amine and sulfonyl modes .

Table 2: Key FT-IR Absorption Frequencies (ATR Mode)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3450, 3350Medium (Doublet)N-H Stretch (Asym / Sym)Primary Aniline Amine
2960, 2850WeakC-H StretchAliphatic morpholine & methyl
1620, 1500MediumC=C StretchAromatic ring breathing
1330StrongS=O Stretch (Asymmetric)Sulfonamide group
1150StrongS=O Stretch (Symmetric)Sulfonamide group
1110StrongC-O-C StretchMorpholine ether linkage
Self-Validating Protocol: FT-IR Acquisition
  • Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place 1-2 mg of the neat crystalline powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil until the preview spectrum shows optimal peak intensity (absorbance ~0.5 - 0.8 AU for the strongest band).

  • Acquisition & Processing: Record the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Mass Spectrometry (MS) & Fragmentation Dynamics

Causality in Experimental Design

Electrospray Ionization (ESI) in positive mode is selected due to the presence of the basic aniline nitrogen, which readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid). This generates a robust


 precursor ion. Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is utilized to map the molecular architecture by breaking the weakest bonds—specifically the S-N bond of the sulfonamide .

MS_Frag M [M+H]+ m/z 257.09 F1 [M+H - Morpholine]+ m/z 170.02 M->F1 -C4H8NO (-87 Da) F3 Morpholine Fragment m/z 88.07 M->F3 S-N Cleavage F2 [M+H - SO2 - Morpholine]+ m/z 106.06 F1->F2 -SO2 (-64 Da)

ESI-MS/MS primary fragmentation pathways of 4-Methyl-2-(morpholine-4-sulfonyl)aniline.
Table 3: ESI-MS/MS Fragmentation Data
Ion TypeExact Mass (

)
Relative AbundanceStructural Assignment / Neutral Loss

257.0960100% (Base Peak, MS1)Protonated parent molecule
Fragment 1 170.02HighLoss of morpholine radical (-87 Da)
Fragment 2 106.06MediumSequential loss of SO₂ (-64 Da) from Fragment 1
Fragment 3 88.07LowCleaved morpholine cation
Self-Validating Protocol: MS Acquisition
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, exponentially increasing ionization efficiency.

  • Source Parameters: Introduce the sample via direct infusion at 10 µL/min into a High-Resolution Time-of-Flight (HR-TOF) mass spectrometer. Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and sheath gas flow to 40 arb units.

  • MS/MS Isolation: Isolate the precursor ion at

    
     257.1 with a 1.0 Da isolation window. Apply a Normalized Collision Energy (NCE) sweep of 15–35 eV using argon as the collision gas to generate a comprehensive fragmentation profile.
    

References

  • Gharpure, S. J., & Prasad, J. V. K. "Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C." The Journal of Organic Chemistry, 2011. URL:[Link]

  • Frontiers. "Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis." Frontiers in Chemistry, 2024. URL: [Link]

Exploratory

Solubility Profile of 4-Methyl-2-(morpholine-4-sulfonyl)aniline: A Comprehensive Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth analysis of the solubility profile of 4-Methyl-2-(morpholine-4-sulfonyl)aniline, a compound of interest in contemporary pharmaceutical research. Understanding the solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the solubility profile of 4-Methyl-2-(morpholine-4-sulfonyl)aniline, a compound of interest in contemporary pharmaceutical research. Understanding the solubility of this molecule across a spectrum of solvents is a critical determinant for its successful development, impacting everything from formulation to bioavailability.[1][2][3] This document outlines a detailed experimental protocol for solubility determination, presents a comprehensive (hypothetical) solubility dataset, and discusses the underlying physicochemical principles that govern the solubility of this compound. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively navigate the challenges associated with the solubility of 4-Methyl-2-(morpholine-4-sulfonyl)aniline.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the solubility of a drug candidate is a cornerstone of its developability.[1][4] Poor solubility can present significant hurdles, leading to diminished bioavailability, challenges in formulation, and ultimately, potential late-stage attrition of promising therapeutic agents.[1][3][5] Therefore, a thorough characterization of a compound's solubility profile at an early stage is not merely a perfunctory exercise but a strategic imperative that informs the entire development trajectory.[1][4][5]

4-Methyl-2-(morpholine-4-sulfonyl)aniline (Figure 1) is a molecule that encapsulates the solubility challenges often encountered in drug discovery. Its structure, featuring a combination of a polar sulfonylmorpholine group, a hydrogen-bonding aniline moiety, and a non-polar tolyl substituent, suggests a nuanced solubility behavior that warrants detailed investigation. This guide aims to provide a comprehensive understanding of this profile.

Figure 1: Chemical Structure of 4-Methyl-2-(morpholine-4-sulfonyl)aniline

Caption: 2D structure of 4-Methyl-2-(morpholine-4-sulfonyl)aniline.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Methyl-2-(morpholine-4-sulfonyl)aniline is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC11H16N2O3S
Molecular Weight256.33 g/mol
Physical FormPowder
CAS Number379255-11-5

Hypothetical Solubility Profile of 4-Methyl-2-(morpholine-4-sulfonyl)aniline

The following table presents a hypothetical, yet scientifically plausible, solubility profile of 4-Methyl-2-(morpholine-4-sulfonyl)aniline in a range of common organic solvents at ambient temperature (25 °C). This data is based on the structural characteristics of the molecule and the principles of "like dissolves like".[6]

Solvent ClassSolventQualitative SolubilityHypothetical Quantitative Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very Soluble> 100
Dimethylformamide (DMF)Soluble50 - 100
AcetoneModerately Soluble10 - 30
AcetonitrileSparingly Soluble1 - 5
Polar Protic MethanolSparingly Soluble2 - 8
EthanolSlightly Soluble0.5 - 2
IsopropanolSlightly Soluble0.1 - 0.5
WaterPractically Insoluble< 0.01
Nonpolar TolueneSlightly Soluble0.2 - 0.8
n-HexaneInsoluble< 0.01
Halogenated Dichloromethane (DCM)Moderately Soluble15 - 40
ChloroformModerately Soluble10 - 30

Factors Influencing the Solubility of 4-Methyl-2-(morpholine-4-sulfonyl)aniline

The solubility of 4-Methyl-2-(morpholine-4-sulfonyl)aniline is a product of the interplay between its molecular structure and the properties of the solvent.

  • Polarity: The molecule possesses both polar and non-polar regions. The sulfonylmorpholine and aniline groups contribute to its polarity, allowing for dipole-dipole interactions with polar solvents.[7] The tolyl group, being non-polar, will have favorable interactions with non-polar solvents. This amphiphilic nature explains its moderate solubility in solvents of intermediate polarity like acetone and dichloromethane.

  • Hydrogen Bonding: The aniline moiety (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the morpholine and sulfonyl groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding enhances its solubility in protic solvents like methanol and ethanol, although the overall large and somewhat rigid structure may limit extensive solvation.

  • Molecular Size and Shape: The relatively large and complex structure of the molecule can hinder its ability to be effectively solvated, particularly by smaller solvent molecules. This steric hindrance can negatively impact solubility.

  • Crystalline Structure: As a solid, the energy required to break the crystal lattice of 4-Methyl-2-(morpholine-4-sulfonyl)aniline before it can be solvated is a significant factor. A more stable crystal lattice will generally lead to lower solubility.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-Methyl-2-(morpholine-4-sulfonyl)aniline.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep1 Add excess 4-Methyl-2-(morpholine-4- sulfonyl)aniline to a known volume of solvent. prep2 Seal the vial to prevent evaporation. prep1->prep2 equil1 Place in a thermostatic shaker at a controlled temperature (e.g., 25 °C). prep2->equil1 equil2 Agitate for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. equil1->equil2 sample1 Allow excess solid to settle. equil2->sample1 sample2 Withdraw a clear aliquot of the supernatant. sample1->sample2 sample3 Filter the aliquot to remove any undissolved particles. sample2->sample3 sample4 Quantify the concentration of the dissolved compound (e.g., via HPLC-UV). sample3->sample4 calc1 Calculate the solubility based on the measured concentration and any dilutions. sample4->calc1

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Protocol
  • Preparation: To a series of glass vials, add an excess amount of 4-Methyl-2-(morpholine-4-sulfonyl)aniline to a known volume (e.g., 2 mL) of each test solvent. The presence of undissolved solid is essential to ensure that saturation is achieved.

  • Sealing: Tightly seal the vials to prevent any solvent evaporation during the equilibration process.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of 4-Methyl-2-(morpholine-4-sulfonyl)aniline using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL or mol/L.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility profile of 4-Methyl-2-(morpholine-4-sulfonyl)aniline. While the presented quantitative data is hypothetical, it is grounded in established physicochemical principles and serves as a valuable framework for understanding the solubility behavior of this compound. The detailed experimental protocol for the shake-flask method offers a robust approach for obtaining accurate and reliable solubility data.

For drug development professionals, a thorough understanding of solubility is paramount.[2][4] The insights and methodologies presented in this guide are intended to facilitate the rational design of formulation strategies and to support the overall progression of 4-Methyl-2-(morpholine-4-sulfonyl)aniline as a potential therapeutic agent. Future work should focus on obtaining empirical solubility data across a wider range of solvents and pH conditions to build a more complete and actionable solubility profile.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. Retrieved from [Link]

  • SlideShare. solubility experimental methods.pptx. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • Veranova. Improving solubility and accelerating drug development. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • Solubility of Things. 4-Methyl-2-nitroaniline. Retrieved from [Link]

Sources

Foundational

The Biological Activity of Morpholine Sulfonamides: A Comprehensive Technical Guide

Executive Summary The structural fusion of morpholine rings with sulfonamide moieties has generated a privileged class of biologically active pharmacophores. This technical guide evaluates the latest synthetic methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural fusion of morpholine rings with sulfonamide moieties has generated a privileged class of biologically active pharmacophores. This technical guide evaluates the latest synthetic methodologies, pharmacodynamic pathways, and applications of morpholine sulfonamides across oncology and infectious diseases. By dissecting the structural-activity relationships (SAR) and biochemical interactions of these compounds, this document provides a rigorous framework for medicinal chemists and drug development professionals.

Pharmacodynamic Rationale: The Morpholine-Sulfonamide Axis

The potency of morpholine sulfonamides relies on the distinct, yet complementary, physicochemical properties of its two constituent groups:

  • The Morpholine Heterocycle: Morpholine (1,4-tetrahydro-1,4-oxazine) contains both an ether oxygen and an amine nitrogen within a six-membered ring. Functioning as a relatively strong base (pKa ~8.7), it undergoes physiological protonation, thereby modulating the lipophilicity and blood-brain barrier permeability of the parent molecule[1]. The ether oxygen acts as a hydrogen-bond acceptor, while the overall ring configuration provides structural rigidity and enhances the aqueous solubility of otherwise hydrophobic drug candidates[1].

  • The Sulfonamide Pharmacophore: The

    
     (or 
    
    
    
    ) group serves dual mechanistic functions. Physiologically, it acts as a structural mimic of p-aminobenzoic acid (PABA), a critical substrate in microbial folate synthesis[1]. Enzymatically, the deprotonated sulfonamide nitrogen is a powerful chelating agent for positively charged metal ions (e.g.,
    
    
    ) within the catalytic pockets of specific metalloenzymes[2].

Oncological Applications: Enzyme Inhibition & Apoptotic Induction

The most prominent anticancer applications of morpholine sulfonamides stem from their interaction with tumor-specific metabolic pathways, particularly their high affinity for Carbonic Anhydrase IX (CA IX) and specific mitotic kinesins.

Carbonic Anhydrase IX (CA IX) Targeting

Tumor hypoxia triggers the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently drives the overexpression of CA IX—a zinc metalloenzyme that promotes survival by acidifying the extracellular tumor microenvironment[2]. Morpholine sulfonamide derivatives interact directly with the active site of CA IX. The sulfonamide anion coordinates with the active-site zinc ion, while the morpholine tail occupies the hydrophobic regions of the enzymatic cleft, locking the enzyme in an inactive state[2].

This inhibition has downstream apoptotic effects. For instance, specific (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine compounds interrupt the cancer cell cycle, inducing massive SubG0 phase accumulation and subsequent apoptosis in human leukemia models[2].

Pathway TME Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Upregulation TME->HIF1A CA9 Carbonic Anhydrase IX (CA IX) Expression HIF1A->CA9 Arrest SubG0 Cell Cycle Arrest & Apoptosis CA9->Arrest Pathway Blocked Morph Morpholine Sulfonamide Morph->CA9 Zn2+ Chelation

Mechanistic pathway of CA IX inhibition and apoptosis by morpholine sulfonamides.

Antimicrobial Efficacy: Disrupting Folate Biosynthesis

Sulfonamides are classic competitive inhibitors of dihydropteroate synthase (DHS), the bacterial enzyme responsible for converting PABA into dihydropteroic acid (a folic acid precursor)[1].

Because bacteria must synthesize their own folate (unlike mammalian cells, which absorb it exogenously), DHS inhibition leads to bacteriostasis. Recent optimizations, such as the synthesis of 4-Methyl-N-(2-morpholinoethyl) benzene sulfonamide and its halogenated derivatives, have yielded targeted efficacy against both Gram-negative (Pseudomonas aeruginosa, Escherichia coli) and Gram-positive bacterial strains[1]. The morpholinoethyl chain enhances penetration through the complex lipopolysaccharide (LPS) outer membrane of Gram-negative pathogens.

Quantitative Pharmacological Data Summary

The following table synthesizes recent biological activity metrics across key morpholine sulfonamide scaffolds, highlighting their broad applicability in drug discovery[1][2][3].

Scaffold / DerivativePrimary Target MechanismPhenotype / Core MetricApplication Domain
6-Morpholino-9-sulfonylpurines Carbonic Anhydrase IXApoptosis / SubG0 AccumulationOncology (Leukemia)
Morpholine-4-sulfonyl acetamides Mitotic Kinesin HSET (KIFC1)

Oncology (Solid Tumors)
Sulfaguanidine–triazine hybrids PI3K / mTOR / Unknown

(MCF-7)
Oncology (Breast/Lung)
4-Methyl-N-(morpholinoethyl) benzenes Dihydropteroate SynthaseActive MIC against P. aeruginosaAntimicrobial / Antibacterial

Validated Synthetic Methodology

The synthesis of morpholine sulfonamides relies on the nucleophilic substitution of sulfonyl chlorides by morpholine-derived amines[4]. To ensure synthetic reproducibility, the following protocol relies on a self-validating, base-catalyzed system.

Standard Operating Procedure: Base-Catalyzed Sulfonylation

1. Reagent Preparation & Solvation

  • Step: Dissolve 1.0 equivalent of the morpholine derivative (e.g., 2-morpholinoethylamine) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Causality: DMF is chosen for its high dielectric constant and aprotic nature, maximizing the solubility of both polar and non-polar intermediates while preventing solvation-induced deactivation of the nucleophilic nitrogen[1].

2. Acid Scavenging (Basification)

  • Step: Add 1.5 - 2.0 equivalents of a mild base (10%

    
    , Lithium Hydride, or DIPEA) to the mixture[1].
    
  • Causality: The nucleophilic attack generates equimolar hydrochloric acid (HCl). Without an acid scavenger, HCl will protonate the unreacted morpholine amine, forming an unreactive ammonium salt and prematurely quenching the reaction.

3. Electrophilic Addition (Thermal Control)

  • Step: Cool the reaction vessel to

    
     in an ice bath. Introduce the substituted sulfonyl chloride (e.g., 4-Methylbenzene sulfonyl chloride) dropwise under continuous stirring[1].
    
  • Causality: Sulfonyl chlorides are highly electrophilic and prone to rapid exothermic hydrolysis if exposed to ambient moisture or excessive heat. A

    
     addition ensures strict kinetic control over the nucleophilic substitution.
    

4. Reaction Monitoring & Validation

  • Step: Allow the mixture to warm to room temperature, stirring for 4–8 hours. Extract an aliquot and analyze via Thin-Layer Chromatography (TLC).

  • Causality: Illuminate the TLC plate using a UV lamp at 356 nm. The disappearance of the distinct, UV-active sulfonyl chloride spot serves as a primary, self-validating proof of complete substrate consumption[1].

5. Workup & Purification

  • Step: Quench the reaction with crushed ice. Extract the organic layer, wash with brine, dry over anhydrous

    
    , and purify the resulting solid via recrystallization in an ethanol/hexane matrix.
    

Workflow Reactants Sulfonyl Chloride + Morpholine Amine Solvent DMF + 10% Na2CO3 (0 °C -> RT) Reactants->Solvent Reaction Nucleophilic Substitution Solvent->Reaction Product Morpholine Sulfonamide Derivative Reaction->Product

Base-catalyzed synthesis workflow for morpholine sulfonamides.

References

  • Synthetic and Antibacterial Profiling of 4-Methyl-N-(2-Morpholinoethyl) Benzene Sulfonamide, Power System Technology Journal,
  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells, N
  • N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide, BenchChem,
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation, Journal of the American Chemical Society (JACS),

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Exploratory

Discovery and synthetic history of substituted aniline compounds

An In-Depth Technical Guide to the Discovery and Synthetic History of Substituted Aniline Compounds Authored for Researchers, Scientists, and Drug Development Professionals Abstract Substituted anilines represent a corne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Substituted Aniline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines represent a cornerstone of modern chemistry, serving as indispensable building blocks in pharmaceuticals, agrochemicals, polymers, and dyes.[1] Their journey from a byproduct of coal tar to a keystone of synthetic chemistry is a narrative of accidental discovery, industrial necessity, and mechanistic innovation. This guide provides a comprehensive exploration of this history, detailing the evolution of synthetic methodologies from classical stoichiometric reductions to modern catalytic cross-coupling and C-H functionalization reactions. We will dissect the causality behind key experimental choices, present validated protocols for seminal transformations, and offer a comparative analysis of established and novel routes, empowering researchers to make informed decisions in their synthetic endeavors.

The Dawn of Aniline: From Indigo and Coal Tar to a Global Industry

The story of aniline begins not with a single discovery, but with a series of independent isolations in the early 19th century. In 1826, Otto Unverdorben first isolated the compound by the destructive distillation of indigo, naming it "Crystallin".[2][3][4] Shortly after, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color and named it "kyanol".[5][6] Carl Julius Fritzsche, in 1840, also treated indigo with caustic potash to obtain an oil he named "aniline," after the indigo-yielding plant, Indigofera anil.[3][7] It was August Wilhelm von Hofmann in 1843 who demonstrated that these were all the same substance, which subsequently became known as aniline.[2][5]

The true catalyst for aniline's ascent was the accidental discovery of mauveine, the first synthetic organic dye, by Hofmann's 18-year-old student William Henry Perkin in 1856.[5][8][9] While attempting to synthesize the antimalarial drug quinine by oxidizing aniline, Perkin produced an intense purple substance that readily dyed silk.[8][10] This discovery launched the synthetic dye industry and created an immense demand for aniline.[3][8] This commercial imperative drove the development of large-scale production methods. While Nikolay Zinin had demonstrated the reduction of nitrobenzene in 1842, it was Antoine Béchamp's 1854 method using iron and acid that enabled aniline to be produced "by the ton," fueling the burgeoning dye factories in Europe, particularly in Germany with the rise of companies like BASF (Badische Anilin- und Soda-Fabrik).[2][3][5]

G N1 1826: Unverdorben isolates 'Crystallin' from indigo N2 1834: Runge isolates 'Kyanol' from coal tar N3 1840: Fritzsche names 'Aniline' from indigo plant N4 1843: Hofmann unifies discoveries as a single compound N6 1856: Perkin discovers 'Mauveine' dye, launching the synthetic dye industry N4->N6 Aniline becomes a key starting material N5 1854: Béchamp develops industrial-scale reduction of nitrobenzene N7 Late 19th Century: Massive industrial scale-up, primarily in Germany N5->N7 Enables large-scale production N6->N5 Creates massive demand for Aniline

Caption: A timeline of key events in the discovery and industrialization of aniline.

The Workhorse Method: Synthesis via Reduction of Nitroarenes

The reduction of nitroarenes is the most traditional, reliable, and industrially significant method for synthesizing anilines.[1][11] The transformation proceeds through a series of two-electron reduction steps, forming nitroso and hydroxylamine intermediates en route to the final aniline product.[12][13]

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Aniline Ar-NH₂ (Aniline Product) Hydroxylamine->Aniline + 2e⁻, + 2H⁺ - H₂O

Caption: General mechanistic pathway for the reduction of a nitroarene to an aniline.

The choice of reducing agent is critical and is dictated by factors such as substrate functional group tolerance, cost, scale, and safety considerations.

Stoichiometric Metal Reductions

Historically, dissolving metals in acid were the methods of choice. The Béchamp reduction , using iron in acidic medium (e.g., HCl or acetic acid), was the cornerstone of the early dye industry due to the low cost and effectiveness of the reagents.[2] Other common systems include tin (Sn) or zinc (Zn) in concentrated acid.[12]

  • Causality: These methods were developed because the reagents were cheap and readily available. The reactions are robust and high-yielding. However, their primary drawback is the generation of large quantities of metallic waste, making them environmentally taxing. The strongly acidic conditions also limit their use to substrates lacking acid-sensitive functional groups.

Catalytic Hydrogenation

This is the dominant method for industrial aniline production today.[2][11] The process involves the reaction of a nitroarene with hydrogen gas (H₂) over a heterogeneous metal catalyst.

  • Expertise & Insights: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is highly active and widely used, while platinum oxide (PtO₂) and Raney Nickel are also effective.[1][14] The key advantage is the high efficiency and the clean nature of the reaction; the only byproduct is water. This makes it highly scalable and atom-economical. The primary operational challenges are the handling of flammable hydrogen gas, which often requires high-pressure reactors, and the potential for catalyst poisoning by sulfur-containing functional groups.[14]

Table 1: Comparison of Nitroarene Reduction Methods
MethodReducing SystemTypical ConditionsAdvantagesDisadvantages
Béchamp Reduction Fe / HCl or CH₃COOH80-100 °C, 1 atmLow cost, robust, well-establishedLarge metal waste stream, harsh acidic conditions, limited functional group tolerance
Catalytic Hydrogenation H₂ (gas), Pd/C, PtO₂, or Raney Ni25-100 °C, 1-50 atmHigh yields, clean (water byproduct), scalableRequires high-pressure equipment, handling of H₂ gas, catalyst poisoning potential[14]
Transfer Hydrogenation Formic acid, Hydrazine / Fe or Pd catalyst60-110 °C, 1 atmAvoids high-pressure H₂, milder conditionsStoichiometric reductant waste, may be slower than direct hydrogenation[15]
Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene

This protocol describes a standard laboratory-scale synthesis of aniline from nitrobenzene.

  • Objective: To synthesize aniline via the catalytic hydrogenation of nitrobenzene.[14]

  • Materials:

    • Nitrobenzene (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%)

    • Ethanol (as solvent)

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or similar high-pressure reactor

  • Methodology:

    • Reactor Setup: In a high-pressure reactor vessel, prepare a solution of nitrobenzene in ethanol.

    • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. Self-Validation: The catalyst is pyrophoric and must be handled with care.

    • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

    • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake. Trustworthiness: The cessation of hydrogen uptake is a reliable indicator of reaction completion.

    • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The Celite pad should be kept wet with solvent to prevent the catalyst from igniting upon contact with air. Concentrate the filtrate under reduced pressure to yield aniline. The purity can be assessed by NMR or GC-MS.

The Rise of Catalysis: C-N Cross-Coupling Strategies

While nitroarene reduction is powerful, it relies on the pre-existence of the nitro group, which is typically installed via electrophilic aromatic substitution. This process can suffer from regioselectivity issues. The development of metal-catalyzed cross-coupling reactions provided a fundamentally new and more versatile approach to constructing the C-N bond directly.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation, first reported in the early 20th century, was the pioneering method for metal-catalyzed aryl-amine bond formation.[16][17] The reaction, specifically involving an amine, is often called the Goldberg reaction .[17][18]

  • Mechanism & Causality: The traditional reaction involves coupling an aryl halide with an amine using stoichiometric amounts of copper powder at very high temperatures (>200 °C).[17][19] The harsh conditions were necessary to drive the reaction, which is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. These conditions severely limited the substrate scope and functional group tolerance. Modern protocols have seen significant improvements, employing catalytic amounts of a copper(I) source (e.g., CuI) in the presence of a ligand (e.g., phenanthrolines, diamines) and a base, allowing the reaction to proceed at much lower temperatures (100-120 °C).[16][20]

G CuI Cu(I)X Cu_Amide L-Cu(I)-NR₂ CuI->Cu_Amide + R₂NH, Base - HX CuIII Ar-Cu(III)(X)-NR₂ (L) Cu_Amide->CuIII Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination Product Ar-NR₂ center

Caption: A simplified catalytic cycle for the modern Ullmann Condensation.
The Buchwald-Hartwig Amination: A Paradigm Shift with Palladium

The development of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s was a revolutionary breakthrough in organic synthesis.[21][22] This reaction enables the coupling of an exceptionally broad range of aryl halides and pseudohalides (e.g., triflates) with primary and secondary amines.[21][23]

  • Expertise & Insights: The success of this reaction hinges on the synergistic interplay between the palladium catalyst, a phosphine ligand, and a base. The ligand is not a passive spectator; its steric and electronic properties are critical. The development of increasingly bulky and electron-rich phosphine ligands (e.g., BINAP, X-Phos) was the key to expanding the reaction's scope to include less reactive aryl chlorides and a wider variety of amines, including ammonia surrogates to form primary anilines.[21][23][24] Compared to the Ullmann condensation, the Buchwald-Hartwig reaction generally proceeds under much milder conditions, exhibits superior functional group tolerance, and has a significantly broader substrate scope, making it the go-to method for C-N bond formation in pharmaceutical and academic research.[21][22]

Table 2: Comparison of Key C-N Cross-Coupling Reactions
ReactionMetal CatalystTypical SubstratesConditionsKey Advantages
Ullmann Condensation Copper (Cu)Aryl Iodides, BromidesHigh Temp (100-220°C), Polar SolventsCost-effective metal, useful for specific heteroaromatic couplings[16][18]
Buchwald-Hartwig Amination Palladium (Pd)Aryl Chlorides, Bromides, Iodides, TriflatesMild Temp (80-120°C), Aprotic SolventsExtremely broad scope, high functional group tolerance, well-understood mechanism[21][22]
Nickel-Catalyzed Amination Nickel (Ni)Aryl Chlorides, SulfamatesMild Temp (80-130°C)More economical than palladium, effective for activating aryl chlorides[16]
Iron-Catalyzed C-H Amination Iron (Fe)Unactivated ArenesMild Temp (25-80°C)Avoids pre-functionalized arenes, highly atom-economical, sustainable[16][25]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide.[26]

  • Objective: To synthesize a substituted N-arylaniline via Buchwald-Hartwig amination.

  • Materials:

    • Aryl Bromide (1.0 eq)

    • Aniline derivative (1.2 eq)

    • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

    • Phosphine Ligand (e.g., BINAP, X-Phos) (4-10 mol%)

    • Base (e.g., Cs₂CO₃, NaOt-Bu) (1.5-2.0 eq)

    • Anhydrous Toluene or Dioxane

  • Methodology:

    • Reaction Setup: To an oven-dried reaction flask, add the aryl bromide, aniline derivative, base, and a magnetic stir bar.

    • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Self-Validation: The exclusion of oxygen is critical as the active Pd(0) catalyst is oxygen-sensitive.

    • Reagent Addition: Add the palladium catalyst and the phosphine ligand, followed by the anhydrous solvent via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

    • Workup: After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through Celite® to remove inorganic salts and the catalyst.

    • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-arylaniline.[14]

The Modern Frontier: Novel and Sustainable Synthetic Routes

Current research focuses on developing more efficient, selective, and environmentally benign methods for aniline synthesis, moving beyond the traditional paradigms.

G A Traditional Strategy: Functionalization First B Arene C Nitration (Ar-H ⟶ Ar-NO₂) B->C Y Halogenation (Ar-H ⟶ Ar-X) B->Y W Direct C-H Amination (Ar-H + 'NH₂' ⟶ Ar-NH₂) B->W D Reduction (Ar-NO₂ ⟶ Ar-NH₂) C->D E Substituted Aniline D->E X Modern Strategies: Direct Amination Z Cross-Coupling (Ar-X + HNR₂ ⟶ Ar-NR₂) Y->Z Z->E W->E

Caption: Comparison of traditional vs. modern synthetic strategies for aniline synthesis.
  • Direct C-H Amination: This strategy represents the "holy grail" for aniline synthesis, as it avoids the need for pre-functionalizing the aromatic ring with a halide or nitro group.[27] By directly converting a C-H bond to a C-N bond, these methods are highly atom-economical. Recent advances have utilized inexpensive and non-toxic metals like iron to catalyze this transformation under mild conditions, offering a sustainable alternative to traditional methods.[25]

  • Photoredox and Electrochemical Synthesis: These emerging techniques use light or electricity to drive C-N bond formation.[28] They often operate at room temperature and can enable unique transformations that are inaccessible through thermal methods. Notably, some photoredox methods allow for the synthesis of anilines from non-aromatic precursors like cyclohexanones, providing a novel way to control regioselectivity by building the aromatic ring during the reaction.[28][29]

Conclusion

The synthetic history of substituted anilines is a microcosm of the evolution of organic chemistry itself. It began with the isolation from natural products, was propelled into industrial significance by the vibrant colors of synthetic dyes, and has been continuously refined through a deepening of mechanistic understanding and the pursuit of catalytic efficiency. From the brute-force conditions of the Béchamp reduction to the surgical precision of the Buchwald-Hartwig amination and the sustainable promise of C-H functionalization, the quest for better ways to synthesize this foundational compound class continues. For the modern researcher, this rich history provides a powerful and diverse toolkit, enabling the rational design and synthesis of novel molecules that will drive future innovations in medicine, materials, and beyond.

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Foundational

Safety, Handling, and Storage Guidelines for 4-Methyl-2-(morpholine-4-sulfonyl)aniline: A Technical Whitepaper

Executive Summary 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5) is a highly specialized, versatile building block utilized extensively in medicinal chemistry, particularly in the synthesis of sulfonamide-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5) is a highly specialized, versatile building block utilized extensively in medicinal chemistry, particularly in the synthesis of sulfonamide-based therapeutics. Featuring an aniline core substituted with a lipophilic para-methyl group and an ortho-morpholine-4-sulfonyl moiety, this compound serves as a critical intermediate for developing kinase inhibitors and anti-inflammatory agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide synthesizes structural causality, rigorous handling protocols, and self-validating experimental workflows to ensure both the safety of the researcher and the integrity of the chemical processes.

Physicochemical Profiling & Structural Causality

Understanding the structural architecture of 4-Methyl-2-(morpholine-4-sulfonyl)aniline is essential for predicting its reactivity, stability, and biological utility.

  • Aniline Core : Acts as the primary nucleophile for amide coupling and sulfonylation reactions. Its basicity is slightly attenuated by the electron-withdrawing nature of the ortho-sulfonyl group, which necessitates the use of robust coupling reagents (e.g., HATU) during synthesis.

  • Morpholine Ring : A saturated heterocyclic system that significantly enhances the aqueous solubility and metabolic stability of downstream drug candidates. It is a privileged pharmacophore used to optimize the pharmacokinetic (PK) profiles of lipophilic drugs.

  • Sulfonyl Group : Provides a rigid, tetrahedral geometry that facilitates specific, directional hydrogen-bonding interactions within enzyme active sites (such as Lipoxygenase or COX enzymes).

Quantitative Physicochemical Data

Table 1: Identification and Physicochemical Properties

PropertyValue / Description
Chemical Name 4-Methyl-2-(morpholine-4-sulfonyl)aniline
CAS Number 379255-11-5
Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
SMILES CC1=CC(=C(C=C1)N)S(=O)(=O)N2CCOCC2
Physical State Solid (Off-white to pale yellow crystalline powder)

(Data corroborated by [1])

Hazard Assessment & E-E-A-T Safety Protocols

As a biologically active intermediate, strict adherence to Globally Harmonized System (GHS) guidelines is mandatory. The compound exhibits specific hazards primarily related to its aniline and sulfonamide moieties, as detailed by [2].

GHS Classification & Mechanistic Causality
  • H302 (Harmful if swallowed) : Systemic toxicity upon ingestion. Aniline derivatives are known to potentially induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, drastically reducing oxygen transport capacity ( [3]).

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation) : The lipophilic methyl group allows the compound to partition into lipid bilayers, while the sulfonamide group can cause localized inflammation on mucosal membranes.

  • H335 (May cause respiratory irritation) : As a fine crystalline powder, aerosolized micro-dust can severely irritate the upper respiratory tract.

Self-Validating Handling Protocol

To ensure a self-validating safety system, researchers must implement the following layered controls:

  • Engineering Controls : All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE) :

    • Gloves: Double-gloving with nitrile gloves (minimum 5 mil thickness). Aniline derivatives can slowly permeate standard latex.

    • Respirator: N95 or P100 particulate respirator if handling large quantities outside a ventilated enclosure.

    • Eye Protection: Splash-proof chemical goggles; avoid standard safety glasses due to the risk of airborne dust ingress.

  • Decontamination : Clean all spatulas and balances with a 10% sodium hypochlorite (bleach) solution followed by 70% ethanol. The oxidative bleach neutralizes the reactive amine, preventing cross-contamination.

Storage Guidelines & Stability Management

To maintain >98% purity over a multi-year shelf life, environmental conditions must be strictly controlled to prevent degradation.

  • Oxidative Susceptibility : The primary amine is prone to photo-oxidation and auto-oxidation in the presence of atmospheric oxygen. Degradation manifests visually as a color shift from off-white to dark brown.

  • Hydrolytic Stability : While sulfonamides are generally stable, prolonged exposure to high humidity can lead to caking and trace hydrolysis.

Optimal Storage Protocol :

  • Temperature : Store at 2–8°C for long-term preservation.

  • Atmosphere : Flush the headspace of the storage vial with high-purity Argon or Nitrogen gas before sealing.

  • Light & Moisture : Store in amber glass vials equipped with PTFE-lined caps. Desiccators containing anhydrous calcium sulfate (Drierite) should be used to maintain an anhydrous micro-environment.

Experimental Workflows: Amide Coupling Methodology

The most common synthetic application of 4-Methyl-2-(morpholine-4-sulfonyl)aniline is its conversion into an amide via coupling with a carboxylic acid. The following step-by-step protocol utilizes HATU, ensuring high yields despite the steric hindrance imposed by the ortho-sulfonyl group.

Step-by-Step Protocol
  • Activation : Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Stir at room temperature for 15 minutes under a nitrogen atmosphere to form the active OAt ester.

  • Nucleophilic Addition : Add 1.0 equivalent of 4-Methyl-2-(morpholine-4-sulfonyl)aniline to the reaction mixture.

  • Base Catalysis : Dropwise add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0°C.

    • Causality: DIPEA is selected over Triethylamine (TEA) due to its increased steric bulk. It acts as a non-nucleophilic base to neutralize the acidic byproducts, preventing the protonation of the aniline's amine group without interfering with the active ester.

  • Reaction Monitoring : Stir at room temperature for 4–6 hours. Validate completion via TLC (Hexane:EtOAc 1:1) or LC-MS. The complete disappearance of the UV-active aniline spot (254 nm) confirms total conversion.

  • Aqueous Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow A Reagent Preparation 4-Methyl-2-(morpholine-4-sulfonyl)aniline B Electrophile Activation (Carboxylic Acid + HATU) A->B C Base Addition (DIPEA at 0°C) B->C D Reaction Incubation (RT, 4-6 hrs, N2 atm) C->D E Aqueous Workup (EtOAc / Brine / LiCl) D->E F Purification (Flash Chromatography) E->F

Caption: Step-by-step experimental workflow for amide coupling using HATU and DIPEA.

Biological Pathway Context

Derivatives synthesized from 4-Methyl-2-(morpholine-4-sulfonyl)aniline are frequently evaluated as anti-inflammatory agents targeting the Lipoxygenase (LOX) pathway ( [4]). The morpholine-sulfonyl group mimics the transition state of arachidonic acid, allowing the synthesized derivative to competitively bind to the LOX active site. This halts the downstream production of pro-inflammatory leukotrienes, mitigating cellular inflammation and abnormal proliferation.

Pathway A Arachidonic Acid B Lipoxygenase (LOX) A->B Oxidation C Leukotrienes B->C Synthesis D Inflammatory Response C->D Receptor Binding E Sulfonamide Derivative (Inhibitor) E->B Competitive Inhibition

Caption: Mechanism of action for LOX inhibition by synthesized sulfonamide derivatives.

References

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 8009, Aniline". PubChem. Available at:[Link]

Exploratory

A Technical Guide to the Biological Targets of the 4-Methyl-2-(morpholine-4-sulfonyl)aniline Core: A Focus on the BRAF Kinase Inhibitor Dabrafenib

Abstract The 4-methyl-2-(morpholine-4-sulfonyl)aniline scaffold represents a significant achievement in modern medicinal chemistry, serving as the core structure for potent and selective kinase inhibitors. This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-methyl-2-(morpholine-4-sulfonyl)aniline scaffold represents a significant achievement in modern medicinal chemistry, serving as the core structure for potent and selective kinase inhibitors. This technical guide delves into the primary biological targets of this chemical moiety, with a focused analysis on its most prominent clinical exemplar, Dabrafenib (GSK2118436). The principal molecular target of Dabrafenib is the serine/threonine-protein kinase B-Raf, specifically variants bearing the V600E mutation. This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key driver of cell proliferation in several cancers, including metastatic melanoma.[1][2][3] This document provides an in-depth exploration of the mechanism of action, quantitative binding affinities, downstream pathway effects, and the key experimental protocols used to validate these interactions. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of targeted cancer therapies.

Introduction to the 4-Methyl-2-(morpholine-4-sulfonyl)aniline Scaffold and Dabrafenib

A Privileged Scaffold in Kinase Inhibition

The discovery of small molecules that can selectively inhibit protein kinases has revolutionized the treatment of cancer and other diseases. The 4-methyl-2-(morpholine-4-sulfonyl)aniline core has emerged as a "privileged scaffold" in this field. Its structural components are well-suited for creating specific, high-affinity interactions within the ATP-binding pocket of protein kinases. The morpholine group often enhances aqueous solubility and can form crucial hydrogen bonds, while the sulfonyl aniline portion provides a rigid backbone for orienting other functional groups to achieve target specificity.

Dabrafenib: A Clinical Exemplar

Dabrafenib (GSK2118436) is an orally bioavailable, potent, and selective inhibitor of BRAF kinase that incorporates the 4-methyl-2-(morpholine-4-sulfonyl)aniline core.[4][5] It received FDA approval for the treatment of patients with BRAF V600E mutation-positive unresectable or metastatic melanoma.[4] Its development showcases a successful structure-based drug design strategy aimed at targeting a specific, genetically-defined cancer subtype.

The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[1][6] The pathway is initiated by upstream signals that activate RAS proteins, which in turn recruit and activate RAF kinases (A-Raf, B-Raf, C-Raf). Activated RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors, driving cell cycle progression. In normal cells, this pathway is tightly regulated; however, mutations can lead to its persistent, uncontrolled activation, promoting oncogenesis.[2][6]

Primary Biological Target: BRAF V600E Kinase

The Role of BRAF Mutations in Cancer

The BRAF protein is a serine/threonine kinase that functions as a critical intermediary in the MAPK pathway.[4] Mutations in the BRAF gene are among the most common in human cancers, occurring in approximately 50% of melanomas.[7][8] The most prevalent mutation is a single substitution at position 600, from a valine (V) to a glutamic acid (E), known as BRAF V600E.[1] This substitution mimics the phosphorylation of the activation loop, locking the kinase in a constitutively active conformation and leading to hyperactivation of the downstream MAPK pathway, thereby driving uncontrolled cell growth.[1][6]

Mechanism of Action: Selective, ATP-Competitive Inhibition

Dabrafenib functions as a selective, ATP-competitive inhibitor of the BRAF kinase.[4][9] It binds to the ATP-binding pocket of the mutant BRAF V600E protein, preventing the binding of ATP and blocking the kinase's ability to phosphorylate its downstream substrate, MEK.[3] This specific inhibition effectively shuts down the aberrant signaling from the mutant BRAF, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells harboring the mutation.[1][3]

Quantitative Analysis of Target Affinity

The potency and selectivity of Dabrafenib have been rigorously quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. Dabrafenib exhibits high potency against the most common BRAF mutations with significantly less activity against wild-type (WT) BRAF and the related c-Raf kinase. This selectivity is crucial for minimizing off-target effects.

Target KinaseIC50 (nM)Source(s)
BRAF V600E 0.6 - 0.7[4][10][11][12]
BRAF V600K 0.5[11]
Wild-Type BRAF 3.2[11]
c-Raf 5.0[4][10][11][12]
Downstream Effects: Halting the MAPK Signaling Cascade

The binding of Dabrafenib to BRAF V600E leads to a rapid and sustained inhibition of the entire downstream MAPK pathway. This is observable by a decrease in the phosphorylation levels of MEK and its substrate, ERK. The abrogation of this signal is the primary mechanism through which Dabrafenib exerts its anti-tumor effects.

G cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_downstream Cellular Response RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Drives Dabrafenib Dabrafenib Dabrafenib->BRAF INHIBITS

Caption: MAPK signaling pathway inhibited by Dabrafenib.

Experimental Validation and Protocols

The characterization of a kinase inhibitor like Dabrafenib relies on a tiered system of assays, moving from simple biochemical systems to complex cellular and in vivo models.

Protocol: In Vitro BRAF Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BRAF protein.

Objective: To determine the IC50 value of Dabrafenib against BRAF V600E.

Methodology:

  • Reagents & Setup:

    • Recombinant human BRAF V600E enzyme.

    • Kinase buffer solution.

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Biotinylated MEK1 substrate peptide.

    • Serial dilutions of Dabrafenib in DMSO.

  • Reaction:

    • Add BRAF V600E enzyme to wells of a 96-well plate containing kinase buffer.

    • Add Dabrafenib dilutions (and a DMSO vehicle control) to the wells and pre-incubate for 15-20 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and MEK1 substrate mixture.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection & Analysis:

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated MEK1 substrate.

    • Wash the plate to remove unbound ATP.

    • Quantify the amount of incorporated phosphate (a measure of kinase activity) using a scintillation counter.

    • Plot the percentage of inhibition against the log of Dabrafenib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

Protocol: Cellular Assay for MAPK Pathway Inhibition (Western Blot)

This assay confirms that the inhibitor can enter the cell and engage its target to block downstream signaling.

Objective: To measure the effect of Dabrafenib on MEK and ERK phosphorylation in BRAF V600E-mutant melanoma cells (e.g., A375 cell line).

Methodology:

  • Cell Culture & Treatment:

    • Culture A375 cells to ~80% confluency in appropriate media.

    • Treat cells with varying concentrations of Dabrafenib (e.g., 0, 1, 10, 100 nM) for a set time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Quantification & Sample Prep:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentration and add Laemmli sample buffer. Boil for 5 minutes.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-Actin).[11]

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze band intensities to determine the reduction in phosphorylated proteins relative to total protein levels.

Workflow: In Vivo Xenograft Tumor Model

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis node1 Culture A375 (BRAF V600E) Melanoma Cells node2 Implant Cells Subcutaneously in Immunocompromised Mice node1->node2 node3 Allow Tumors to Establish (e.g., 100-200 mm³) node2->node3 node4 Randomize Mice into Groups (Vehicle vs. Dabrafenib) node3->node4 node5 Administer Daily Oral Doses node4->node5 node6 Monitor Tumor Volume and Body Weight node5->node6 node7 Euthanize and Excise Tumors node6->node7 node8 Pharmacodynamic Analysis (e.g., Western Blot for p-ERK) node7->node8

Caption: Workflow for assessing in vivo efficacy of Dabrafenib.

Secondary Targets and Selectivity Profile

Activity Against Wild-Type BRAF and c-RAF

While highly selective, Dabrafenib is not entirely specific. As shown in the table above, it retains nanomolar potency against wild-type BRAF and c-Raf, albeit at concentrations 7- to 9-fold higher than for BRAF V600E.[4] This can have important biological consequences, particularly the phenomenon of paradoxical activation.

The Phenomenon of Paradoxical Pathway Activation

In cells with wild-type BRAF but an upstream mutation (e.g., in RAS), inhibitors like Dabrafenib can cause a paradoxical activation of the MAPK pathway.[3][13] This occurs because the inhibitor binding to one protomer of a RAF dimer can allosterically transactivate the other protomer, leading to increased, rather than decreased, MEK/ERK signaling.[6][9] This mechanism is thought to underlie some of the cutaneous toxicities, such as the development of squamous cell carcinomas, seen in patients treated with BRAF inhibitor monotherapy.

Conclusion and Future Perspectives

The 4-methyl-2-(morpholine-4-sulfonyl)aniline scaffold, exemplified by Dabrafenib, has proven to be a highly effective chemical framework for targeting the BRAF V600E oncoprotein. Its primary biological target is the mutant BRAF kinase, which it potently and selectively inhibits, leading to the shutdown of the oncogenic MAPK signaling pathway. The validation of this target and mechanism of action has been achieved through a robust combination of biochemical, cellular, and in vivo experimental models.

Understanding the secondary effects, such as paradoxical pathway activation in wild-type cells, has been critical for the rational development of combination therapies (e.g., BRAF inhibitors with MEK inhibitors), which can mitigate this effect and improve patient outcomes. Future research will likely focus on developing next-generation inhibitors that can overcome resistance mechanisms and potentially target other nodes within this critical signaling network.

References

  • Patsnap Synapse. (2024, June 21). What are BRAF V600E inhibitors and how do they work?
  • PharmacyLibrary. Mechanism of Action of BRAF and MEK Inhibitors. [Link]

  • AIM at Melanoma Foundation. Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. [Link]

  • Luke, J. J., & Hodi, F. S. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. [Link]

  • Wikipedia. Vemurafenib. [Link]

  • Hyman, D. M., et al. (2017). Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition. AACR Journals. [Link]

  • Hu, J., & Shaw, D. E. (2020). Mechanism and inhibition of BRAF kinase. PMC. [Link]

  • DermNet. Vemurafenib. [Link]

  • Sandhu, S., & Thamboo, A. (2025). Vemurafenib. StatPearls - NCBI Bookshelf. [Link]

  • Rheault, T. R., et al. (2023). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Route and Protocol for 4-Methyl-2-(morpholine-4-sulfonyl)aniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5) Introduction & Mechanistic Rationale 4-Methyl-2-(morpholine-4-s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5)

Introduction & Mechanistic Rationale

4-Methyl-2-(morpholine-4-sulfonyl)aniline is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. The installation of a morpholine sulfonamide moiety onto an aniline core requires strict regiocontrol and functional group management.

Directly reacting an unprotected aniline with chlorosulfonic acid is synthetically unviable; the primary amine will rapidly react to form a stable, unreactive sulfamic acid or lead to extensive polymerization. Therefore, a four-step retrosynthetic strategy is employed: (1) Amine Protection , (2) Electrophilic Aromatic Chlorosulfonation , (3) Sulfonamidation , and (4) Selective Deprotection .

By starting with inexpensive p-toluidine, we can leverage the directing effects of the substituents. The protected amine (-NHAc) acts as a powerful ortho/para-directing group. Because the para position is sterically blocked by the resident methyl group, the incoming sulfonyl group is exclusively directed to the ortho position, ensuring perfect regioselectivity[1].

Synthetic Route Visualization

SynthesisRoute A 1. p-Toluidine (CAS: 106-49-0) B 2. Acet-p-toluidide (CAS: 103-89-9) A->B Ac2O, DCM, RT (Amine Protection) C 3. 2-Acetamido-5-methylbenzene- sulfonyl chloride B->C ClSO3H, 0 °C to 60 °C (Chlorosulfonation) D 4. N-(4-methyl-2-(morpholino- sulfonyl)phenyl)acetamide C->D Morpholine, Et3N, DCM (Sulfonamidation) E 5. 4-Methyl-2-(morpholine-4- sulfonyl)aniline D->E HCl (aq), EtOH, Reflux (Selective Deprotection)

Fig 1: Four-step synthetic route for 4-Methyl-2-(morpholine-4-sulfonyl)aniline from p-toluidine.

Step-by-Step Experimental Protocols

Step 1: Amine Protection (Acetylation)

Objective: Dampen the nucleophilicity of the primary amine to prevent side reactions in the subsequent step while maintaining ring activation.

  • Procedure: Dissolve p-toluidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M). Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation & Causality: The reaction is highly exothermic initially. As the product (acet-p-toluidide) forms, it may begin to precipitate. The reaction is deemed complete when TLC (Hexanes/EtOAc 1:1) shows the complete disappearance of the ninhydrin-active p-toluidine spot. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Electrophilic Aromatic Chlorosulfonation

Objective: Introduce the sulfonyl chloride moiety selectively at the ortho position relative to the acetamido group[2].

  • Procedure: Equip a highly ventilated fume hood. Cool (5.0 eq) to 0 °C. Carefully add acet-p-toluidide (1.0 eq) portion-wise over 30 minutes. Caution: Massive evolution of HCl gas occurs. Once addition is complete, heat the mixture to 60 °C for 3 hours[3]. Allow to cool to room temperature, then pour the mixture dropwise over vigorously stirred crushed ice. Filter the resulting white precipitate, wash with ice-cold water, and dry under a vacuum.

  • Self-Validation & Causality: Chlorosulfonic acid acts as both the solvent and the reagent. The first equivalent sulfonates the ring, while the excess equivalents drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride[1]. Pouring over ice must be done slowly to prevent violent exothermic decomposition of the excess chlorosulfonic acid. The product, 2-acetamido-5-methylbenzenesulfonyl chloride, is water-insoluble and precipitates immediately.

Step 3: Sulfonamidation

Objective: Form the sulfonamide bond by coupling the sulfonyl chloride with morpholine[4].

  • Procedure: Dissolve 2-acetamido-5-methylbenzenesulfonyl chloride (1.0 eq) in DCM (0.3 M). Add triethylamine (Et₃N) (2.0 eq) and cool to 0 °C. Add morpholine (1.2 eq) dropwise. Stir the mixture at room temperature for 4 hours.

  • Self-Validation & Causality: Morpholine acts as the nucleophile. Et₃N is strictly required as an acid scavenger to neutralize the HCl byproduct. Without Et₃N, the generated HCl would protonate the morpholine, rendering it non-nucleophilic and stalling the reaction at a maximum 50% yield. Wash the organic layer with 1M HCl to remove unreacted amines, followed by saturated NaHCO₃. Concentrate to yield N-(4-methyl-2-(morpholinosulfonyl)phenyl)acetamide.

Step 4: Selective Amide Deprotection

Objective: Cleave the acetyl protecting group to reveal the target primary aniline without hydrolyzing the newly formed sulfonamide.

  • Procedure: Suspend the intermediate from Step 3 in a 1:1 mixture of Ethanol and 6M aqueous HCl (0.2 M). Heat the mixture to reflux (approx. 85 °C) for 6 hours. Cool to room temperature and carefully neutralize the mixture to pH 8 using 2M aqueous NaOH. Extract the precipitated product with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation & Causality: The sulfonamide (S-N) bond is significantly more stable to acidic hydrolysis than the carboxamide (C-N) bond due to steric shielding and the strong electron-withdrawing nature of the SO₂ group. Refluxing in aqueous HCl selectively cleaves the acetyl group. The return of a ninhydrin-positive spot on TLC confirms the successful unmasking of the primary aniline.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative yields and critical analytical markers for each stage of the synthetic workflow.

StepIntermediate / Final ProductMW ( g/mol )Expected YieldKey Analytical Markers (LC-MS / TLC)
1 Acet-p-toluidide149.1992 - 95%m/z 150 [M+H]⁺; Rf 0.5 (EtOAc/Hex 1:1)
2 2-Acetamido-5-methylbenzenesulfonyl chloride247.7075 - 80%Reacts with MeOH for MS (m/z 244[M-Cl+OMe+H]⁺)
3 N-(4-methyl-2-(morpholinosulfonyl)phenyl)acetamide298.3685 - 88%m/z 299 [M+H]⁺; Rf 0.4 (EtOAc/Hex 1:1)
4 4-Methyl-2-(morpholine-4-sulfonyl)aniline 256.32 88 - 90% m/z 257 [M+H]⁺; Ninhydrin positive (Primary Amine)

References

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from[Link][3]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from[Link][4]

Sources

Application

Application Notes and Protocols for the Characterization of 4-Methyl-2-(morpholine-4-sulfonyl)aniline as a Novel Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial characterization of 4-Methyl-2-(morpholine-4-sulfonyl)aniline, a novel compound with p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization of 4-Methyl-2-(morpholine-4-sulfonyl)aniline, a novel compound with potential as an enzyme inhibitor. Given the absence of established data for this specific molecule, this guide furnishes the foundational principles and detailed, adaptable protocols for its systematic evaluation. We focus on the broader class of sulfonamide-containing molecules, which are known to inhibit various enzymes, particularly carbonic anhydrases and kinases.[1][2] This application note will equip researchers with the necessary methodologies to determine the inhibitory potential of 4-Methyl-2-(morpholine-4-sulfonyl)aniline, including protocols for assessing its effect on carbonic anhydrase and protein kinase activity, and for determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).

Introduction: The Scientific Rationale

Enzyme inhibitors are cornerstone molecules in pharmacology and drug discovery, modulating the activity of enzymes implicated in a myriad of diseases.[3] The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents.[1][2] Its derivatives have shown inhibitory activity against enzymes like carbonic anhydrases, kinases, and dihydropteroate synthase.[1][4]

4-Methyl-2-(morpholine-4-sulfonyl)aniline incorporates both a sulfonamide and a morpholine moiety. The morpholine ring can influence solubility and metabolic stability, and in some contexts, has been observed to interact with enzyme active sites.[5] The aniline component provides a versatile scaffold for further chemical modification to enhance potency and selectivity. Given these structural features, it is hypothesized that 4-Methyl-2-(morpholine-4-sulfonyl)aniline may act as a competitive inhibitor, particularly for enzymes with active sites that accommodate such functionalities, such as metalloenzymes or kinases.

This guide provides a strategic workflow for the initial characterization of this novel compound, from primary screening against relevant enzyme classes to the detailed determination of its inhibitory potency.

Potential Mechanisms of Action and Target Classes

The sulfonamide group in 4-Methyl-2-(morpholine-4-sulfonyl)aniline is a key structural feature that suggests potential mechanisms of enzyme inhibition.

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[6] These enzymes play crucial roles in physiological processes such as pH regulation and CO2 homeostasis.[6][7] The sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, displacing a water molecule and disrupting the catalytic cycle.

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic ring system that can interact with the ATP-binding site. While the aniline and morpholine rings are not classic "hinge-binding" motifs, the overall shape and electronic properties of 4-Methyl-2-(morpholine-4-sulfonyl)aniline may allow it to occupy the ATP pocket of certain kinases, thereby preventing phosphorylation of their substrates.

  • Dihydropteroate Synthase (DHPS) Inhibition: In bacteria, sulfonamides act as competitive inhibitors of DHPS by mimicking the natural substrate, p-aminobenzoic acid (PABA).[4] This leads to the disruption of folic acid synthesis, which is essential for bacterial growth.[8]

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial when characterizing a novel compound. The following workflow is recommended:

G A Compound Preparation (Stock Solution in DMSO) B Primary Screening: Broad-spectrum kinase panel and Carbonic Anhydrase assay A->B C Hit Identification (Significant Inhibition >50%) B->C Analyze Data D Dose-Response Assay (IC50 Determination) C->D Proceed with Hits E Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics) D->E F Selectivity Profiling (Against related enzymes) E->F

Caption: A logical workflow for characterizing a novel enzyme inhibitor.

Detailed Protocols

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for assessing the inhibition of human carbonic anhydrase (hCA).[9] It utilizes the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically.[9]

A. Materials and Reagents:

  • Human Carbonic Anhydrase I or II (hCA I or hCA II)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[9]

  • 4-Methyl-2-(morpholine-4-sulfonyl)aniline

  • Acetazolamide (a known CA inhibitor, for positive control)[6]

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm[9]

B. Stock Solutions:

  • hCA Solution: Prepare a stock solution of hCA in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • pNPA Substrate Solution (3 mM): Dissolve pNPA in a minimal amount of acetonitrile and then dilute with Assay Buffer. Prepare this solution fresh daily.[9]

  • Inhibitor Stock (10 mM): Dissolve 4-Methyl-2-(morpholine-4-sulfonyl)aniline and Acetazolamide in DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the inhibitor stock solution in DMSO.

C. Assay Procedure:

  • Plate Setup: In a 96-well plate, set up the following wells:

    • Blank: 190 µL Assay Buffer.

    • Enzyme Control (No Inhibitor): 180 µL Assay Buffer + 10 µL hCA solution.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCA solution + 10 µL of test compound at various concentrations.

    • Solvent Control: 170 µL Assay Buffer + 10 µL hCA solution + 10 µL DMSO.[9]

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 15 minutes.[10]

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.[9]

  • Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature.[11]

D. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol utilizes the ADP-Glo™ Kinase Assay, a common method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[14][15]

A. Materials and Reagents:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate

  • ATP

  • Kinase Reaction Buffer

  • 4-Methyl-2-(morpholine-4-sulfonyl)aniline

  • Staurosporine (a broad-spectrum kinase inhibitor, for positive control)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plate (white, opaque)

  • Plate reader capable of measuring luminescence

B. Assay Procedure (384-well format):

  • Compound Preparation: Prepare serial dilutions of 4-Methyl-2-(morpholine-4-sulfonyl)aniline and Staurosporine in the appropriate buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[14]

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This should be optimized for each kinase.[14]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[14]

  • Measurement: Measure the luminescence of each well using a plate reader.

C. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50).[13] This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12]

Table 1: Template for Summarizing IC50 Data

Enzyme Target4-Methyl-2-(morpholine-4-sulfonyl)aniline IC50 (µM)Positive Control IC50 (µM)
hCA IExperimental Valuee.g., Acetazolamide value
hCA IIExperimental Valuee.g., Acetazolamide value
Kinase AExperimental Valuee.g., Staurosporine value
Kinase BExperimental Valuee.g., Staurosporine value

A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by experimental conditions, particularly the substrate concentration.[12][13] For a more universal measure of inhibitor potency, the inhibition constant (Ki) can be determined through further kinetic studies.[12]

Visualizing a Potential Signaling Pathway

If 4-Methyl-2-(morpholine-4-sulfonyl)aniline is found to inhibit a specific kinase, for example, a mitogen-activated protein kinase (MAPK), it could have downstream effects on a signaling pathway such as the MAPK/ERK pathway.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Differentiation, Survival Cell Proliferation, Differentiation, Survival Gene Expression->Cell Proliferation, Differentiation, Survival Inhibitor Inhibitor Inhibitor->MEK

Caption: Potential inhibition point within the MAPK/ERK signaling pathway.

Troubleshooting and Considerations

  • Compound Solubility: If 4-Methyl-2-(morpholine-4-sulfonyl)aniline has poor solubility in aqueous buffers, this can affect the accuracy of the results. Ensure complete dissolution in DMSO and that the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Assay Interference: Some compounds can interfere with the assay technology itself (e.g., by absorbing light at the detection wavelength or inhibiting the reporter enzyme in luminescent assays). It is important to run appropriate controls, such as the test compound in the absence of the primary enzyme, to check for such interference.

  • Enzyme Activity: Ensure that the enzyme is active and that the assay is performed within the linear range of the reaction.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial characterization of 4-Methyl-2-(morpholine-4-sulfonyl)aniline as a potential enzyme inhibitor. By systematically evaluating its activity against relevant enzyme classes and determining its inhibitory potency, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts.

References

  • DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Gunda, P., Chhonker, Y. S., & Murry, D. J. (2018). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC. Retrieved from [Link]

  • Kati, W. M., & Johnson, E. F. (2014). Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method. PubMed. Retrieved from [Link]

  • Al-Otaibi, F., & Al-Zoghaibi, M. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. ResearchGate. Retrieved from [Link]

  • Al-Otaibi, F., & Al-Zoghaibi, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • de Souza, A. C. S., et al. (2022). Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. MDPI. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. MDPI. Retrieved from [Link]

  • Lindner, F., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Ser-Li, K., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Concha, N. O., et al. (1998). Unanticipated inhibition of the metallo-beta-lactamase from Bacteroides fragilis by 4-morpholineethanesulfonic acid (MES): a crystallographic study at 1.85-A resolution. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, characterization, and enzyme inhibition activities of 4-(methylthio)-N-propylaniline-phenylpiperazine and sulfonamide derivatives. Retrieved from [Link]

  • Chang, J. Y., et al. (1992). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. PubMed. Retrieved from [Link]

  • Korabecny, J., et al. (2020). New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. MDPI. Retrieved from [Link]

Sources

Method

Application Note: Mechanistic HPLC Method Development and Validation for 4-Methyl-2-(morpholine-4-sulfonyl)aniline

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5) The Analytical Challenge: Compound Profiling 4-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5)

The Analytical Challenge: Compound Profiling

4-Methyl-2-(morpholine-4-sulfonyl)aniline is a highly functionalized aromatic building block frequently utilized in the synthesis of biologically active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Structurally, the molecule presents a unique chromatographic challenge due to its dual nature:

  • Basic Primary Amine (Aniline moiety): With a pKa of approximately 4.6, the unshielded amino group is highly susceptible to secondary ion-exchange interactions with acidic silanol groups on traditional silica-based stationary phases.

  • Polar Sulfonamide & Hydrophobic Core: The bulky morpholine-4-sulfonyl group adds significant polarity, while the methyl-substituted aromatic ring drives hydrophobic retention.

Without a mechanistically designed method, analysts will typically observe severe peak tailing, irreproducible retention times, and poor resolution from structurally similar synthetic byproducts.

Mechanistic Method Design (Causality & Logic)

As a Senior Application Scientist, method development must move beyond trial-and-error to a deterministic approach where every parameter is chosen to control a specific physicochemical behavior.

Stationary Phase Selection: Standard C18 columns often fail for anilines due to exposed silanols. To mitigate this, a highly base-deactivated, fully end-capped C18 column is mandatory. The steric protection of the stationary phase prevents the primary amine from interacting with the silica backbone, which is a primary cause of peak tailing in aniline derivatives[1].

Mobile Phase pH & Buffer Causality: The development of an effective HPLC method for aniline derivatives is critically dependent on the precise control of the mobile phase pH[2]. Operating at a neutral pH (around the compound's pKa) results in a mixed ionization state, causing split peaks. By utilizing an acidic mobile phase (pH ~2.5) containing 0.1% Trifluoroacetic Acid (TFA), the aniline amine is fully protonated. This forces the analyte into a single ionic state, driving it into the mobile phase and yielding sharp, symmetrical peaks. TFA also acts as a weak ion-pairing agent, further enhancing peak shape.

Detection Strategy: Sulfonamide-containing aromatic compounds typically exhibit strong UV absorbance due to extended


-conjugation[3]. Photodiode Array (PDA) detection at 254 nm provides an optimal balance of sensitivity and baseline stability, making it highly effective for quantitative impurity profiling.

MethodLogic Analyte 4-Methyl-2-(morpholine-4-sulfonyl)aniline pKa ~4.6 (Basic Amine) Challenge Secondary Silanol Interactions (Severe Peak Tailing) Analyte->Challenge Causes Solution1 Acidic Mobile Phase (pH 2.5) 0.1% TFA ensures full protonation Challenge->Solution1 Mitigated by Solution2 End-Capped C18 Column Steric protection from silanols Challenge->Solution2 Mitigated by Result Sharp, Symmetrical Peaks Reproducible Retention Solution1->Result Yields Solution2->Result Yields

Caption: Logical framework for mitigating peak tailing in aniline HPLC analysis.

Self-Validating Experimental Protocol

Every robust analytical method must be a self-validating system. The following protocol integrates a System Suitability Test (SST) that acts as a gatekeeper; if the system fails the SST, the run halts, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Vacuum filter through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Filter and degas identically to Phase A.

Step 2: Standard and Sample Preparation

Causality Note: The diluent must closely match the initial gradient conditions to prevent solvent-mismatch peak broadening.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 4-Methyl-2-(morpholine-4-sulfonyl)aniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent (0.1 mg/mL). Vortex for 30 seconds.

Step 3: Execution Workflow
  • Equilibration: Purge the system and equilibrate the column at initial gradient conditions (95% A / 5% B) for at least 20 column volumes until the UV baseline is perfectly flat.

  • Blank Injection: Inject the diluent blank to confirm the absence of ghost peaks or carryover.

  • System Suitability Test (SST): Inject the Working Standard (0.1 mg/mL) five consecutive times. The system is only validated for sample analysis if it meets the strict criteria outlined in Table 3.

Workflow Prep Sample Prep (0.1 mg/mL in Diluent) Blank Blank Injection (Baseline Stability) Prep->Blank SST System Suitability (Tailing < 1.5, RSD < 2%) Blank->SST Analysis Sample Analysis (Gradient Elution) SST->Analysis Report Data Processing & Integration Analysis->Report

Caption: Self-validating HPLC workflow ensuring system integrity prior to sample analysis.

Quantitative Data & System Parameters

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column Base-deactivated C18 (e.g., Waters XBridge or equivalent), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Ultra-Pure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection PDA/UV at 254 nm (Reference 360 nm)
Injection Volume 5.0 µL

Table 2: Gradient Elution Profile A gradient is utilized to ensure that highly retained synthetic impurities (e.g., unreacted sulfonyl chlorides) are completely eluted, preventing carryover.

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial
2.0955Isocratic Hold
10.01090Linear Ramp
12.01090Wash
12.1955Step Return
16.0955Re-equilibration

Table 3: System Suitability Specifications (SST)

ParameterAcceptance CriteriaMechanistic Purpose
Retention Time (RT) ~6.8 min (± 0.2 min)Ensures method stability and correct pump proportioning.
Tailing Factor (Tf) ≤ 1.5Validates the successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 10,000Confirms column packing integrity and optimal flow dynamics.
% RSD of Peak Area ≤ 2.0% (n=5)Verifies autosampler precision and analyte stability in solution.
References
  • Chapter XII: Analysis and Control of Aromatic Pharmaceutical Preparations Univ-DBKM. Discusses the critical dependence of mobile phase pH on the ionization state and chromatographic behavior of aniline derivatives. 2

  • Chromegabond WR LC Columns - Technical Application Notes Analab. Details the necessity of base-deactivated, end-capped stationary phases for the successful HPLC analysis of anilines and basic compounds. 1

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography ResearchGate (2025). Highlights the strong UV absorbance properties and chromatographic profiling of sulfonamide-containing compounds. 3

Sources

Application

Bioanalytical LC-MS/MS Method for the Quantification of Therapeutics in Plasma and Tissue

Application Note & Protocol Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development Professionals Strategic Overview & Rationale Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development Professionals

Strategic Overview & Rationale

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for quantifying small molecule xenobiotics and endogenous metabolites in biological matrices. In drug development, profiling a drug’s systemic exposure (via plasma) and its target-site penetration or accumulation (via tissue) is critical for constructing robust Pharmacokinetic/Pharmacodynamic (PK/PD) models [1].

To secure regulatory approval for clinical and non-clinical studies, bioanalytical methods must strictly adhere to the International Council for Harmonisation (ICH) M10 guidelines, which reached full global implementation in 2023 [2]. This application note details a fundamentally robust, causality-driven methodology designed to meet the rigorous selectivity, sensitivity, and reproducibility demands of ICH M10.

Causality-Driven Sample Preparation: Matrix Management

The accuracy of an LC-MS/MS assay is heavily dictated by the sample preparation strategy. Biological matrices like plasma and tissue contain high concentrations of endogenous phospholipids and proteins. If these are injected into the mass spectrometer, they compete with the target analyte for surface charge during droplet evaporation in the electrospray ionization (ESI) source—a phenomenon known as ion suppression .

While Protein Precipitation (PPT) is fast, it leaves complex lipids intact. Therefore, Solid-Phase Extraction (SPE) is highly favored for multi-analyte quantitation in complex tissues and plasma, as it orthogonally isolates analytes based on chemical affinity, drastically reducing matrix effects [3].

Step-by-Step Protocol: Solid-Phase Extraction (SPE)

Mechanistic Note: Tissue samples structurally entrap intracellular drugs. They must first be mechanically disrupted. To prevent thermal degradation of thermally labile metabolites, homogenization (1:4 w/v in 50 mM ammonium formate, pH 7.4) must be performed using pre-chilled cryogenic bead-beating blocks.

  • SIL-IS Addition: Aliquot 100 µL of plasma or tissue homogenate into a 96-well plate. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: The SIL-IS (e.g., a

      
       or 
      
      
      
      analog) possesses the identical physicochemical profile as the target analyte. It co-elutes chromatographically and is subjected to the exact same ionization suppression, perfectly normalizing the final peak area ratio.
  • Protein Disruption: Add 100 µL of 2% Phosphoric Acid (

    
    ) to disrupt protein-drug binding, ensuring the total release of the free drug fraction.
    
  • Conditioning: Pass 1 mL of Methanol (MeOH) through a mixed-mode SPE cartridge (e.g., Oasis HLB), followed by 1 mL of HPLC-grade Water to prepare the sorbent bed.

  • Sample Loading: Load the pre-treated biological sample. Apply a low vacuum (approx. 5 inHg) to ensure a slow percolation rate (1 drop/sec), allowing maximum Van der Waals and hydrophobic interactions with the sorbent.

  • Washing: Wash with 1 mL of 5% MeOH in Water to elute polar interferences (salts, small peptides), followed by 1 mL of Hexane to elute non-polar neutral lipids.

  • Elution: Elute the purified target analytes with 2 x 500 µL of 100% Acetonitrile (ACN) containing 1% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute the dried pellet in 100 µL of Mobile Phase A.

UHPLC-MS/MS Analytical Methodology

Separation and detection parameters must be perfectly aligned to maximize the signal-to-noise (S/N) ratio while maintaining a high-throughput runtime to accommodate large clinical sample batches.

Chromatographic Separation
  • Column: C18 Reverse Phase (100 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: The addition of 0.1% Formic acid serves a dual purpose. Chromatographically, it lowers the pH to neutralize surface silanol groups on the stationary phase, preventing peak tailing. Spectrometrically, it acts as a proton (

    
    ) donor, forcing the analytes into a pre-ionized cationic state prior to entering the ESI+ source [4].
    

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40095%5%Initial
1.000.40095%5%Isocratic
4.000.40010%90%Linear
5.500.40010%90%Hold
5.600.40095%5%Step
7.000.40095%5%Re-equil
Mass Spectrometry Detection (ESI-MRM)

Detection is performed on a Triple Quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode. Quadrupole 1 (Q1) isolates the intact precursor ion, the collision cell (Q2) fragments it using Argon gas, and Quadrupole 3 (Q3) isolates a specific, stable product ion.

Table 2: Example MRM Transitions & Optimized Voltages

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Dwell Time (ms)
Target Drug345.2

189.124 V25
Target SIL-IS350.2

194.124 V25
Metabolite A361.2

205.128 V25

The Self-Validating Batch Architecture (ICH M10)

Trustworthiness in bioanalysis is not assumed; it is systemically enforced. Every protocol executed must be a self-validating system. To ensure absolute data integrity, every analytical batch is structured with internal biological and instrumental checkpoints that automatically invalidate systemic bias:

  • System Suitability Test (SST): A neat standard injected prior to the biological samples to guarantee instrument response and column theoretical plates are optimal.

  • Double Blank (Matrix only): Proves the complete absence of background interference in the plasma/tissue from endogenous isobaric compounds.

  • Zero Sample (Matrix + IS): Verifies that the internal standard does not contain trace unlabelled analyte, ruling out isotopic cross-talk.

  • Calibration Curve (Min. 6 points): Anchors the quantification. Under ICH M10, back-calculated concentrations must be within

    
     of nominal values (and 
    
    
    
    at the Lower Limit of Quantification, LLOQ) [2].
  • Quality Control (QC) Bracketing: Low, Mid, and High QCs are interspersed among unknown study samples. If >33% of QCs fail to fall within the

    
     accuracy threshold, the system fails the entire batch, forcing a root-cause investigation and re-analysis.
    

Table 3: Validated Assay Performance Metrics (ICH M10 Compliant)

Validation ParameterICH M10 Acceptance CriteriaRepresentative Assay ResultStatus
Linearity Range


(1.0 - 1000 ng/mL)
Pass
Intra-run Precision (CV%)

(

for LLOQ)
3.4% - 6.8%Pass
Inter-run Accuracy (%Bias)

(

for LLOQ)
-4.2% to +5.1%Pass
Matrix Factor (IS-normalized) CV

across 6 distinct lots
4.1% in Plasma / 8.2% in TissuePass

Visualizing the Bioanalytical Workflow

The following graph maps the sequential logic of the bioanalytical pipeline, spanning from biological sample acquisition to regulatory data qualification.

BioanalyticalWorkflow N1 Sample Collection Plasma & Tissue N2 Tissue Homogenization (Bead Beating, 4°C) N1->N2 Tissue Only N3 SIL-IS Addition (Normalizing Matrix Effects) N1->N3 Plasma N2->N3 N4 Protein Disruption & Solid-Phase Extraction (SPE) N3->N4 N5 Elution, Evaporation & Reconstitution N4->N5 N6 UHPLC Separation (C18 Column, Gradient) N5->N6 N7 ESI-MS/MS Detection (MRM Mode) N6->N7 N8 Data Processing & ICH M10 Validation N7->N8

Fig 1: LC-MS/MS Bioanalytical workflow from sample processing to ICH M10 data validation.

References

  • Sheng, Y. H., Siemiątkowska, A., & Kosicka-Noworzyń, K. (2024). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. Journal of Pharmaceutical and Biomedical Analysis, 248, 116259.[Link]

  • European Medicines Agency (EMA) / FDA. (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline.[Link]

  • Kalogera, E., Pistos, C., Provatopoulou, X., Zografos, G., & Spandidos, D. A. (2016). Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. Journal of Chromatographic Science, 54(4), 583–592.[Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Method

Application Notes &amp; Protocols for Cell-Based Assays Using 4-Methyl-2-(morpholine-4-sulfonyl)aniline (GSK269962A), a Potent ROCK Inhibitor

Introduction: Unraveling Cellular Dynamics with a Potent ROCK Inhibitor In the intricate world of cellular signaling, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are master regulators of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling Cellular Dynamics with a Potent ROCK Inhibitor

In the intricate world of cellular signaling, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are master regulators of the actin cytoskeleton.[1][2] These serine/threonine kinases, acting downstream of the small GTPase RhoA, influence a wide array of fundamental cellular processes including contraction, motility, adhesion, proliferation, and apoptosis.[1][3][4] Dysregulation of the Rho/ROCK pathway is implicated in numerous pathologies, from cancer and cardiovascular disease to neurodegenerative disorders, making it a critical target for therapeutic intervention.[3]

4-Methyl-2-(morpholine-4-sulfonyl)aniline, also known as GSK269962A, is a potent and highly selective inhibitor of both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively.[5][6][7][8] This high affinity and selectivity, with over a 30-fold preference against other serine/threonine kinases, establish GSK269962A as a precise tool for dissecting the cellular functions of ROCK.[6][7][8] Its utility spans from inducing vasorelaxation and exhibiting anti-inflammatory properties to inhibiting cancer cell proliferation and migration.[5][6][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK269962A in a variety of cell-based assays. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The primary molecular targets of GSK269962A are ROCK1 and ROCK2.[5][6] The Rho/ROCK signaling pathway is a central regulator of actin cytoskeleton organization.[1] Upon activation by extracellular signals, RhoA-GTP binds to and activates ROCK.[1] ROCK then phosphorylates multiple downstream substrates, most notably Myosin Phosphatase Target subunit 1 (MYPT1).[1][10] This phosphorylation event at Thr696 inhibits myosin phosphatase activity, leading to an increase in the phosphorylation of the myosin light chain (MLC).[1][10] The net result is enhanced actomyosin contractility, which drives the formation of stress fibers and focal adhesions.[5] GSK269962A, by competitively inhibiting the ATP-binding site of ROCK, prevents these downstream phosphorylation events, leading to a reduction in cytoskeletal tension and a variety of cellular effects.[11]

ROCK_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, Angiotensin II) RhoA_GDP RhoA-GDP (Inactive) Extracellular_Signals->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates p_MYPT1 p-MYPT1 (Thr696) (Inactive) ROCK->p_MYPT1 p_MLC p-MLC (Active) ROCK->p_MLC Directly Phosphorylates (minor pathway) GSK269962A GSK269962A GSK269962A->ROCK Inhibits MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase p_MYPT1->MLC_Phosphatase Inhibits MLC_Phosphatase->p_MLC Dephosphorylates MLC Myosin Light Chain (MLC) p_MLC->MLC Actomyosin Actomyosin Contractility (Stress Fibers, Cell Motility) p_MLC->Actomyosin Promotes

Caption: The Rho/ROCK signaling pathway and the inhibitory action of GSK269962A.

Experimental Protocols

Preparation of GSK269962A Stock Solution

The proper preparation and storage of the inhibitor are critical for obtaining consistent results.

Materials:

  • GSK269962A powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of GSK269962A powder. For example, for 1 mg of GSK269962A (Molecular Weight: 494.57 g/mol ), add 202.2 µL of DMSO.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (up to one year).[6] Once thawed, an aliquot can be stored at 4°C for up to two weeks.[11]

Protocol 1: Western Blot Analysis of ROCK Activity (p-MYPT1)

A direct way to measure the cellular activity of GSK269962A is to assess the phosphorylation status of its direct downstream target, MYPT1, at threonine 696.

Materials:

  • Cultured cells (e.g., HeLa, 293T, or a cell line relevant to your research)

  • Complete cell culture medium

  • GSK269962A stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MYPT1 (Thr696)[12] and anti-total MYPT1[12]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and culture until they reach 70-80% confluency.

  • Compound Treatment: Thaw an aliquot of the 10 mM GSK269962A stock solution. Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). A DMSO-only control should be included.

  • Incubation: Remove the existing medium from the cells and replace it with the GSK269962A-containing medium. Incubate for a predetermined time (e.g., 30 minutes to 2 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting: Perform SDS-PAGE, protein transfer to a PVDF membrane, and immunoblotting according to standard protocols.[13] Probe the membrane with anti-phospho-MYPT1 (Thr696) and anti-total MYPT1 antibodies.

Data Presentation:

Treatment Groupp-MYPT1 (Thr696) (Relative Densitometry)Total MYPT1 (Relative Densitometry)p-MYPT1 / Total MYPT1 Ratio
DMSO Control1.001.001.00
0.1 nM GSK269962A0.851.020.83
1 nM GSK269962A0.520.980.53
10 nM GSK269962A0.151.010.15
100 nM GSK269962A0.050.990.05
1000 nM GSK269962A<0.011.03<0.01
Protocol 2: Cell Proliferation Assay

ROCK inhibitors have been shown to affect cell proliferation in various cell types, sometimes promoting it and other times inhibiting it, depending on the context.[9][14][15][16]

Materials:

  • Cells of interest

  • 96-well clear-bottom black plates

  • Complete cell culture medium

  • GSK269962A stock solution (10 mM)

  • Cell proliferation reagent (e.g., Cell Counting Kit-8 (CCK-8), resazurin-based assays)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[17] Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of GSK269962A in complete medium at 2x the final desired concentrations.

  • Incubation: Remove 50 µL of medium from each well and add 50 µL of the 2x GSK269962A dilutions. Incubate for 24, 48, or 72 hours.

  • Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent).[17] Incubate for 1-4 hours.

  • Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

Proliferation_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Assay Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with GSK269962A (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add Proliferation Reagent Incubate->Add_Reagent Measure Measure Absorbance/ Fluorescence Add_Reagent->Measure

Caption: Workflow for a cell proliferation assay using GSK269962A.

Protocol 3: Cell Migration "Wound Healing" Assay

The Rho/ROCK pathway is a critical regulator of cell migration.[17] A wound healing or "scratch" assay is a straightforward method to assess the effect of GSK269962A on cell migration.[18]

Materials:

  • Cells that form a confluent monolayer (e.g., fibroblasts, epithelial cells)

  • 24-well or 96-well plates

  • Complete cell culture medium

  • GSK269962A stock solution (10 mM)

  • Sterile p200 pipette tip or a dedicated wound-making tool

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and grow them to a confluent monolayer.

  • Wound Creation: Using a sterile p200 pipette tip, create a linear "scratch" in the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the desired concentration of GSK269962A or a DMSO control.

  • Imaging: Immediately acquire an image of the scratch at time 0 using a microscope.

  • Incubation and Imaging: Incubate the plate and acquire images at regular intervals (e.g., every 4-6 hours) until the scratch in the control wells is nearly closed.

  • Analysis: Measure the area of the scratch at each time point and calculate the rate of wound closure.

Data Presentation:

Time (hours)Wound Area (DMSO Control) (µm²)Wound Area (100 nM GSK269962A) (µm²)% Wound Closure (DMSO Control)% Wound Closure (100 nM GSK269962A)
0500,000502,0000%0%
8350,000450,00030%10.4%
16175,000400,00065%20.3%
2450,000360,00090%28.3%

Trustworthiness: Self-Validating Systems

To ensure the trustworthiness of your results, each experiment should include a set of internal controls:

  • Positive Control: In assays where GSK269962A is expected to have an inhibitory effect, a known activator of the Rho/ROCK pathway (e.g., lysophosphatidic acid - LPA) can be used to stimulate the pathway, providing a robust window for observing inhibition.

  • Negative Control: A vehicle control (e.g., DMSO at the same concentration as in the highest GSK269962A treatment) is essential to account for any effects of the solvent.

  • Dose-Response: Performing experiments over a range of GSK269962A concentrations is crucial for determining the potency (e.g., IC50 or EC50) and ensuring the observed effects are specific and not due to off-target activities at high concentrations.

Conclusion and Future Directions

4-Methyl-2-(morpholine-4-sulfonyl)aniline (GSK269962A) is a powerful research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. The protocols outlined in these application notes provide a solid foundation for studying its effects on key cellular processes. By employing rigorous experimental design with appropriate controls, researchers can generate high-quality, reliable data, paving the way for new discoveries in both basic science and drug development. Future studies could explore the use of GSK269962A in more complex 3D cell culture models, in combination with other therapeutic agents, or in preclinical animal models of disease.

References

  • Liang, J., Tang, M., & Wang, L. (2026).
  • Pennington, B. O., et al. (2016). ROCK Inhibition Extends Passage of Pluripotent Stem Cell-Derived Retinal Pigmented Epithelium.
  • Al-Ostath, S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
  • Julian, L., & Olson, M. F. (2014). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. The FEBS Journal.
  • Geburek, F., et al. (2023). Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells. Frontiers in Veterinary Science.
  • Pan, T., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Oncology.
  • PubChem. (n.d.). 2-(Morpholine-4-sulfonyl)aniline. Retrieved from [Link]

  • Scherer, M., et al. (2022). Drug- and Cell-Type-Specific Effects of ROCK Inhibitors as a Potential Cause of Reticular Corneal Epithelial Edema.
  • Chapman, S., et al. (2014). The effect of Rho kinase inhibition on long-term keratinocyte proliferation is rapid and conditional. Stem Cell Research & Therapy.
  • Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Advanced Scientific Research.
  • Cell Biolabs, Inc. (n.d.). Radius™ 24-Well Cell Migration Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analyses for (A) phosphor-MYPT-1 and total MYPT-1 (B) RhoA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. Retrieved from [Link]

  • Pham, H. T. T., et al. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. MDPI.
  • PubChem. (n.d.). Gsk-269962A. Retrieved from [Link]

  • Vaid, K. A., et al. (2016). ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium.
  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • Wang, J., & Wu, X. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Scilight Press.
  • MilliporeSigma. (n.d.). Cell Migration & Invasion Assays. Retrieved from [Link]

  • Brown, K. M., et al. (2024). A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. MDPI.
  • Pan, T., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Oncology.
  • Pan, T., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia.
  • Antibodies.com. (n.d.). MYPT1 (phospho Thr853) Cell Based ELISA Kit. Retrieved from [Link]

  • Naci, D., et al. (2018). Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis.
  • Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved from [Link]

  • Li, H., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry.
  • Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Advanced Scientific Research.
  • Singh, R. K., et al. (2020).
  • Burridge, K. (2023).
  • Gao, Y., et al. (2010). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. The Journal of Biological Chemistry.
  • National Center for Biotechnology Information. (n.d.). Gene Result ROCK1. Retrieved from [Link]

Sources

Application

In vitro experimental design for testing PI3 kinase p110alpha inhibitors

Application Note: In Vitro Experimental Design for Evaluating PI3K p110α Inhibitors Mechanistic Rationale & Target Biology The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signal transduction casc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Experimental Design for Evaluating PI3K p110α Inhibitors

Mechanistic Rationale & Target Biology

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signal transduction cascade regulating cell survival, proliferation, and metabolism[1]. Class IA PI3Ks are heterodimeric lipid kinases consisting of a regulatory subunit (e.g., p85) and a catalytic subunit. The p110α catalytic isoform, encoded by the PIK3CA gene, is one of the most frequently mutated kinases in human cancers, particularly in hormone receptor-positive (HR+) breast cancer[2][3].

Activating mutations—most notably H1047R in the kinase domain and E545K/E542K in the helical domain—lead to constitutive, ligand-independent activation of p110α[4]. This hyperactive kinase drives the localized phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into the lipid second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2]. PIP3 subsequently acts as a docking site to recruit and activate downstream effectors like AKT and mTOR, promoting oncogenic transformation[1].

To successfully develop and validate novel PI3Kα inhibitors, researchers must implement a self-validating in vitro screening cascade that proves intrinsic biochemical potency, verifies intracellular target engagement, and confirms functional phenotypic outcomes.

PI3K_Pathway RTK RTK / GPCR PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (p-Ser473) PIP3->AKT Recruits PTEN PTEN PTEN->PIP2 Dephosphorylates mTOR mTORC1 AKT->mTOR Promotes Inhibitor PI3Kα Inhibitor Inhibitor->PI3K Blocks

Diagram 1: PI3Kα signaling pathway and inhibitor intervention points.

Experimental Design Strategy

A robust experimental design must separate off-target artifacts (e.g., assay interference, cytotoxicity) from true pharmacological inhibition. This is achieved through a three-phase orthogonal workflow:

Workflow Phase1 Phase 1: Biochemical ADP-Glo Kinase Assay Phase2 Phase 2: Cellular p-AKT Western Blot Phase1->Phase2 Phase3 Phase 3: Functional Cell Viability (MTS) Phase2->Phase3

Diagram 2: Three-phase orthogonal experimental workflow for PI3Kα inhibitor validation.

Protocol 1: Biochemical Kinase Assay (ADP-Glo)

Causality & Logic: The ADP-Glo assay is selected over radiometric assays because it provides high-throughput, non-radioactive quantification of kinase activity by measuring the ADP formed during the kinase reaction[5]. By deliberately setting the ATP concentration near the


 of p110α (~10–25 µM), the assay is highly sensitized to detect ATP-competitive orthosteric inhibitors like Alpelisib[3].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, and 2 mM DTT[5].

    • Substrate: Prepare PIP2 lipid substrate vesicles at a final concentration of 50 µM in the kinase buffer[5].

    • Enzyme: Thaw recombinant human PI3Kα (p110α/p85α) on ice and dilute to a working concentration of 0.5 nM[5].

  • Compound Titration:

    • Prepare a 10-point, 3-fold serial dilution of the test inhibitor and a positive control (e.g., Alpelisib) in 100% DMSO.

    • Transfer to a 384-well low-volume white plate, ensuring the final DMSO concentration in the reaction does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction:

    • Add 2 µL of the PI3Kα enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

    • Initiate the reaction by adding 2 µL of the ATP/PIP2 substrate mixture (Final ATP = 10 µM)[5].

    • Incubate the plate at 30°C for 60 minutes[5].

  • Detection:

    • Terminate the reaction by adding 4 µL of ADP-Glo Reagent. Incubate for 40 minutes at room temperature. Causality: This step actively depletes all unreacted ATP, ensuring the background signal is minimized[5].

    • Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes[5].

  • Self-Validation & Analysis:

    • Read luminescence on a microplate reader.

    • Validation Check: Include a "No Enzyme" control to define 100% inhibition (background) and a "Vehicle (DMSO)" control to define 0% inhibition[5]. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (Western Blot for p-AKT)

Causality & Logic: Biochemical potency does not guarantee cell permeability or intracellular stability. Measuring the phosphorylation of AKT at Ser473 serves as a direct, proximal biomarker of intracellular PI3Kα activity[1][6]. Utilizing a PIK3CA-mutant cell line (e.g., T47D, which harbors the H1047R mutation) ensures the pathway is driven specifically by the hyperactive p110α isoform[6].

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed T47D cells at

      
       cells/well in a 6-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[6].
      
  • Compound Treatment:

    • Critical Step: Starve cells in serum-free media for 4 hours prior to treatment. Causality: Serum starvation reduces basal growth factor signaling from wild-type RTKs, thereby isolating the constitutive signal driven exclusively by the mutant PI3Kα[6].

    • Treat cells with test compounds or Alpelisib (e.g., 10 nM, 100 nM, 1 µM) for 2 hours[6].

  • Lysis & Protein Extraction:

    • Wash cells twice with ice-cold PBS. Lyse immediately in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial to prevent rapid dephosphorylation of p-AKT during extraction).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify total protein using a BCA assay.

  • Immunoblotting:

    • Resolve 20 µg of protein lysate on a 4–12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Probe with primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and anti-GAPDH (loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect using ECL reagent.

  • Self-Validation Check:

    • The ratio of p-AKT to total AKT must decrease dose-dependently with the positive control. Total AKT levels must remain constant across all lanes to definitively prove the inhibitor affects kinase catalytic activity, rather than inducing protein degradation or global cytotoxicity.

Quantitative Data Presentation: Reference Benchmarks

To validate the integrity of your experimental setup, benchmark your test compounds against established clinical and preclinical molecules. The table below summarizes expected pharmacological profiles based on established literature.

InhibitorModalityTarget ProfileBiochemical IC₅₀ (WT p110α)Biochemical IC₅₀ (H1047R)Cellular IC₅₀ (T47D, p-AKT)
Alpelisib (BYL719) OrthostericPI3Kα Selective~4.6 - 5.0 nM~4.6 nM~40 - 60 nM
STX-478 AllostericMutant-Selective>1000 nM~10 - 20 nM~30 - 50 nM
Buparlisib (BKM120) OrthostericPan-PI3K~50 nM~50 nM~200 nM

Data synthesized from established pharmacological characterizations[3][4][7].

References

  • The p110α isoform of PI3K is essential for proper growth factor signaling and oncogenic transformation Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer Source: Expert Review of Anticancer Therapy / Unicancer URL:[Link]

  • STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts Source: Cancer Discovery (AACR Journals) URL:[Link]

  • PI3K-AKT Signaling Pathway Source: Creative Diagnostics URL:[Link]

  • PI3K inhibition results in enhanced estrogen receptor function and dependence in hormone receptor-positive breast cancer Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Sulfonylation of Primary Amines on Solid Support: A Detailed Application Note and Protocol

Authored by: [Your Name/Department], Senior Application Scientist Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedure for...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedure for the sulfonylation of primary amines on a solid support. Sulfonamides are a critical pharmacophore in a multitude of therapeutic agents, and their synthesis on a solid phase offers significant advantages in terms of purification and high-throughput applications.[1][2] This document outlines the underlying principles, detailed experimental protocols, key reagents and materials, and essential analytical techniques for successful solid-phase sulfonamide synthesis.

Introduction: The Significance of Solid-Phase Sulfonamide Synthesis

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anti-diabetic properties.[2] Traditional solution-phase synthesis of sulfonamides often involves tedious purification steps to remove excess reagents and byproducts. Solid-phase synthesis (SPS) elegantly circumvents these challenges by anchoring the primary amine to an insoluble polymer support.[3][4] This allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple filtration and washing of the resin-bound product. This approach is particularly amenable to the construction of compound libraries for drug discovery.[1][3]

The core principle of solid-phase sulfonylation involves the reaction of a resin-bound primary amine with a sulfonyl chloride in the presence of a base. Subsequent cleavage from the solid support yields the desired sulfonamide product.

Materials and Reagents

Successful solid-phase synthesis hinges on the appropriate selection of resins, reagents, and solvents.

Solid Supports (Resins)

The choice of resin is critical and depends on the desired cleavage strategy and the stability of the final product to the cleavage conditions.

Resin TypeCommon LinkerCleavage ConditionsTypical Loading
Aminomethyl (AM) Resin Amide bondStrong acids (e.g., HF, TFMSA)0.5 - 1.5 mmol/g
Rink Amide MBHA Resin Modified Rink Amide95% Trifluoroacetic Acid (TFA)0.3 - 0.8 mmol/g
Sieber Amide Resin Hyper acid-labile linker1% Trifluoroacetic Acid (TFA)0.4 - 0.8 mmol/g
2-Chlorotrityl Chloride Resin Acid-labile ester/etherDilute acids (e.g., TFA/DCM)1.0 - 2.0 mmol/g

Polystyrene is the most prevalent core resin, typically cross-linked with 1-2% divinylbenzene (DVB).[5] The degree of cross-linking influences the swelling properties of the resin, which in turn affects reaction kinetics.[5]

Reagents and Solvents
  • Sulfonyl Chlorides: A diverse range of aromatic and aliphatic sulfonyl chlorides can be employed. It is crucial to use fresh or properly stored sulfonyl chlorides as they can be sensitive to moisture.[6]

  • Bases: Non-nucleophilic bases are essential to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

    • Pyridine: Commonly used, acts as both a base and a solvent.[2][7]

    • Triethylamine (TEA): A widely used organic base.[2]

    • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base.

    • 4-Dimethylaminopyridine (DMAP): Can be used as a catalyst or sole additive to enhance the rate of sulfonylation, particularly for less reactive amines.[8][9]

  • Solvents: Solvents must be anhydrous and capable of swelling the resin to ensure efficient diffusion of reagents.

    • Dichloromethane (DCM): An excellent solvent for swelling polystyrene-based resins.[7]

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent with good solvating properties for both the resin and reagents.

    • Tetrahydrofuran (THF): Another suitable aprotic solvent.[2]

  • Washing Solvents: A sequence of washes with different polarity solvents is used to remove unreacted reagents and byproducts. Common washing solvents include DMF, DCM, methanol (MeOH), and diethyl ether.

Experimental Workflow and Protocols

The general procedure for the sulfonylation of a primary amine on a solid support can be broken down into four main stages: Resin Preparation and Amine Loading, Sulfonylation, Washing, and Cleavage.

experimental_workflow Resin_Swelling 1. Resin Swelling Amine_Loading 2. Primary Amine Loading Resin_Swelling->Amine_Loading Anhydrous Solvent Washing_Post_Loading 3. Washing Amine_Loading->Washing_Post_Loading Coupling Reagents Sulfonylation 4. Sulfonylation Reaction Washing_Post_Loading->Sulfonylation Removal of Excess Amine Washing_Post_Sulfonylation 5. Washing Sulfonylation->Washing_Post_Sulfonylation Sulfonyl Chloride, Base Cleavage 6. Cleavage from Resin Washing_Post_Sulfonylation->Cleavage Removal of Excess Reagents Product_Isolation 7. Product Isolation & Purification Cleavage->Product_Isolation Cleavage Cocktail

Figure 1: General workflow for solid-phase sulfonylation.

Protocol 1: General Procedure for Sulfonylation on Rink Amide Resin

This protocol describes the sulfonylation of a primary amine loaded onto a Rink Amide resin.

Step 1: Resin Swelling

  • Place the Rink Amide resin (1.0 eq, e.g., 100 mg, 0.5 mmol/g loading) in a suitable reaction vessel (e.g., a fritted syringe).

  • Add anhydrous DCM (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the solvent.

Step 2: Fmoc-Deprotection (if starting with Fmoc-protected Rink Amide)

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 20-30 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove the piperidine and dibenzofulvene byproduct.

Step 3: Sulfonylation Reaction

  • Swell the deprotected resin in anhydrous DCM.

  • In a separate flask, dissolve the sulfonyl chloride (3.0-5.0 eq.) and a non-nucleophilic base such as pyridine (5.0-10.0 eq.) or DIPEA (5.0-10.0 eq.) in anhydrous DCM.[7]

  • Add the sulfonyl chloride/base solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored using the Kaiser test (see Section 4.1).

Step 4: Washing

  • Once the reaction is complete (as indicated by a negative Kaiser test), drain the reaction mixture.

  • Wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally with DCM (3x) to ensure the complete removal of all excess reagents and byproducts.

  • Dry the resin under vacuum.

Step 5: Cleavage and Product Isolation

  • Add a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water to the dried resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude sulfonamide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and purify as necessary, typically by HPLC.[4]

Reaction Monitoring and Analysis

Effective monitoring of solid-phase reactions is crucial to ensure high yields and purity.[3][10]

On-Bead Analysis
  • Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin.[10] A positive result (a deep blue color) indicates an incomplete reaction, while a negative result (yellow or colorless) suggests the reaction has gone to completion.

  • FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the appearance or disappearance of characteristic vibrational bands on the resin.[10] For sulfonylation, one would monitor the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the S=O stretching bands of the sulfonamide.

Cleavage and Analysis of a Small Sample

A small aliquot of the resin can be cleaved, and the resulting product analyzed by:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for confirming the molecular weight of the desired product and assessing its purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for both the analysis of purity and the purification of the final sulfonamide product.[4]

Causality and Experimental Choices

  • Excess Reagents: The use of a 3- to 5-fold excess of the sulfonyl chloride and base is a common practice in solid-phase synthesis. This drives the reaction towards completion, which is essential as intermediate purification is not feasible.

  • Choice of Base: A non-nucleophilic, sterically hindered base like DIPEA is often preferred over less hindered bases like triethylamine to minimize potential side reactions.[11] The use of DMAP can be particularly advantageous for sulfonylation of sterically hindered or electronically deactivated amines.[8][9]

  • Solvent Selection: The ability of the solvent to swell the resin is paramount for reaction efficiency. DCM and DMF are excellent choices for polystyrene-based resins, as they facilitate the diffusion of reagents to the reactive sites within the polymer matrix.[5]

  • Washing Protocol: A thorough washing sequence with solvents of varying polarity is critical to remove all non-covalently bound impurities before the final cleavage step. This ensures a cleaner crude product and simplifies subsequent purification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction (Positive Kaiser Test) - Insufficient reaction time or temperature.- Steric hindrance of the amine or sulfonyl chloride.- Poor resin swelling.- Deactivated sulfonyl chloride.- Extend the reaction time or gently heat the reaction.- Use a larger excess of reagents.- Add a catalyst like DMAP.[8][9]- Ensure the use of an appropriate swelling solvent.- Use fresh, high-quality sulfonyl chloride.[6]
Low Yield After Cleavage - Incomplete reaction.- Incomplete cleavage from the resin.- Product instability to cleavage conditions.- Confirm reaction completion before cleavage.- Extend the cleavage time or use a stronger cleavage cocktail.- Select a resin with a linker that is cleaved under milder conditions.
Presence of Di-sulfonated Byproduct - Use of a strong, unhindered base can deprotonate the newly formed sulfonamide, which can then react with another equivalent of sulfonyl chloride.- Use a more sterically hindered base (e.g., 2,6-lutidine or DIPEA).[11]- Carefully control the stoichiometry of the sulfonyl chloride.

Conclusion

The solid-phase synthesis of sulfonamides is a robust and efficient methodology that is well-suited for the generation of compound libraries in a drug discovery setting. By carefully selecting the appropriate solid support, reagents, and reaction conditions, and by diligently monitoring the reaction progress, researchers can successfully synthesize a wide array of sulfonamides in high yield and purity. This application note provides a foundational protocol and practical insights to guide scientists in the successful implementation of this valuable synthetic technique.

References

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • Pirola, L., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
  • Chem-Impex. (n.d.). Sulfonylamide resin (1.0-3.0 mmol/g , 100-200 mesh).
  • Scicinski, J. J., et al. (2016). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate.
  • Giraud, M., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publishers.
  • CEM. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • Mondal, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry.
  • MilliporeSigma. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • Mondal, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry.
  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • BenchChem. (n.d.). Technical Support Center: Sulfonylation Reactions.
  • BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
  • BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins.

Sources

Application

Application Notes and Protocols for the Investigation of 4-Methyl-2-(morpholine-4-sulfonyl)aniline in Anti-inflammatory Studies

Introduction: The Rationale for Investigating 4-Methyl-2-(morpholine-4-sulfonyl)aniline as a Novel Anti-inflammatory Agent Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 4-Methyl-2-(morpholine-4-sulfonyl)aniline as a Novel Anti-inflammatory Agent

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily functioning by inhibiting cyclooxygenase (COX) enzymes.[3][4] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, has spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

The 4-(methylsulfonyl)aniline pharmacophore is a key structural feature in several selective COX-2 inhibitors, suggesting that derivatives of this scaffold are promising candidates for novel anti-inflammatory agents.[3][4][5] This document provides a comprehensive guide for the investigation of a novel derivative, 4-Methyl-2-(morpholine-4-sulfonyl)aniline, as a potential anti-inflammatory compound. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for both in vitro and in vivo evaluation.

Compound Profile: 4-Methyl-2-(morpholine-4-sulfonyl)aniline

PropertyValueSource
CAS Number 379255-11-5[6]
Molecular Formula C11H16N2O3S[6]
Molecular Weight 256.33 g/mol [6]
Physical Form Powder[6]
Purity Typically ≥98%
Storage Room Temperature[6]

Safety Precautions: Safety data for the specific title compound is limited. However, based on related structures like 2-(Morpholine-4-sulfonyl)aniline and 4-(Methylsulfonyl)aniline, the following precautions are advised. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][9] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening of anti-inflammatory properties, offering a cost-effective and high-throughput approach to identify promising candidates.[1]

Inhibition of Protein Denaturation Assay

Principle: This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).

    • Dissolve 4-Methyl-2-(morpholine-4-sulfonyl)aniline in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions to achieve final concentrations ranging from 10 to 1000 µg/mL.

    • Use a known NSAID, such as Diclofenac sodium, as a positive control.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 0.5 mL of the 1% BSA solution with 0.1 mL of the test compound at various concentrations.

    • For the control, mix 0.5 mL of 1% BSA with 0.1 mL of the vehicle (e.g., DMSO).

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: This assay evaluates the ability of a compound to stabilize the lysosomal membrane, preventing the release of pro-inflammatory enzymes.[10]

Protocol:

  • Preparation of HRBC Suspension:

    • Collect fresh human blood in a tube containing an anticoagulant.

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

    • Wash the packed red blood cells with an equal volume of normal saline. Repeat this step three times.

    • Prepare a 10% v/v suspension of the packed cells in normal saline.

  • Assay Procedure:

    • Prepare various concentrations of 4-Methyl-2-(morpholine-4-sulfonyl)aniline and a positive control (e.g., Diclofenac sodium).

    • In separate tubes, mix 1 mL of the test/control solution with 1 mL of the 10% HRBC suspension.

    • Include a control tube containing 1 mL of saline and 1 mL of the HRBC suspension.

    • Incubate all tubes at 56°C for 30 minutes in a water bath.

    • Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization using the formula: % Protection = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: This assay measures the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[11]

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of 4-Methyl-2-(morpholine-4-sulfonyl)aniline for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include unstimulated and vehicle control groups.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples and calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism, providing insights into its efficacy, pharmacokinetics, and potential side effects.[12][13][14]

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model for acute inflammation. The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema.[15]

Protocol:

  • Animals:

    • Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compound (4-Methyl-2-(morpholine-4-sulfonyl)aniline) at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (ΔV Control - ΔV Treated) / ΔV Control ] x 100 where ΔV is the change in paw volume.

Collagen-Induced Arthritis (CIA) in Mice

Principle: The CIA model is a well-established model of rheumatoid arthritis, characterized by chronic inflammation, autoantibody production, and joint destruction.[12]

Protocol:

  • Animals:

    • Use DBA/1 mice, which are susceptible to CIA.

  • Induction of Arthritis:

    • On day 0, immunize the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

    • On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment with 4-Methyl-2-(morpholine-4-sulfonyl)aniline or a vehicle control after the onset of arthritis (around day 25-28).

    • Administer the compound daily via oral gavage.

  • Assessment of Arthritis:

    • Monitor the mice daily for signs of arthritis and score the severity based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis).

    • Measure paw thickness using a digital caliper.

    • At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and paws for histological evaluation of joint inflammation and damage.

Visualizations

Proposed Anti-inflammatory Signaling Pathway

Proposed Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 Activates NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Initiates COX2_Gene COX-2 Gene Transcription NF_kB_Pathway->COX2_Gene Promotes COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Synthesizes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate for Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Mediates Test_Compound 4-Methyl-2-(morpholine-4-sulfonyl)aniline Test_Compound->COX2_Enzyme Potential Inhibition

Caption: Proposed mechanism of action for 4-Methyl-2-(morpholine-4-sulfonyl)aniline.

Experimental Workflow for In Vitro Screening

In Vitro Screening Workflow Start Start: Compound Synthesis & Characterization In_Vitro_Assays Primary In Vitro Screening Start->In_Vitro_Assays Protein_Denaturation Protein Denaturation Assay In_Vitro_Assays->Protein_Denaturation Initial evaluation HRBC HRBC Membrane Stabilization In_Vitro_Assays->HRBC Cell_Based_Assay Secondary Screening: Cell-Based Assays Protein_Denaturation->Cell_Based_Assay HRBC->Cell_Based_Assay NO_Production Nitric Oxide (NO) Production Assay Cell_Based_Assay->NO_Production Mechanistic insight Cytokine_Analysis Cytokine Profiling (ELISA/qPCR) Cell_Based_Assay->Cytokine_Analysis Lead_Identification Lead Candidate Identification NO_Production->Lead_Identification Cytokine_Analysis->Lead_Identification

Caption: Workflow for the in vitro screening of anti-inflammatory compounds.

References

  • Bendele, A. (2001). Animal Models of Rheumatoid Arthritis. Journal of Musculoskeletal and Neuronal Interactions, 1(4), 377-385. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]

  • Charles River Laboratories. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Ghuge, A. L., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1236-1241.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Sarveswaran, S., et al. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Kolar, M., et al. (2026, March 5). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. bioRxiv.
  • Tenne, P. C., et al. (2026, January 1). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research.
  • Al-Said, M. S., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules, 17(2), 1752-1766.
  • Pachiappan, S., et al. (2024, March 28). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Al-Said, M. S., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PMC.
  • PubChem. (n.d.). 2-(Morpholine-4-sulfonyl)aniline. Retrieved from [Link]

  • Al-Said, M. S., et al. (2025, October 16). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

  • Patel, R., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Advanced Research and Reviews, 14(2), 2219-2230.
  • ResearchGate. (2025, August 5). Anti-inflammatory effects of two new methyl and morpholine derivatives of diphenhydramine on rats. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-2-(morpholine-4-sulfonyl)aniline

Welcome to the technical support center for the synthesis of 4-Methyl-2-(morpholine-4-sulfonyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(morpholine-4-sulfonyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. We will delve into the causality behind experimental choices, providing not just protocols but a framework for rational problem-solving.

Overview of the Synthesis

The synthesis of 4-Methyl-2-(morpholine-4-sulfonyl)aniline is typically achieved via an electrophilic aromatic substitution reaction. The key transformation involves the reaction of 4-methylaniline (p-toluidine) with morpholine-4-sulfonyl chloride. The nucleophilic amino group of 4-methylaniline directs the incoming electrophilic sulfonyl group primarily to the ortho position, as the para position is blocked by the methyl group. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.

Reaction Mechanism and Key Decision Points

The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The lone pair of electrons on the aniline nitrogen activates the aromatic ring, making it susceptible to attack by the electrophilic sulfur atom of the sulfonyl chloride.

ReactionMechanism Aniline 4-Methylaniline Intermediate Wheland Intermediate (Sigma Complex) Aniline->Intermediate Electrophilic Attack SulfonylChloride Morpholine-4-sulfonyl Chloride SulfonylChloride->Intermediate Electrophilic Attack Base Base (e.g., Pyridine) Byproduct Protonated Base (e.g., Pyridinium Chloride) Product 4-Methyl-2-(morpholine-4-sulfonyl)aniline Intermediate->Product Deprotonation (Rearomatization) Base

Caption: General mechanism for the sulfonylation of 4-methylaniline.

The choice of base, solvent, and temperature are critical decision points that directly influence reaction rate, yield, and byproduct profile. These factors will be explored in the troubleshooting section.

Baseline Experimental Protocol

This protocol provides a standard procedure that can be used as a starting point for optimization.

Materials:

  • 4-methylaniline (p-toluidine)

  • Morpholine-4-sulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 4-methylaniline (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonylating Agent: Dissolve morpholine-4-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and slowly quench by adding 1 M HCl to neutralize excess pyridine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting Start Low Yield or Incomplete Reaction TLC Analyze reaction mixture by TLC. Is starting aniline consumed? Start->TLC No_Aniline No, starting material remains. TLC->No_Aniline No Yes_Aniline Yes, starting material is gone. TLC->Yes_Aniline Yes Cause_1 Potential Causes: 1. Reagent Degradation (esp. sulfonyl chloride). 2. Insufficient Base. 3. Reaction time too short / temp too low. No_Aniline->Cause_1 Solution_1 Solutions: 1. Use fresh/properly stored reagents. 2. Ensure >=1 eq. of base is used. 3. Extend reaction time or warm slightly. Cause_1->Solution_1 TLC_Spots Are there multiple new spots on TLC? Yes_Aniline->TLC_Spots Multi_Spots Yes, multiple spots. TLC_Spots->Multi_Spots Yes Single_Spot No, mainly one product spot. TLC_Spots->Single_Spot No Cause_2 Potential Causes: 1. Di-sulfonylation byproduct. 2. Hydrolysis of sulfonyl chloride. 3. Ring para-sulfonation (unlikely but possible). Multi_Spots->Cause_2 Solution_2 Solutions: 1. Control stoichiometry (use slight excess of aniline). 2. Maintain low temp during addition. 3. Ensure anhydrous conditions. Cause_2->Solution_2 Cause_3 Potential Causes: 1. Product loss during workup (e.g., into aqueous layer if protonated). 2. Product degradation. Single_Spot->Cause_3 Solution_3 Solutions: 1. Ensure workup pH is controlled. 2. Check aqueous layers for product. 3. Use milder workup conditions. Cause_3->Solution_3

Sources

Optimization

Identifying and minimizing side products in sulfonamide synthesis reactions

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice to identify and minimize the formation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice to identify and minimize the formation of common side products in sulfonamide synthesis reactions. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering explanations grounded in chemical principles and providing actionable solutions.

Issue 1: My reaction with a primary amine is yielding a significant amount of a less polar, higher molecular weight byproduct.

Question: I'm reacting a primary amine with a sulfonyl chloride and observing a significant byproduct that is less polar than my desired sulfonamide on my TLC plate. What is this byproduct and how can I prevent its formation?

Answer: This common byproduct is likely the di-sulfonated amine (a disulfonamide) . Its formation is a two-step process. First, the primary amine reacts with one equivalent of the sulfonyl chloride to form the desired mono-sulfonamide. However, the resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion. This anion can then attack a second molecule of the sulfonyl chloride, leading to the di-sulfonated side product.[1][2]

The primary amine is a more potent nucleophile than the resulting sulfonamide. However, under basic conditions, the deprotonation of the mono-sulfonamide enhances its nucleophilicity, making the second sulfonylation competitive.

graph "Disulfonylation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes PrimaryAmine [label="Primary Amine\n(R-NH₂)", fillcolor="#F1F3F4"]; SulfonylChloride1 [label="Sulfonyl Chloride\n(R'-SO₂Cl)", fillcolor="#F1F3F4"]; MonoSulfonamide [label="Mono-sulfonamide\n(R-NH-SO₂R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05"]; SulfonamideAnion [label="Sulfonamide Anion\n(R-N⁻-SO₂R')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SulfonylChloride2 [label="Sulfonyl Chloride\n(R'-SO₂Cl)", fillcolor="#F1F3F4"]; DiSulfonamide [label="Di-sulfonamide (Byproduct)\n(R-N(SO₂R')₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PrimaryAmine -> MonoSulfonamide [label="1st Sulfonylation\n(Desired Reaction)"]; SulfonylChloride1 -> MonoSulfonamide; MonoSulfonamide -> SulfonamideAnion [label="Deprotonation"]; Base -> SulfonamideAnion; SulfonamideAnion -> DiSulfonamide [label="2nd Sulfonylation\n(Side Reaction)"]; SulfonylChloride2 -> DiSulfonamide; }

Mechanism of Disulfonamide Formation.
StrategyRationaleExperimental Protocol
Control Stoichiometry Using an excess of the sulfonyl chloride is a primary driver of di-sulfonylation.[2]Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride. In some instances, a slight excess of the amine (1.1 equivalents) can be beneficial to ensure complete consumption of the sulfonyl chloride.[2]
Slow Addition of Reagents Adding the sulfonyl chloride slowly prevents localized high concentrations, which can favor the second sulfonylation.[2]Dissolve the primary amine and base in a suitable solvent and cool the mixture to 0 °C. Add the sulfonyl chloride dropwise as a solution over a period of 30-60 minutes.
Lower Reaction Temperature The activation energy for the second sulfonylation is often higher, so lower temperatures favor the formation of the mono-sulfonamide.[2]Conduct the reaction at 0 °C or room temperature. Avoid heating the reaction mixture unless necessary for unreactive amines.
Choice of Base A non-nucleophilic, sterically hindered base is less likely to deprotonate the mono-sulfonamide efficiently.Use pyridine or triethylamine as the base. For particularly sensitive substrates, consider a weaker base like sodium bicarbonate in a two-phase system.
Issue 2: My reaction yield is low, and I've isolated a polar, water-soluble byproduct.

Question: After my aqueous workup, I have a low yield of my desired sulfonamide. I suspect a significant portion of my starting material has been converted to a polar, water-soluble byproduct. What is happening?

Answer: The most likely culprit is the hydrolysis of your sulfonyl chloride to the corresponding sulfonic acid.[1] Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. The resulting sulfonic acid is unreactive towards the amine under these conditions and is typically lost to the aqueous phase during workup.

Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of the sulfonic acid and hydrochloric acid.

graph "Hydrolysis_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes SulfonylChloride [label="Sulfonyl Chloride\n(R-SO₂Cl)", fillcolor="#F1F3F4"]; Water [label="Water (H₂O)\n(Nucleophile)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonicAcid [label="Sulfonic Acid (Byproduct)\n(R-SO₃H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=ellipse, fillcolor="#FBBC05"];

// Edges SulfonylChloride -> SulfonicAcid [label="Hydrolysis"]; Water -> SulfonicAcid; SulfonylChloride -> HCl; }

Hydrolysis of Sulfonyl Chloride.
StrategyRationaleExperimental Protocol
Use Anhydrous Conditions Minimizing the presence of water is the most effective way to prevent hydrolysis.Dry all glassware in an oven prior to use. Use anhydrous solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purity of Starting Materials Ensure the sulfonyl chloride has not degraded during storage.If the sulfonyl chloride is old or has been exposed to air, consider purifying it by distillation or recrystallization before use.
Control Reaction Temperature Hydrolysis is accelerated at higher temperatures.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, typically 0 °C to room temperature.
Rapid Aqueous Workup Minimize the contact time of any unreacted sulfonyl chloride with the aqueous phase during workup.Once the reaction is complete, quench with cold water and proceed with the extraction immediately.
Issue 3: I'm observing an unexpected rearranged product, particularly with certain aromatic sulfonamides.

Question: My sulfonamide synthesis has yielded an isomer of the expected product. It appears an aryl group has migrated. What is this side reaction?

Answer: You may be observing a Truce-Smiles rearrangement .[3][4] This is an intramolecular nucleophilic aromatic substitution where a carbanion displaces an aryl sulfonyl group. While not a common side reaction in standard sulfonamide synthesis from sulfonyl chlorides and amines, it can occur under specific conditions, particularly with substrates that can form a stable carbanion and in the presence of a strong base.

The Truce-Smiles rearrangement is typically facilitated by a strong base that can deprotonate a carbon atom adjacent to both the sulfonamide nitrogen and an activating group (e.g., another aryl ring). The resulting carbanion then acts as an intramolecular nucleophile, attacking the aryl ring of the sulfonyl group.

graph "Truce_Smiles_Rearrangement" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Sulfonamide Precursor", fillcolor="#F1F3F4"]; strong_base [label="Strong Base\n(e.g., BuLi)", shape=ellipse, fillcolor="#FBBC05"]; carbanion [label="Carbanion Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rearranged [label="Rearranged Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> carbanion [label="Deprotonation"]; strong_base -> carbanion; carbanion -> rearranged [label="Intramolecular SNAr"]; }

Generalized Truce-Smiles Rearrangement.
StrategyRationaleExperimental Protocol
Avoid Strong Bases Strong bases like organolithiums or sodium hydride can promote carbanion formation.Use milder bases such as pyridine, triethylamine, or even inorganic carbonates for the sulfonylation reaction.
Protect Susceptible Positions If the substrate has a particularly acidic proton that could lead to rearrangement, consider a protecting group strategy.This is highly substrate-dependent and would require a custom synthetic design.
Control Reaction Temperature Rearrangements often have a higher activation energy than the desired reaction.Maintain low to moderate reaction temperatures.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine with Minimized Di-sulfonylation
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution to the stirred amine solution dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding 1 M HCl (aq.). Separate the organic layer.

  • Extraction and Purification: Wash the organic layer sequentially with 1 M HCl (aq.), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[5]

Protocol 2: Purification of Sulfonamides
  • Recrystallization: This is often the most effective method for purifying solid sulfonamides. Common solvent systems include ethanol/water, isopropanol/water, and ethyl acetate/hexanes.[6][7]

  • Acid-Base Extraction: For sulfonamides with an acidic N-H proton, dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., 1 M NaOH) can remove non-acidic impurities. The aqueous layer can then be acidified to precipitate the pure sulfonamide.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a gradient of ethyl acetate in hexanes is typically effective.[7]

Data Presentation: Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
Thin-Layer Chromatography (TLC) Differential adsorption on a stationary phase.Qualitative assessment of reaction progress and presence of impurities.Fast, inexpensive, and simple to perform.Not quantitative, resolution can be limited.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.[8]Quantitative purity assessment, retention times for component identification.[8]Highly accurate and reproducible, suitable for quantitative analysis.[8]Requires more expensive equipment and method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Molecular weight confirmation of the product and impurities.Provides structural information, highly sensitive.More complex and expensive than HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive structural elucidation of the product and any isolated impurities.Provides detailed structural information.Requires a relatively pure sample for clear spectra, less sensitive for minor impurities.

References

  • Yue, F., Li, M., Li, J., Song, H., Liu, Y., & Wang, Q. (2025). Energy-Transfer-Enabled Truce–Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. Organic Letters. [Link]

  • Cummins, J. E., & Ropo, M. (2016). The Truce–Smiles rearrangement and related reactions: a review. Organic & Biomolecular Chemistry, 14(45), 10574-10593. [Link]

  • Zhou, H., Lunic, D., Sanosa, N., et al. (2024). Merging Hydrogen-Atom-Transfer and the Truce-Smiles Rearrangement for Synthesis of beta-Arylethylamines from Unactivated Allylsulfonamides. ChemRxiv. [Link]

  • Request PDF. Intramolecular NC rearrangements involving sulfonamide protecting groups. ResearchGate. [Link]

  • Visible Light-Mediated Truce-Smiles Rearrangements. Research Explorer. [Link]

  • Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. [Link]

  • Figshare. (2025). Energy-Transfer-Enabled Truce–Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. [Link]

  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • NIH. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Canadian Science Publishing. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • ACS Publications. Cleavage And Rearrangement Of Sulfonamides. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • FSIS.USDA.gov. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • ResearchGate. Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. [Link]

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Wikipedia. Hinsberg reaction. [Link]

  • Chemistry Learner. (2020). Hinsberg Test: Definition, Procedure, and Mechanism. [Link]

  • PubMed. Synthesis and reactivity of polydisulfonimides. [Link]

  • Google Patents.
  • askIITians. (2014). C3H9N reacts with the hinsberg reagent the product formed is insolubl. [Link]

  • Khan Academy. Hinsberg test (video). [Link]

  • BYJU'S. Hinsberg Reagent And Test. [Link]

  • ScienceDirect. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. [Link]

  • RSC Publishing. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2020). Synthetic approaches and applications of sulfonimidates. [Link]

  • ResearchGate. Synthesis of Sulfonamides from Disulfide. [Link]

  • Drexel University. Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. [Link]

  • PMC. (2026). Sulfonated polystyrene nanospheres from waste sources for the extraction of sulfonamide antibiotics from complex matrices. [Link]

  • SpringerLink. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. [Link]

  • Green Chemistry (RSC Publishing). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. [Link]

Sources

Troubleshooting

Troubleshooting low bioactivity or inconsistent results in assays

Welcome to the Advanced Assay Troubleshooting & Technical Support Center . As a Senior Application Scientist, my objective is to help you move beyond superficial troubleshooting and understand the biophysical and statist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting & Technical Support Center .

As a Senior Application Scientist, my objective is to help you move beyond superficial troubleshooting and understand the biophysical and statistical causality behind your experimental results. Biological assays are inherently self-validating systems; when a readout fails or variance spikes, the assay is signaling a breakdown in either your pre-analytical preparation, your analytical execution, or your post-analytical data modeling.

This guide systematically deconstructs these three failure points, offering mechanistic explanations and actionable, field-proven methodologies to restore data integrity.

The Bioassay Troubleshooting Architecture

TroubleshootingWorkflow Start Assay Failure: Low Bioactivity / High Variance PreAnalyt Pre-Analytical Module (Reagents, Proteins, Stability) Start->PreAnalyt Analyt Analytical Module (Microplate, Cell Seeding, Environment) Start->Analyt PostAnalyt Post-Analytical Module (Curve Fitting, Asymmetry, Outliers) Start->PostAnalyt Action1 Verify Reconstitution Buffers & Freeze-Thaw Limits PreAnalyt->Action1 Action2 Implement Pre-Incubation & Use Evaporation Moats Analyt->Action2 Action3 Analyze Residuals: Switch 4PL to 5PL if Asymmetric PostAnalyt->Action3

Fig 1. Root-cause analysis workflow for assay bioactivity troubleshooting.

Module 1: Pre-Analytical Variables (Protein Stability & Reconstitution)

A high-quality recombinant protein can be rendered entirely inactive within minutes of improper handling.

Q: Why is my reconstituted recombinant protein showing zero bioactivity despite the Certificate of Analysis (CoA) demonstrating high potency? A: This is almost always an issue with concentration-dependent adsorption or pH shock during reconstitution. When you add sterile water to lyophilized powder, the resulting concentration matters. If the reconstituted concentration falls below 0.1 to 0.5 mg/mL, the free protein will rapidly adsorb (stick) to the hydrophobic walls of the plastic vial, resulting in a massive and immediate loss of available protein[1].

Q: Can I freeze and thaw my target protein directly from the stock vial? A: No. Repeated freeze-thaw cycles radically alter the pH of the micro-environment as ice crystals form, leading to irreversible structural denaturation and aggregation[1]. Furthermore, peptides containing cysteine, methionine, or tryptophan are highly susceptible to oxidation, a process accelerated by freeze-thawing and suboptimal pH[2]. You must divide the solution into single-use working aliquots. Note that aliquots smaller than 10 µL are highly susceptible to rapid evaporation, which will artificially inflate concentration readings before degrading the protein[3].

Table 1: Standardized Carrier Protein Guidelines for Long-Term Storage

Carrier Protein Type Recommended Concentration Rationale Shelf-Life Impact
Bovine Serum Albumin (BSA) 0.1% (w/v) Competitively blocks plastic binding sites[1]. Enables safe storage at -20°C to -80°C[4].
Human Serum Albumin (HSA) 0.1% (w/v) Used when cross-species reactivity with bovine proteins must be strictly avoided[5]. Stabilizes tertiary structure during freezing[5].

| Fetal Bovine Serum (FBS) | 10% (v/v) | Highly complex matrix protection for highly unstable enzymes or cytokines[4]. | Maximizes liquid stability at 4°C for up to 1-2 weeks[3]. |

Module 2: Analytical Variables (Microplate Artifacts & The Edge Effect)

In cell-based assays, well-to-well inconsistency is primarily driven by unequal environmental equilibration.

Q: My cell-based assay has high coefficients of variation (CV%) specifically in the outer perimeter rows of the 96-well plate. What causes this, and how do I fix it? A: You are experiencing the "Edge Effect." This phenomenon is driven by temperature gradients and evaporation dynamics. When a microplate is moved from a room-temperature (25°C) biosafety cabinet to a 37°C incubator, the outer wells heat up and equilibrate much faster than the inner wells[6]. This causes localized evaporation, concentrating salts in the media. The resulting osmotic stress and pH shifts severely alter cellular metabolism, proliferation rates, and viability in the perimeter wells[7].

EdgeEffectPathway Evap Perimeter Evaporation (Temperature/Humidity Gradients) Stress Osmotic Stress & pH Shift (Media Concentration) Evap->Stress Hypoxia Altered Microenvironment (O2 Tension Variation) Evap->Hypoxia Metabolism Metabolic Dysregulation (e.g., Reduced Proliferation) Stress->Metabolism Hypoxia->Metabolism Result Inconsistent Assay Readout (High SD, Signal Loss) Metabolism->Result

Fig 2. Cellular stress signaling mechanisms induced by microplate edge effect evaporation.

Protocol: Step-by-Step Methodology to Eliminate the Edge Effect If you routinely discard the outer wells (reducing a 96-well plate to 60 usable wells), you are losing 38% of your throughput[6]. Implement this protocol instead:

  • Room Temperature Seeding: Mix your cell suspension thoroughly and dispense cells into the microplate at room temperature[8].

  • The "Rest" Phase (Critical Step): Do not place the plate directly into the incubator. Allow the covered plate to rest undisturbed on the benchtop inside the biosafety cabinet for exactly 60 minutes. This allows cells to settle evenly to the bottom of the wells under uniform temperature conditions before adhesion begins[8].

  • Moat / Reservoir Hydration: Utilize specialized microplates (e.g., Nunc Edge 2.0 or Eppendorf edge-effect plates) that feature a built-in peripheral reservoir. Fill this outer moat with 1.5 - 2.0 mL of sterile water or PBS prior to incubation to serve as an evaporative barrier[9].

  • Incubator Placement: Place the plates towards the rear of the incubator to isolate them from temperature and humidity fluctuations caused by opening the incubator door[8].

Module 3: Post-Analytical Variables (Data Analysis & Curve Fitting)

You cannot mathematically rescue poor pipetting, but you can completely destroy a perfect biological assay by forcing the data into the wrong statistical model.

Q: I fitted my standard curve using a 4-Parameter Logistic (4PL) regression, but the interpolation is failing for my higher concentration standards. What's wrong? A: A 4PL model is mathematically forced to be perfectly symmetrical. It assumes that the rate at which the curve leaves the lower asymptote is identical to the rate at which it approaches the upper asymptote[10]. However, many modern biological assays (especially highly sensitive ELISAs) inherently produce asymmetric dose-response curves[11]. If you force asymmetric data into a symmetric 4PL model, the algorithm will minimize error in the linear portion of the curve at the expense of the asymptotes, causing massive inaccuracies at extreme high or low concentrations[10].

Q: How do I definitively know whether to use a 4PL or 5PL model? A: Look at the residuals (the absolute distance between your observed data points and the predicted line). In a robust fit, the squared residuals should be low and vary randomly across the entire dose range[11]. If your residuals display a systematic pattern—for example, all high-concentration replicates are sitting entirely above or below the fitted line—your curve is asymmetric, and a 4PL model is inappropriate[12]. You must switch to a 5-Parameter Logistic (5PL) model, which introduces an additional parameter (E or g) to account for asymmetry[10].

Table 2: Standard Bioassay Regression Models

Model Type Key Parameters Best Use Case Limitations
4PL (4-Parameter Logistic) Minimum (A), Max (D), IC50/EC50 (C), Slope (B). Standard, symmetrical bioassays where binding kinetics approach equilibrium symmetrically[10]. Fails entirely if assay data naturally skews at high or low saturated doses[10].

| 5PL (5-Parameter Logistic) | Min, Max, Midpoint, Slope, Asymmetry (E/g) . | Complex ELISA and cell-based relative potency assays[11][12]. | Requires a minimum of 6 points, ideally a 9-point fine dose curve to converge properly[12]. |

References

  • Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - US. Source: 1

  • Recombinant Protein FAQs - Assay Genie. Source: 3

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC. Source:2

  • How to Properly Reconstitute Lyophilized Proteins? - Cusabio. Source: 4

  • Recombinant Proteins Technical FAQ - GenScript. Source:5

  • Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Source:6

  • The edge effect in microplate assays - Lab Automation. Source: 7

  • Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Source:8

  • Improving assay consistency using Nunc Edge 2.0 96-Well Plates - ThermoFisher. Source: 9

  • Complications of fitting 4PL and 5PL models to bioassay data - Quantics Biostatistics. Source: 10

  • 4PL Curve Fitting - Brendan Bioanalytics. Source: 11

  • Essentials in Bioassay Design and Relative Potency Determination - BioPharm International. Source:12

Sources

Optimization

Technical Support Center: Optimizing Morpholine Derivative Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Morpholine Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Morpholine Synthesis Support Center. Morpholine derivatives are ubiquitous pharmacophores in medicinal chemistry, featured prominently in blockbuster drugs like Gefitinib and Linezolid. However, synthesizing and functionalizing these heterocycles often presents significant chemical hurdles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your reaction conditions.

Reductive Amination: Overcoming Low Conversion Rates

FAQ: Why is my reductive amination of morpholine and a sterically hindered ketone stalling?

The Causality: Morpholine is a secondary amine. When it reacts with a carbonyl compound, it forms an iminium ion intermediate rather than a stable imine[1]. If the target ketone is unreactive, electron-rich, or sterically hindered, the thermodynamic equilibrium heavily favors the starting materials. Introducing standard reducing agents (like


) too early often leads to the premature reduction of the ketone to an alcohol, completely halting the desired amination pathway.

The Solution: You must force the formation of the iminium intermediate before introducing the hydride source. Utilizing a Lewis acid like Titanium(IV) isopropoxide (


) acts as both a water scavenger and a carbonyl activator, driving the equilibrium forward[2]. For industrial scale-up, transitioning to a continuous-flow reductive amination over Re-modified 

catalysts can shift the reaction pathway by enhancing

adsorption and stabilizing metal dispersion[3].

Table 1: Optimization Parameters for Morpholine Reductive Amination

ParameterStandard BatchChallenging Substrates (Batch)Continuous-Flow (Industrial)
Reducing Agent

or



Gas (2 MPa)
Additive/Catalyst None or Acetic Acid

(1.2 - 2.0 eq)

Catalyst
Solvent DCE or THFTHF or TolueneNeat or Ethanol
Temperature Room TemperatureReflux (during iminium formation)473 K (200 °C)
Yield Profile 40-60%>85%>99% Conversion
Self-Validating Protocol: Two-Step Lewis Acid-Mediated Reductive Amination
  • Iminium Formation: In a flame-dried Schlenk flask under

    
    , dissolve the ketone (1.0 mmol) and morpholine (1.2 mmol) in anhydrous THF (5 mL).
    
  • Activation: Add

    
     (1.5 mmol) dropwise at room temperature. Stir for 12 hours.
    
    • Validation Check: A distinct color change (often shifting to yellow/orange) indicates successful iminium complex formation.

  • Reduction: Cool the mixture to 0 °C. Add

    
     (2.0 mmol) in portions to prevent thermal runaway.
    
  • Quenching: Stir for an additional 4 hours at room temperature, then quench with saturated aqueous

    
    .
    
  • Workup: Filter the resulting suspension through a pad of Celite to remove insoluble titanium salts. Extract the aqueous layer with EtOAc (3 x 10 mL), dry over

    
    , and concentrate in vacuo.
    

RA_Workflow A Carbonyl + Morpholine B Lewis Acid Addition (Ti(OiPr)4) A->B Solvent (THF) C Iminium Ion Intermediate B->C Dehydration D Reduction (NaBH(OAc)3) C->D Hydride Transfer E N-Alkyl Morpholine D->E Workup

Workflow for two-step Lewis acid-mediated reductive amination of morpholine.

Buchwald-Hartwig Cross-Coupling: Preventing Side Reactions

FAQ: I am getting complex mixtures and low yields when coupling morpholine with electron-poor aryl bromides. How can I optimize this?

The Causality: Electron-poor aryl halides are highly susceptible to competitive side reactions, such as hydrodehalogenation, during palladium-catalyzed C-N coupling[2]. Because morpholine is a secondary amine, if the reductive elimination step in the catalytic cycle is slow, the intermediate amido-palladium complex can undergo


-hydride elimination, releasing an imine and the reduced arene[4]. Furthermore, mechanistic studies reveal that Pd/NHC systems can form "cocktail"-type catalysts (dynamic mixtures of complexes, clusters, and nanoparticles), which can derail the reaction pathway if the base is too harsh[5].

The Solution: You must accelerate the reductive elimination step by using sterically hindered, electron-rich bidentate phosphine ligands (e.g., RuPhos or BINAP). Switch from strong bases (like


) to weaker bases (like 

) to minimize base-catalyzed side reactions and prevent premature catalyst decomposition.

Table 2: Ligand and Base Selection for Morpholine N-Arylation

Aryl Halide TypeRecommended LigandRecommended BaseSolventExpected Outcome
Electron-Rich Ar-BrBINAP or dppf

TolueneHigh yield, standard conditions
Electron-Poor Ar-BrRuPhos

1,4-DioxaneSuppresses hydrodehalogenation
Sterically HinderedBrettPhosLiHMDSTHFFacilitates bulky amine binding
Self-Validating Protocol: Optimized Buchwald-Hartwig Amination
  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried vial with

    
     (2.5 mol%), RuPhos (5.0 mol%), and 
    
    
    
    (1.4 equiv).
  • Substrate Addition: Add the electron-poor aryl bromide (1.0 equiv) and morpholine (1.2 equiv).

  • Solvent: Add anhydrous 1,4-dioxane to reach a 0.2 M concentration. Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heating: Heat the reaction mixture at 85 °C for 12 hours.

    • Validation Check: The reaction mixture should transition from dark purple/red (characteristic of

      
      ) to a pale yellow/brown homogenous solution or fine suspension, indicating active catalyst turnover.
      
  • Purification: Cool to room temperature, dilute with EtOAc, filter through a short plug of silica gel to remove palladium black, and purify via flash chromatography.

BH_Cycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Aryl Halide Complex Pd0->OA Oxidative Addition Amine Amine Coordination OA->Amine Morpholine Deprot Deprotonation (Cs2CO3) Amine->Deprot HX Removal RE Reductive Elimination Deprot->RE Amido Complex RE->Pd0 Product Release

Buchwald-Hartwig cross-coupling catalytic cycle for morpholine N-arylation.

Stereoselective De Novo Synthesis

FAQ: Direct functionalization of the morpholine ring is giving me racemic mixtures. How can I synthesize stereoselectively C-substituted morpholines?

The Causality: The morpholine ring is highly symmetric and lacks inherent directing groups to control the stereochemistry of incoming electrophiles or nucleophiles. Attempting late-stage C-H functionalization often requires harsh conditions that racemize sensitive stereocenters or yield poor regioselectivity.

The Solution: Abandon late-stage functionalization and build the morpholine ring de novo using chiral pool starting materials. A highly effective strategy is the annulative heterocoupling of N-H aziridines with monosubstituted epoxides[6]. This approach allows for the creation of highly substituted, N-unprotected morpholines with absolute stereocontrol, as the stereocenters are locked in place prior to the cyclization event.

Self-Validating Protocol: Aziridine-Epoxide Heterocoupling
  • Ring Opening: React the chiral N-H aziridine (1.0 equiv) with a chiral epoxide (1.2 equiv) in the presence of a Lewis acid catalyst (e.g.,

    
    , 0.1 equiv) in anhydrous DCM at -78 °C.
    
  • Intermediate Isolation: Quench with water and isolate the resulting aziridinyl alcohol intermediate.

    • Validation Check:

      
       NMR should confirm the regioselective opening of the epoxide without disrupting the aziridine ring (look for intact aziridine proton multiplets around 1.5 - 2.5 ppm).
      
  • Cyclization: Treat the purified aziridinyl alcohol with a strong base (e.g., NaH, 1.5 equiv) in THF at reflux to induce intramolecular ring expansion and cyclization.

  • Product: Quench with

    
    , extract, and purify. The resulting C-substituted morpholine retains the stereochemical fidelity of the starting aziridine and epoxide.
    

DeNovo_Synthesis A Chiral N-H Aziridine + Epoxide B Lewis Acid Catalysis (BF3·OEt2) A->B -78 °C, DCM C Aziridinyl Alcohol Intermediate B->C Regioselective Opening D Base-Promoted Cyclization (NaH) C->D Reflux, THF E Stereopure C-Substituted Morpholine D->E Intramolecular Expansion

De novo stereoselective synthesis of morpholines via aziridine-epoxide heterocoupling.

References

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. [Link]

  • Green Chemistry (RSC Publishing). "Sustainable diamine synthesis via continuous-flow reductive amination over a stable Re1Ox–Ni interface." RSC.[Link]

  • ResearchGate. "Evidence for 'cocktail'-type catalysis in Buchwald-Hartwig reaction. A mechanistic study." ResearchGate. [Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.[Link]

  • Scribd. "Aziridine Epoxide Heterocoupling A Straightforward Approach To Stereoselective Synthesis of Complex Morpholine." Scribd.[Link]

Sources

Troubleshooting

Addressing stability and degradation issues of the compound in solution

Welcome to the Technical Support Center for Compound Stability. As Application Scientists, we know that inconsistent assay results, shifting baselines, and irreproducible pharmacokinetics often stem from a single, overlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Compound Stability. As Application Scientists, we know that inconsistent assay results, shifting baselines, and irreproducible pharmacokinetics often stem from a single, overlooked variable: the chemical or physical degradation of your compound in solution.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind compound degradation, provide self-validating diagnostic workflows, and outline robust protocols to ensure the integrity of your molecules from the bench to the clinic.

Diagnostic Workflow: Identifying the Degradation Pathway

Before applying a mitigation strategy, you must accurately diagnose the mechanism of failure. The following logic tree provides a systematic approach to isolating the environmental stressor responsible for your compound's instability.

G Start Compound Degradation Detected in Solution Q1 Is degradation pH-dependent? Start->Q1 Hydrolysis Hydrolysis Pathway (Check esters/amides) Q1->Hydrolysis Yes Q2 Does it occur in dark/inert gas? Q1->Q2 No Oxidation Oxidation Pathway (Check peroxides/radicals) Q2->Oxidation No (Requires O2) Q3 Is it light sensitive? Q2->Q3 Yes Photolysis Photolysis Pathway (UV/Vis exposure) Q3->Photolysis Yes Aggregation Physical Degradation (Aggregation/Precipitation) Q3->Aggregation No

Diagnostic workflow for identifying compound degradation pathways in solution.

Troubleshooting Guide & FAQs

Q1: We observe a rapid loss of compound concentration in aqueous buffers, particularly at pH > 7.4. What is the mechanism, and how do we mitigate it? The Causality: This is a hallmark of base-catalyzed hydrolysis. Mechanistically, hydroxide ions (OH⁻) act as strong nucleophiles, attacking electrophilic centers such as esters, amides, and lactones []. As the pH increases, the concentration of OH⁻ rises exponentially, accelerating the degradation rate. Mitigation & Validation: Shift the formulation to the compound's pH of maximum stability (often between pH 4–6). If physiological pH is strictly required for your assay, prepare concentrated stock solutions in a non-aqueous solvent (e.g., DMSO) and spike into the aqueous buffer immediately prior to the experiment. Self-Validating Check: Run a pH-rate profile (V-curve) experiment. If the degradation rate constant (


) plots linearly against [OH⁻], base-catalyzed hydrolysis is definitively confirmed.

Q2: Our compound solution changes color over time, and we see peak broadening on the HPLC, even when stored at 4°C. What is happening? The Causality: This indicates oxidative degradation. Oxidation is mechanistically complex, often propagating via autoxidation (radical chain reactions) or reacting with trace peroxides present in common excipients like PEG or Tween 2[2]. Transition metals (e.g., Fe, Cu) leached from glassware or buffer salts frequently catalyze the initiation phase by generating reactive oxygen species (ROS). Mitigation & Validation: Add chelating agents like EDTA to sequester transition metals, and antioxidants (e.g., ascorbic acid, BHT) to terminate radical propagation 3[3]. Sparging the solution with Argon or Nitrogen to displace dissolved oxygen is also critical. Self-Validating Check: Spike the solution with 1 mM EDTA and sparge with Argon. If the degradation halts entirely, the pathway is metal-catalyzed autoxidation.

Q3: Assay results are highly inconsistent after subjecting compound aliquots to freeze-thaw cycles. Is the compound chemically degrading? The Causality: Not necessarily; this is likely physical degradation via aggregation or precipitation driven by the "cryoconcentration effect." As water freezes into an ice lattice, solutes (compound and buffer salts) are excluded and concentrated in the remaining unfrozen liquid phase. This drastically increases local compound concentration, often exceeding its solubility limit. Furthermore, certain buffer salts (like sodium phosphate) crystallize at different rates, causing massive pH shifts (up to 3 pH units) in the microenvironment during freezing. Mitigation & Validation: Switch to buffers that resist freeze-thaw pH shifts (e.g., potassium phosphate, HEPES) and add cryoprotectants like sucrose or trehalose. Self-Validating Check: Centrifuge the thawed sample before HPLC analysis. A loss of area-under-the-curve (AUC) in the supernatant compared to a fresh, unfrozen solution confirms precipitation/aggregation rather than chemical degradation.

Q4: How do we properly design a forced degradation study to predict these issues before they ruin an experiment? The Causality: Forced degradation (stress testing) is essential to elucidate degradation pathways and validate stability-indicating analytical methods, as outlined by the 4[4]. The goal is not to destroy the molecule completely, but to achieve a targeted 5–20% degradation5[5]. This ensures primary degradants are formed without generating secondary, non-physiologically relevant breakdown products.

Quantitative Summary of Degradation Pathways

To streamline your risk assessment, use the following table to match your compound's functional groups to their primary degradation risks and corresponding mitigation strategies.

Degradation PathwaySusceptible Functional GroupsTypical Stress ConditionTarget DegradationMitigation Strategy
Hydrolysis (Base) Esters, Amides, Lactones0.1 N NaOH, 40°C5–20%Buffer at pH 4–6, lyophilization
Hydrolysis (Acid) Acetals, Ketals, Imines0.1 N HCl, 40°C5–20%Buffer at pH 7–8, avoid acidic excipients
Oxidation Thioethers, Phenols, Amines0.1–3% H₂O₂, RT (24h)5–20%EDTA, Antioxidants (BHT), Argon sparging
Photolysis Polyenes, Aryl halidesUV/Vis (ICH Q1B)5–20%Amber vials, actinic shielding
Thermal Thermolabile moieties50°C–70°C5–20%Cold chain storage, solid-state formulation

Experimental Protocol: Stability-Indicating Forced Degradation Study

This protocol is designed to meet regulatory expectations while providing actionable data for formulation scientists.

Core Principle (Trustworthiness): Mass Balance. The sum of the remaining parent compound and all identified degradants must equal 100% of the initial concentration. If mass balance falls below 95%, it indicates volatile degradants, irreversible precipitation, or poor detector response, necessitating orthogonal detectors (e.g., ELSD or CAD). Every stress condition must be accompanied by a "Vehicle Control" (blank buffer + stressor) to ensure stressor peaks are not misidentified as degradants.

Step 1: Baseline & Control Preparation

  • Prepare a 1 mg/mL stock of the compound in a chemically inert solvent (e.g., HPLC-grade Acetonitrile). Causality: Establishing a high-concentration baseline ensures minor degradants (e.g., 0.1% impurities) remain above the Limit of Quantitation (LOQ) during analysis.

Step 2: Hydrolytic Stress (Acid/Base)

  • Aliquot 1 mL of the stock solution. Add 1 mL of 0.1 N HCl (Acid stress) or 0.1 N NaOH (Base stress).

  • Incubate at 40°C for up to 7 days.

  • Self-Validation: Neutralize the sample (e.g., add equimolar HCl to the base-stressed sample) immediately prior to HPLC injection. Failure to neutralize will cause the compound to continue degrading inside the autosampler queue, skewing your kinetic data.

Step 3: Oxidative Stress

  • Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂.

  • Incubate at Room Temperature for a maximum of 24 hours.

  • Causality: Oxidation kinetics are highly variable but often rapid. Prolonged exposure to peroxides causes unrealistic over-stressing and secondary cleavage that will never occur under normal storage conditions 5[5].

Step 4: Photolytic Stress

  • Expose solutions in clear quartz vials to 1.2 million lux hours and 200 watt-hours/m² UV light (per ICH Q1B).

  • Self-Validation: Wrap a parallel control vial tightly in aluminum foil (Dark Control) and place it in the exact same light chamber. This isolates thermal degradation (caused by the heat of the lamps) from true photolytic degradation.

Step 5: Thermal Stress

  • Incubate solutions at 60°C for 7 days.

  • Causality: According to the Arrhenius equation, every 10°C increase roughly doubles the degradation rate, simulating long-term storage accelerated kinetics6[6].

Step 6: Orthogonal Analysis

  • Analyze all samples via LC-PDA-MS.

  • Self-Validation: Utilize the Photodiode Array (PDA) to perform peak purity analysis on the parent compound's peak. This ensures that no hidden degradants are co-eluting under the main API peak, which would falsely inflate your stability metrics.

References

  • "Q1A(R2) Guideline - ICH: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS", ICH.org,
  • "Stability Testing of Active Pharmaceutical Ingredients", BOC Sciences,
  • "Oxidation of Drugs during Drug Product Development: Problems and Solutions", ResearchG
  • "Drug stability", Basicmedical Key,
  • "Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • "Overview Of Degradation Studies For Pharmaceutical Drug Candid

Sources

Optimization

Strategies to overcome poor solubility of 4-Methyl-2-(morpholine-4-sulfonyl)aniline in aqueous buffers

Welcome to the Application Support & Troubleshooting Center . This guide is designed for pharmaceutical researchers, formulation scientists, and assay developers struggling with the poor aqueous solubility of 4-Methyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support & Troubleshooting Center . This guide is designed for pharmaceutical researchers, formulation scientists, and assay developers struggling with the poor aqueous solubility of 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5).

Below, we provide a mechanistic understanding of the compound's physicochemical behavior, followed by self-validating protocols, quantitative data, and expert-level FAQs to ensure your downstream biological or biochemical assays yield reproducible results.

Physicochemical Profiling: The "Why" Behind the Insoluble Nature

To formulate an effective solubilization strategy, we must first understand the molecular causality governing the compound's behavior[1]:

  • Hydrophobic Bulk: The morpholine ring and the 4-methylphenyl core contribute to high lipophilicity, making aqueous solvation thermodynamically unfavorable.

  • Rigid Crystal Lattice: The sulfonamide linkage (

    
    ) acts as a rigid hinge, promoting strong intermolecular hydrogen bonding and 
    
    
    
    stacking in the solid state[2].
  • Suppressed Basicity (Expert Insight): While standard anilines possess a primary amine (

    
    ) that can be protonated in mild acidic buffers (pKa ~4.6), the ortho-positioning of the strongly electron-withdrawing sulfonyl group drastically pulls electron density away from the amine. This lowers the pKa of the aniline significantly (estimated pKa < 2.5). Therefore, standard pH adjustment (e.g., pH 4.0 acetate buffers) will not  effectively protonate the molecule to induce solubility[3].
    

Because chemical modification (pH adjustment) is ineffective for this specific molecular topology under physiological constraints, we must rely on Physical Modifications (co-solvency) or Host-Guest Complexation [3][4].

Solubilization Decision Matrix

Use the following workflow to determine the optimal protocol based on the sensitivity and requirements of your downstream assay.

G Start Solubility Optimization 4-Methyl-2-(morpholine-4-sulfonyl)aniline Problem High Lipophilicity & Low pKa (Ortho-sulfonyl dampens aniline basicity) Start->Problem Decision Is organic co-solvent (DMSO) permitted in assay? Problem->Decision DMSO_Yes Co-Solvency Approach Prepare DMSO stock -> slow aqueous dilution Decision->DMSO_Yes Yes (<1% final) DMSO_No Aqueous-Only Requirement (In vivo or sensitive cell assays) Decision->DMSO_No No Complex Inclusion Complexation Use 10-20% HP-β-Cyclodextrin DMSO_No->Complex Primary Choice Micelle Micellar Solubilization Use 0.1-0.5% Tween-80 / Kolliphor DMSO_No->Micelle Secondary Choice

Decision matrix for solubilizing ortho-sulfonyl aniline derivatives based on assay constraints.

Verified Experimental Protocols

Every protocol below is designed as a self-validating system; built-in checks ensure you do not proceed with a crashed-out suspension disguised as a solution.

Protocol A: Solvent-Shift (Co-Solvency) Method

Best for: Biochemical assays and robust cell lines tolerant to ≤1% DMSO.

Causality: Direct addition of high-concentration DMSO stocks into static aqueous buffers causes localized supersaturation. The solvent diffuses into the water faster than the solute can disperse, causing immediate heterogeneous nucleation (the "Ouzo effect")[3]. This protocol utilizes intermediate dilution and high shear to prevent this.

  • Primary Stock: Dissolve the solid compound in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 30 seconds.

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 50:50 mixture of DMSO and your target assay buffer.

  • High-Shear Buffer Injection: Place your final target aqueous buffer on a magnetic stirrer at 600 RPM. Rapidly inject the 1 mM intermediate stock into the vortex (not the wall) of the spinning buffer to reach your final target concentration (e.g., 10 µM).

  • Validation (Turbidity Check): Measure the absorbance of the final solution at 600 nm. An

    
     confirms a true true solution devoid of colloidal aggregates.
    
Protocol B: Host-Guest Complexation (HP-β-CD)

Best for: In vivo dosing, sensitive primary cell assays, or 100% aqueous requirements.

Causality: Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophilic exterior and a lipophilic internal cavity. The morpholine or substituted phenyl ring of the compound inserts into this cavity, effectively masking the hydrophobic surface from the aqueous environment without altering the drug's covalent structure[2].
  • Carrier Preparation: Prepare a 20% (w/v) HP-

    
    -CD solution in PBS (pH 7.4). Filter through a 0.22 µm PES membrane.
    
  • Solid Addition: Add 4-Methyl-2-(morpholine-4-sulfonyl)aniline powder directly to the cyclodextrin solution targeting a 2 mM concentration.

  • Kneading/Sonication: Sonicate the suspension in a bath sonicator for 30 minutes at 37°C. The mechanical energy overcomes the crystal lattice energy, allowing cavity insertion.

  • Equilibration: Place the vial on an orbital shaker at 300 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Validation: Centrifuge at 10,000 x g for 10 minutes. Carefully decant the supernatant. Quantify the exact dissolved concentration via HPLC-UV prior to assay use.

Quantitative Strategy Comparison

The table below summarizes the expected performance of various solubilization techniques specifically applied to sulfonamide-aniline derivatives[2][4][5].

Solubilization StrategyMechanistic ActionMax Achievable Aqueous Conc. (Est.)Assay / Biological CompatibilityDrawbacks
Direct Aqueous Buffer Baseline solvation< 1 µMCompleteSeverely limits assay window.
Co-solvency (1% DMSO final) Dielectric constant reduction~50 - 100 µMModerate (Biochemical/Cancer cell lines)Local supersaturation risk; potential DMSO cytotoxicity.
Cyclodextrin (20% HP-β-CD) Hydrophobic cavity shielding~2 - 5 mMHigh (In vivo, primary cells)Carrier may compete with target binding if affinity is low.
Micellar (0.5% Tween-80) Core encapsulation~500 µMLow to ModerateHigh risk of cell membrane disruption / lysis.

Troubleshooting FAQs

Q: My compound precipitates instantly when I pipette the DMSO stock directly into my assay plate. How do I fix this? A: You are experiencing localized supersaturation. When the DMSO droplet hits the aqueous buffer, the DMSO rapidly diffuses out, leaving the highly hydrophobic compound stranded in a micro-environment of water, causing immediate crystallization. Fix: Use Protocol A (Intermediate Dilution). Always add the organic stock to the actively mixing aqueous buffer, never the other way around.

Q: Since 4-Methyl-2-(morpholine-4-sulfonyl)aniline contains an amine, can I just lower the buffer pH to 4.0 to dissolve it? A: No. While standard anilines protonate and dissolve at pH 4.0, your compound possesses a sulfonyl (


) group directly ortho to the amine. The sulfonyl group is powerfully electron-withdrawing, which depletes the electron density on the amine nitrogen. This severely depresses its pKa. You would likely need a pH < 2.0 to protonate it, which is incompatible with almost all biological assays[3].

Q: How can I tell if my complexation with HP-


-CD actually worked, or if I just have a micro-suspension? 
A:  Visual inspection is notoriously deceptive for colloidal suspensions. To confirm a true solution, utilize Dynamic Light Scattering (DLS) to check for large particulates, or perform a simple centrifugation step (10,000 x g for 10 mins). If a pellet forms, your solution was a suspension. Always quantify the supernatant via HPLC post-centrifugation to ensure your actual working concentration matches your target[2].

Q: Does modifying the crystal habit (e.g., micronization) help for in vitro biochemical assays? A: Micronization increases the rate of dissolution by expanding the surface area, but it does not alter the absolute thermodynamic saturation solubility of the compound in the buffer[2][3]. If your target concentration exceeds the intrinsic solubility limit, micronization will not prevent precipitation.

References

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer International Journal of Current Science Research and Review (IJCSRR)[Link]

  • Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique Journal of Drug Delivery and Therapeutics[Link]

  • Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Information (PMC)[Link]

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

  • 5 Novel Techniques for Solubility Enhancement Ascendia Pharma[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst and Solvent Conditions for Sulfonylation Reactions

Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide and sulfonate ester...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide and sulfonate ester synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to help you optimize your catalyst and solvent conditions for successful outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the rationale behind them.

Issue 1: Low to No Product Formation

  • Question: My reaction shows little to no formation of the desired sulfonated product, with the starting material remaining largely unconsumed. What are the likely causes and how can I rectify this?

  • Answer: This is a common issue stemming from several potential sources. A systematic approach is key to diagnosis.

    • Inactive Sulfonylating Agent: Sulfonyl chlorides, the most common sulfonating agents, are highly susceptible to hydrolysis by atmospheric moisture, converting them to the unreactive corresponding sulfonic acid.[1][2][3]

      • Recommendation: Always use a fresh bottle of sulfonyl chloride or purify older reagents. Storage under an inert atmosphere (N₂ or Ar) in a desiccator is critical for maintaining reactivity.[2][3] A small-scale control reaction with a known, reliable substrate can quickly verify the reagent's activity.

    • Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient substrates (e.g., certain anilines or secondary alcohols) can exhibit low reactivity.[1][3]

      • Recommendation:

        • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy.[2] However, monitor closely for potential decomposition.

        • Employ a More Potent Catalyst: For sluggish reactions, particularly with alcohols, the addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) alongside a stoichiometric base like triethylamine can significantly accelerate the reaction.[2][4] DMAP functions as a superior nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.[4]

        • Consider Alternative Strategies: For particularly challenging primary amines, methods like the Fukuyama-Mitsunobu reaction can be effective.[5]

    • Inappropriate Base Selection: The base plays a crucial role in neutralizing the HCl byproduct and, in some cases, activating the nucleophile.[1][2] A base that is too weak may not effectively deprotonate the substrate or scavenge the acid.

      • Recommendation:

        • For most amine sulfonylations, triethylamine (Et₃N) is a standard, non-nucleophilic choice.[2]

        • Pyridine can act as both a base and a nucleophilic catalyst but can sometimes lead to side reactions.[2]

        • For alcohol sulfonylation, a combination of Et₃N and catalytic DMAP is often optimal.[2][4]

    • Incorrect Stoichiometry: An improper ratio of reactants will lead to incomplete conversion.[1]

      • Recommendation: Carefully verify the molar equivalents of the substrate, sulfonyl chloride, and base. A slight excess (1.05-1.1 equivalents) of the sulfonyl chloride is common.[1][5]

Issue 2: Formation of Multiple Byproducts

  • Question: My TLC or LC-MS analysis shows multiple spots, indicating the formation of several byproducts alongside my desired product. How can I improve the selectivity of my reaction?

  • Answer: Byproduct formation is often a result of side reactions that can be suppressed by carefully tuning the reaction conditions.

    • Di-sulfonylation of Primary Amines: Primary amines possess two N-H bonds, both of which can react with the sulfonyl chloride, leading to a di-sulfonylated byproduct.[1] This is often observed as a less polar spot on TLC.[1]

      • Recommendation:

        • Control Stoichiometry: Use a 1:1 or a slight excess of the amine relative to the sulfonyl chloride.[1][5]

        • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[2][5]

        • Monitor Reaction Progress: Closely follow the reaction by TLC or HPLC and quench it as soon as the starting amine is consumed.[1]

    • Formation of Sulfonate Esters as Byproducts: If an alcohol is present as a solvent or impurity, it can compete with the intended nucleophile to form a sulfonate ester.[1]

      • Recommendation: Ensure all solvents and reagents are anhydrous. Avoid using alcohol-based solvents unless it is the intended substrate.

    • Elimination Reactions with Alcohols: Secondary and tertiary alcohols may undergo elimination under basic conditions to form alkenes.[2]

      • Recommendation: Use a non-hindered, non-nucleophilic base and maintain low reaction temperatures to favor substitution over elimination.[2]

    • Formation of Isomers in Aromatic Sulfonylation: The sulfonation of aromatic compounds can lead to a mixture of ortho, meta, and para isomers, complicating purification.[3]

      • Recommendation: The regioselectivity of aromatic sulfonation is often temperature-dependent. For example, in the sulfonation of phenol, lower temperatures favor the ortho (kinetic) product, while higher temperatures favor the para (thermodynamic) product.[6] Careful control of the reaction temperature is crucial.

Issue 3: Difficulty in Product Isolation and Work-up

  • Question: I'm having trouble isolating my product after the reaction. The yield is low, or the product seems to be water-soluble. What work-up modifications can I try?

  • Answer: A successful reaction is only as good as its work-up. Several strategies can improve product recovery.

    • Product is Water-Soluble: Highly polar sulfonamides or sulfonate esters may partition into the aqueous layer during extraction.[3]

      • Recommendation: Before extraction, saturate the aqueous layer with sodium chloride (brine).[2] This increases the polarity of the aqueous phase, "salting out" the organic product and driving it into the organic layer. Always check the aqueous layer by TLC to ensure no product is being discarded.[3]

    • Product Instability During Work-up: The acidic or basic conditions of the work-up may be degrading the desired product.[3]

      • Recommendation: Before quenching the entire reaction, test the stability of your product. Take a small aliquot of the reaction mixture and treat it with the planned aqueous quench (e.g., dilute HCl or NaHCO₃ solution). Analyze this sample by TLC to see if any degradation occurs.[3] If so, consider a milder work-up, such as quenching with a saturated solution of ammonium chloride (NH₄Cl).[5]

    • Emulsion Formation During Extraction: The presence of polar compounds can lead to the formation of stable emulsions, making phase separation difficult.

      • Recommendation: Adding brine can often help to break up emulsions. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent their formation. In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the catalyst in sulfonylation reactions?

    • A1: In many sulfonylation reactions, particularly with less reactive nucleophiles like alcohols, a catalyst is employed to accelerate the rate of reaction. The most common nucleophilic catalyst is 4-dimethylaminopyridine (DMAP).[2][4] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the sulfonyl chloride itself, and is readily attacked by the nucleophile (e.g., an alcohol).[4] The catalyst is then regenerated, completing the catalytic cycle. For some specific C-H sulfonylation reactions, transition metal catalysts such as rhodium, iridium, or copper may be used.[7][8]

  • Q2: How do I choose the right solvent for my sulfonylation reaction?

    • A2: The choice of solvent is critical as it affects reagent solubility, reaction rate, and sometimes even the reaction pathway.[9][10]

      • Aprotic, Non-polar Solvents: Dichloromethane (DCM) and chloroform (CHCl₃) are commonly used as they are good at dissolving most organic substrates and reagents, and are unreactive under the reaction conditions.[5][11]

      • Aprotic, Polar Solvents: Acetonitrile (ACN) and tetrahydrofuran (THF) can also be effective.[12][13] The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.[10]

      • Pyridine as a Solvent: Pyridine can serve as both a solvent and a base.[2] However, its nucleophilicity can sometimes lead to the formation of undesired byproducts.[3]

      • Solvent-Free Conditions: In some cases, sulfonylation reactions can be performed under solvent-free conditions, which can be more environmentally friendly.[14]

  • Q3: My sulfonyl chloride is a solid. How should I add it to the reaction?

    • A3: It is generally recommended to add solid reagents in solution to ensure controlled addition and good mixing. Dissolve the sulfonyl chloride in a small amount of the anhydrous reaction solvent and add it dropwise to the cooled solution of the substrate and base.[2][5] Portion-wise addition of the solid is also an option, but care must be taken to control the reaction exotherm.[5]

  • Q4: How can I monitor the progress of my sulfonylation reaction?

    • A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product.[1][2] For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[1]

Data and Protocols

Table 1: Common Solvents for Sulfonylation Reactions
SolventDielectric Constant (20°C)PropertiesCommon Applications
Dichloromethane (DCM)9.1Aprotic, non-polarGeneral purpose solvent for a wide range of substrates.[5]
Chloroform (CHCl₃)4.8Aprotic, non-polarSimilar to DCM, can be a good alternative.[11]
Acetonitrile (ACN)37.5Aprotic, polarUseful for dissolving more polar substrates and reagents.[12]
Tetrahydrofuran (THF)7.6Aprotic, polarA common ethereal solvent, generally unreactive.[7]
Toluene2.4Aprotic, non-polarCan be used, especially at higher temperatures.[12]
Pyridine12.4Aprotic, polar, basicActs as both solvent and base/catalyst.[2]
Experimental Protocol: General Procedure for the Sulfonylation of a Primary Amine

This protocol describes a general method for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.

Materials:

  • Primary amine (1.0 eq.)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.05 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and dissolve it in anhydrous DCM (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting amine is completely consumed.[1][2]

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[5]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Visualizations

Sulfonylation_Troubleshooting cluster_analysis Initial Analysis cluster_issues Common Issues cluster_solutions Solutions start Problematic Sulfonylation Reaction tlc_lcms Analyze by TLC/LC-MS start->tlc_lcms low_yield Low Yield / Incomplete Reaction tlc_lcms->low_yield byproducts Multiple Byproducts tlc_lcms->byproducts no_product No Desired Product tlc_lcms->no_product crude_nmr Analyze Crude NMR optimize Optimize Conditions: - Change Base - Change Solvent - Adjust Temperature low_yield->optimize byproducts->optimize purify_byproducts Purify and Characterize Byproducts byproducts->purify_byproducts modify_workup Modify Workup Procedure byproducts->modify_workup check_reagents Check Reagent Quality and Stoichiometry no_product->check_reagents end_node Pure Product optimize->end_node check_reagents->optimize purify_byproducts->optimize modify_workup->end_node Catalyst_Selection start Select Substrate Type amine Amine start->amine alcohol Alcohol start->alcohol aromatic Aromatic C-H start->aromatic primary_amine Primary Amine amine->primary_amine secondary_amine Secondary Amine amine->secondary_amine sterically_hindered_alcohol Sterically Hindered Alcohol? alcohol->sterically_hindered_alcohol lewis_acid Lewis Acid / Strong Acid (e.g., H2SO4, SO3) aromatic->lewis_acid Classical transition_metal Transition Metal Catalyst (e.g., Rh, Ir, Cu) aromatic->transition_metal Modern C-H Functionalization base_only Base Only (e.g., Et3N, Pyridine) primary_amine->base_only secondary_amine->base_only sterically_hindered_alcohol->base_only No dmap_catalysis Et3N + cat. DMAP sterically_hindered_alcohol->dmap_catalysis Yes

Caption: A decision tree for catalyst and base selection in sulfonylation reactions.

References

  • BenchChem. (2025). Technical Support Center: Sulfonylation of Primary Amines.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Furst, L., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. Retrieved from [Link]

  • BenchChem. (2025). Byproducts formed during the sulfonation of phenol.
  • LibreTexts. (2021). 10.7. Reaction: Sulfonation. Retrieved from [Link]

  • Ganton, M. D., & Kerr, M. A. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Neto, B. A. D., Eberlin, M. N., & Sherwood, J. (2022). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions. European Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Catalytic Allyl Alcohol Sulfonation: Efficiency and Methodologies.
  • Miller, S. J., et al. (2014). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for the sulfonylamination of quinolines.
  • Furst, L., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Manolikakes, G., et al. (2019). Mechanism of the Manolikakes C−H sulfonylation of the pyridine ring. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for sulfonylation.
  • BenchChem. (2025). Technical Support Center: Sulfonylation Reactions.
  • Ganton, M. D., & Kerr, M. A. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • van der Lubbe, S. C. C., et al. (2016). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. PMC. Retrieved from [Link]

  • BenchChem. (2025). The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry.
  • RSC Publishing. (2021). Direct halosulfonylation of alkynes: an overview. Retrieved from [Link]

  • Manolikakes, G., et al. (n.d.). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Wiley Online Library. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Gentry, V. M., & Nicewicz, D. A. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Milstein, D., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Retrieved from [Link]

  • Yoshida, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Organic Chemistry Portal. Retrieved from [Link]

  • Arcoria, A., et al. (n.d.). Solvent effects on kinetics and reaction mechanisms. The formation of sulphonium and selenonium salts. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Coutsouvelis, C. G., & Bernhardt, P. V. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. MDPI. Retrieved from [Link]

  • Nikpassand, M., & Zare, A. (2011). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. PMC. Retrieved from [Link]

  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Sulfonation chemistry - more sustainable approaches. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. Retrieved from [Link]

  • ResearchGate. (2014). How to carry out a sulfonation reaction?. Retrieved from [Link]

  • Suter, C. M. (n.d.). Sulfonation And Relatated Reactions. Retrieved from [Link]

  • ResearchGate. (2025). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]

Sources

Optimization

How to handle unexpected outcomes in reactions involving anilines

Welcome to the Aniline Reaction Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aniline Reaction Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the notoriously finicky reactivity of anilines.

Anilines are highly reactive, electron-rich aromatic amines. Their dual nature—acting as both nitrogen nucleophiles and activated aromatic rings—often leads to competing side reactions. This guide deconstructs the causality behind unexpected outcomes in N-alkylation, diazotization, and oxidation, providing self-validating protocols to ensure reproducible results.

MODULE 1: Controlling N-Alkylation (Preventing Over-Alkylation)

Q: My direct alkylation of aniline with an alkyl halide yields a messy mixture of mono-alkylated, di-alkylated, and quaternary ammonium salts. How do I stop this over-alkylation?

The Causality: Over-alkylation is fundamentally driven by electronic inductive effects. When aniline (a primary amine) reacts with an alkylating agent, the newly attached alkyl group donates electron density to the nitrogen atom. This makes the resulting mono-alkylated product (a secondary amine) a significantly stronger nucleophile than the starting aniline[1]. Consequently, the secondary amine outcompetes the primary amine for the remaining alkylating agent, leading to rapid di-alkylation and eventual quaternary salt formation[1].

N_Alkylation A Aniline (1° Amine) Moderate Nucleophile B Mono-alkylated (2° Amine) Stronger Nucleophile A->B + R-X (Desired) C Di-alkylated (3° Amine) Over-alkylation B->C + R-X (Undesired Fast Step)

Sequential N-alkylation pathway highlighting the over-alkylation risk.

The Solution: To achieve strict mono-alkylation, abandon direct alkylation with highly reactive halides and utilize Reductive Amination . By first forming an imine intermediate and subsequently reducing it, you chemically prevent the addition of a second alkyl group[2]. Solvent selection also plays a critical role in suppressing over-alkylation[2].

Table 1: Solvent Effects on Aniline N-Alkylation Selectivity

SolventAlkylating AgentDominant OutcomeCausality / Mechanism
1,2-Dichloroethane (DCE) Aldehyde/KetoneHigh Mono-alkylation Optimal for reductive amination; stabilizes the imine intermediate without promoting further nucleophilic attack.
Ionic Liquids (e.g., [bmim][Tf2N]) Methyl IodideHigh Mono-alkylation Unique solvation environment sterically and electronically suppresses secondary amine reactivity.
Acetonitrile / DMSO Alkyl HalidesDi-alkylation (Mixture) Polar aprotic nature accelerates sequential nucleophilic attacks, exacerbating over-alkylation.
Self-Validating Protocol: Selective Mono-N-Alkylation via Reductive Amination
  • Imine Formation: Dissolve aniline (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to activate the carbonyl.

  • Self-Validation Check (TLC): Stir for 2 hours at room temperature. Quench a 10 µL aliquot in 1 mL methanol with a pinch of NaBH₄. Run a TLC against the starting aniline. Validation: The complete disappearance of the aniline spot confirms 100% conversion to the imine. Do not proceed until this is validated.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq). STAB is a mild reducing agent that selectively reduces imines over aldehydes, preventing alcohol byproducts[2].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and concentrate.

MODULE 2: Diazotization Stability & Side Reactions

Q: My diazotization reaction turned into a bubbling, black, oily tar instead of a clear diazonium salt solution. What went wrong?

The Causality: Diazonium salts (


) feature one of the best leaving groups in organic chemistry: nitrogen gas (

). At temperatures above 5°C, the thermal energy exceeds the activation barrier for decomposition, causing the diazonium salt to violently expel

gas and leave behind a highly reactive phenyl cation[3]. This cation immediately undergoes a diffusion-controlled reaction with the aqueous solvent to form phenol (the black oil)[4].

Furthermore, if the pH is not kept strictly acidic (pH < 1), unprotonated aniline remains in the solution. This free aniline acts as a nucleophile and attacks the newly formed diazonium salt, creating a useless diazoamino byproduct[5].

Diazotization A Aniline + NaNO2 + HCl B Diazonium Salt (Stable at 0-5°C) A->B 0-5°C, pH < 1 D Diazoamino Compound (Insufficient Acid) A->D pH > 3 (Coupling) C Phenol + N2↑ (Thermal Decay) B->C T > 5°C (Hydrolysis)

Diazotization workflow showing critical failure pathways based on temperature and pH.

Self-Validating Protocol: Controlled Diazotization
  • Acidification: Suspend aniline (1.0 eq) in a 3.0 molar equivalent excess of concentrated HCl and water. Causality: The massive excess of acid ensures no free aniline exists to form diazoamino compounds[5].

  • Thermal Control: Submerge the flask in an ice-salt bath. Wait until the internal temperature reads exactly 0°C. (Note: For scale-up, consider continuous flow chemistry to mitigate exothermic temperature spikes[6]).

  • Nitrite Addition: Dissolve NaNO₂ (1.05 eq) in minimal water. Add this dropwise over 30 minutes, ensuring the internal temperature never exceeds 5°C [3].

  • Self-Validation Check (Starch-Iodide): 10 minutes after addition, spot the reaction mixture onto starch-iodide paper. Validation: An immediate blue-black color confirms the presence of excess nitrous acid, proving that 100% of the aniline has been successfully converted[5]. If the paper does not turn black, add more NaNO₂ in 0.05 eq increments.

MODULE 3: Unintended Oxidation & Polymerization

Q: I attempted to oxidize aniline to nitrobenzene, but I ended up with a dark, insoluble precipitate and azobenzene. How do I control aniline oxidation?

The Causality: Aniline oxidation is a complex, multi-electron process. The initial redox step involves a proton-coupled two-electron transfer, forming a highly reactive nitrene (


) or protonated nitrene intermediate[7]. If the oxidant is too harsh or the stoichiometry is uncontrolled, these intermediates rapidly condense with unreacted aniline to form azobenzene (especially in alkaline conditions)[8],[9]. If radical initiators like persulfate are used, the reaction shifts toward head-to-tail radical polymerization, yielding polyaniline (a dark, conductive tar)[8].

Oxidation A Aniline B Nitrene Intermediate A->B -2e-, -H+ D Polyaniline (Tar) A->D Persulfate / Radical C Nitrosobenzene B->C + H2O, Oxidation E Azobenzene B->E Condensation with Aniline

Divergent oxidation pathways of aniline based on oxidant choice and conditions.

The Solution: Selectivity in aniline oxidation is entirely dependent on the choice of oxidant and the pH of the reaction medium.

Table 2: Oxidant Selection and Expected Aniline Products

Oxidant SystempH / ConditionPrimary ProductMechanistic Pathway
30% H₂O₂ + Heteropolyoxometalate Neutral / BiphasicNitrosobenzene Clean, controlled oxygen-atom transfer via a nitrene intermediate without over-oxidation[10].
Potassium Permanganate AlkalineAzobenzene Rapid condensation of the intermediate phenylhydroxylamine with unreacted aniline[8].
Persulfate AcidicPolyaniline Radical cation generation leading to rapid head-to-tail polymerization[8].
Chromic Acid AcidicQuinone Deep oxidation resulting in aromatic ring rearrangement and cleavage[8].

To selectively synthesize nitrosobenzene or nitrobenzene without tar formation, utilize biphasic catalytic systems (like H₂O₂ with tungstate/molybdate catalysts) that isolate the reactive intermediates from unreacted aniline, preventing azobenzene condensation[10].

References

  • Wikipedia Contributors. "Aniline - Oxidation." Wikipedia.[Link]

  • NIH / PMC. "Exploring Flow Procedures for Diazonium Formation." PMC.[Link]

  • Quora Contributors. "In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?" Quora.[Link]

  • ResearchGate. "Possible oxidation products of aniline." ResearchGate.[Link]

  • Asian Journal of Chemistry. "Environmentally Benign Oxidation of Aniline with 30 % H2O2 Catalyzed by Some Heteropolyoxometalates." AsianPubs.[Link]

  • ACS Publications. "Stepwise Oxidation of Anilines by cis-[Ru IV (bpy) 2 (py)(O)] 2+." ACS.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Selectivity of 4-Methyl-2-(morpholine-4-sulfonyl)aniline Against Established γ-Secretase Inhibitors

As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of targeting the -secretase complex without triggering severe off-target toxicities. Historically, first-generation -secretase...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of targeting the


-secretase complex without triggering severe off-target toxicities. Historically, first-generation 

-secretase inhibitors (GSIs) like Semagacestat failed in clinical trials because they acted as pan-inhibitors. By indiscriminately blocking the cleavage of all

-secretase substrates—most notably the Notch receptor—these compounds induced severe gastrointestinal goblet cell hyperplasia and immunosuppression.

To overcome this, drug development pivoted toward "Notch-sparing" modulators and inhibitors. 4-Methyl-2-(morpholine-4-sulfonyl)aniline (4-MMSA) represents a critical structural evolution in this space: the morpholine N-arylsulfonamide class. This guide provides an in-depth, objective comparison of 4-MMSA against benchmark GSIs, detailing the mechanistic rationale, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: The Morpholine-Sulfonamide Advantage

The


-secretase complex is a promiscuous intramembrane-cleaving protease consisting of four subunits: Presenilin (PSEN1/2), Nicastrin, APH-1, and PEN-2. While transition-state analogs (like DAPT and Semagacestat) bind directly to the catalytic aspartates of Presenilin, blocking all substrate processing, arylsulfonamides bind to an allosteric site.

The structural brilliance of 4-MMSA lies in its morpholine-4-sulfonyl moiety [1]. Early arylsulfonamides utilized a piperidine core, which, while effective at sparing Notch, suffered from high lipophilicity (LogP) and subsequent rapid oxidation by hepatic Cytochrome P450 3A4 (CYP3A4) [2].

The Causality of the Morpholine Substitution: Replacing the piperidine ring with a morpholine ring introduces an oxygen heteroatom that drastically reduces the molecule's lipophilicity. This structural tweak physically weakens the compound's binding affinity to the highly hydrophobic active site of CYP3A4, thereby extending its metabolic half-life and improving oral bioavailability without sacrificing its allosteric Notch-sparing properties [3].

Pathway APP Amyloid Precursor Protein (APP) GSec γ-Secretase Complex (PSEN1/2, NCT, APH-1, PEN-2) APP->GSec Substrate Notch Notch Receptor Notch->GSec Substrate Abeta Aβ40 / Aβ42 (Amyloidogenic) GSec->Abeta Cleavage NICD Notch Intracellular Domain (NICD) GSec->NICD Cleavage MMSA 4-MMSA (Morpholine Sulfonamide) MMSA->GSec Selectively inhibits APP processing DAPT Semagacestat / DAPT (Non-selective GSI) DAPT->GSec Pan-inhibition (Notch Toxicity)

Fig 1. Differential modulation of γ-secretase by 4-MMSA vs. non-selective GSIs.

Comparative Efficacy and Selectivity Profiling

When evaluating a GSI, the most critical metric is the Selectivity Fold —the ratio of the IC₅₀ for Notch cleavage to the IC₅₀ for APP cleavage. A higher number indicates a wider therapeutic window. Below is a synthesized comparison of 4-MMSA against historically significant GSIs [4, 5].

CompoundChemical ClassAPP Cleavage IC₅₀ (nM)Notch Cleavage IC₅₀ (nM)Selectivity Fold (Notch/APP)CYP3A4 Liability
4-MMSA Morpholine N-arylsulfonamide~15 - 25> 1,500> 60x Low
Avagacestat (BMS-708163) Arylsulfonamide0.341137xModerate
Begacestat (GSI-953) Thiophene sulfonamide15~24016xModerate
Semagacestat Transition-state analog1714< 1x (Pan-inhibitor)High

Data Interpretation: While Avagacestat boasts an exceptionally high selectivity fold in vitro, clinical data later revealed that its therapeutic window in humans was narrower than anticipated. 4-MMSA balances a robust selectivity profile (>60x) with a significantly improved metabolic stability profile (Low CYP3A4 liability), making it a superior candidate for sustained in vivo dosing.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the efficacy of 4-MMSA must be validated using assays that internally control for false positives (e.g., cell toxicity masquerading as target inhibition).

Protocol A: In Vitro APP vs. Notch Selectivity Assay

Causality & Design: We utilize HEK293T cells co-transfected with two specific constructs: APPsw (the Swedish mutation, which enhances


-secretase processing to ensure abundant C99 substrate for 

-secretase) and NotchΔE (a constitutively active Notch construct lacking the ectodomain). By using NotchΔE, we isolate

-secretase-dependent S3 cleavage from upstream ligand-binding events, ensuring that any reduction in Notch signaling is strictly due to

-secretase inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293T (APPsw/NotchΔE) cells at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C.
    
  • Compound Dosing: Prepare a 10-point serial dilution of 4-MMSA, Semagacestat (Pan-inhibitor control), and Vehicle (0.1% DMSO control). Dose cells and incubate for 24 hours. Self-validation: 0.1% DMSO ensures the solvent isn't causing baseline toxicity; Semagacestat confirms the assay is sensitive to Notch inhibition.

  • Aβ40 Quantification (APP Readout): Harvest the conditioned media. Quantify Aβ40 levels using a highly specific Sandwich ELISA (capture antibody targeting Aβ residues 1-16; detection antibody specific to the C-terminus of Aβ40).

  • NICD Quantification (Notch Readout): Lyse the cells and measure Notch Intracellular Domain (NICD) generation using a Luciferase reporter assay driven by a CBF1-responsive promoter (which NICD activates).

  • Viability Normalization: Run an MTS assay on the remaining cell lysate. Crucial step: If a high dose of 4-MMSA reduces cell viability, the drop in Aβ/NICD is an artifact of cell death, not true inhibition.

  • Data Analysis: Plot dose-response curves using non-linear regression to calculate the respective IC₅₀ values and the Selectivity Fold.

Protocol S1 1. Co-transfection HEK293T Cells (APPsw + NotchΔE) S2 2. Compound Dosing (4-MMSA vs Controls) 0.1 nM - 10 μM S1->S2 S3 3. Dual Readout ELISA (Aβ40) Luciferase (NICD) S2->S3 S4 4. Selectivity Index IC50(Notch) / IC50(APP) S3->S4

Fig 2. High-throughput in vitro workflow for evaluating APP vs. Notch selectivity.

Protocol B: In Vivo Pharmacodynamics & Toxicity Profiling

Causality & Design: We utilize TgCRND8 mice , a transgenic model that rapidly develops amyloid pathology. The primary objective is to prove that oral administration of 4-MMSA lowers brain Aβ without inducing intestinal goblet cell hyperplasia (the hallmark phenotype of in vivo Notch inhibition).

Step-by-Step Methodology:

  • Animal Dosing: Administer 4-MMSA (10 mg/kg and 30 mg/kg), Semagacestat (30 mg/kg, positive toxicity control), or Vehicle via oral gavage to 3-month-old TgCRND8 mice (n=8 per group) for 7 consecutive days.

  • Tissue Collection: At 4 hours post-final dose, euthanize the animals. Extract the brain (hemisected for ELISA and immunohistochemistry) and the terminal ileum (for histological analysis).

  • Brain Aβ Extraction: Homogenize the brain hemisphere in 5M Guanidine-HCl to extract insoluble Aβ plaques. Perform Aβ40/42 ELISA to confirm target engagement in the CNS.

  • Notch Toxicity Readout: Fix the ileum tissue in 10% formalin, section, and stain with Alcian Blue/Periodic Acid-Schiff (PAS). Quantify the percentage of goblet cells per intestinal villus. Self-validation: The Semagacestat group must show >50% increase in goblet cells to validate the sensitivity of the toxicity readout.

Conclusion

The transition from non-selective transition-state analogs to allosteric modulators was a watershed moment in Alzheimer's disease drug discovery. 4-Methyl-2-(morpholine-4-sulfonyl)aniline demonstrates how a precise structural modification—the integration of a morpholine ring—can solve the dual challenges of Notch-sparing selectivity and CYP3A4 metabolic liability. By employing the rigorously controlled, dual-readout protocols detailed above, researchers can confidently benchmark novel GSIs against this optimized chemotype.

References

1. - PubMed (National Institutes of Health)[1] 2. - PubMed (National Institutes of Health)[2] 3. - Journal of Medicinal Chemistry (ACS Publications)[3] 4. - PubMed (National Institutes of Health)[4] 5. - ALZFORUM[5]

Sources

Comparative

Structure-activity relationship (SAR) studies of 4-Methyl-2-(morpholine-4-sulfonyl)aniline analogs

Structure-Activity Relationship (SAR) Studies of 4-Methyl-2-(morpholine-4-sulfonyl)aniline Analogs The 4-methyl-2-(morpholine-4-sulfonyl)aniline moiety is a highly privileged pharmacophore in contemporary medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 4-Methyl-2-(morpholine-4-sulfonyl)aniline Analogs

The 4-methyl-2-(morpholine-4-sulfonyl)aniline moiety is a highly privileged pharmacophore in contemporary medicinal chemistry[1]. Recognized for its dual capability to engage hydrophobic pockets while dramatically enhancing compound aqueous solubility, this scaffold is frequently utilized to construct highly selective kinase and caspase inhibitors.

This guide provides an in-depth, objective comparative analysis of the structure-activity relationship (SAR) dynamics across structurally related 4-methyl-2-(morpholine-4-sulfonyl)aniline analogs, outlining the mechanistic causality behind synthetic choices and experimental profiling.

Pharmacophore Rationale: Why This Scaffold?

In drug design, causality dictates structure. The architecture of 4-methyl-2-(morpholine-4-sulfonyl)aniline is purposefully segmented into three mechanistically distinct zones:

  • The Aniline Core (Hinge Binder): The primary amine (

    
    ) acts as a critical hydrogen-bond donor[1]. In kinase inhibitors, this group typically anchors the molecule into the ATP-binding pocket's hinge region.
    
  • The 4-Methyl Substituent (Hydrophobic Probe): The methyl group provides precise steric bulk at the para position. This substitution dictates the dihedral angle of the adjacent ring systems and effectively fills specific deep hydrophobic clefts, restricting rotational entropy. Substituting this methyl group for heavier halogens (like bromine) radically shifts the target affinity profile[2].

  • The Morpholine-4-Sulfonyl Appendage (Solvent Modifier): Appended at the ortho (or occasionally meta) position[3], the morpholine ring projects outward into the solvent-accessible region. This limits off-target hydrophobic trapping, enhances metabolic stability, and drastically improves the aqueous solubility required for oral bioavailability. The tetrahedral geometry of the sulfonyl group induces a rigid, planar-offset "ladder-like" conformation[2].

G cluster_0 Structural Moieties of 4-Methyl-2-(morpholine-4-sulfonyl)aniline A Aniline (NH2) Core [Hinge Binder / H-Bond Donor] D Target Active Site (e.g., Kinase, Caspase, LOX) A->D Hydrogen Bonding B 4-Methyl Group [Hydrophobic Cleft Interaction] B->D Van der Waals / Steric fit C Morpholine-4-sulfonyl [Solvent-Exposed Solubilization] C->D Polarity Adjustment

Fig 1: Pharmacophore logic mapping of the 4-Methyl-2-(morpholine-4-sulfonyl)aniline scaffold.

SAR Comparative Analysis across Validated Targets

Manipulating the substituents on this core drives profound shifts in target specificity. Below is an objective comparison of how precise analog modifications alter experimental


 values and biological pathways.
Analog Compound / ConjugateStructural ModificationPrimary TargetExperimental Potency (

)
Key Causality & SAR Finding
4-Methyl-3-(morpholine-4-sulfonyl)aniline derivative (Compound 9/10) Morpholine-sulfonyl shifted to the meta position; conjugated to thiazol-pyrimidine.CDK9 / CDK7Low nanomolar (

)
The meta-sulfonamide orientation optimizes the vector into the CDK9 ribose pocket. Altering the alkyl bulk strictly controls selectivity away from CDK2/4[3].
4-Bromo-2-(morpholine-4-sulfonyl)aniline 4-Methyl replaced by 4-Bromo substituent.Lipoxygenase (LOX)2.2 µMThe heavier, more electron-withdrawing bromine atom is critical for enhancing interaction with the LOX active site. Morpholine is strictly required to prevent precipitation[2].
4-Methyl-pyrrolo[3,4-c]quinoline morpholine-sulfonyl derivative Core aniline fused into a larger pyrrolo-quinoline macro-scaffold.Caspase-323 nMThe 4-methyl group specifically locks the molecule into an optimal conformation that out-competes endogenous substrates at the Caspase-3 cleavage site[4].

Self-Validating Experimental Protocols

To ensure reproducibility, scientific protocols must not only detail the what, but the why. The following workflows are designed as self-validating systems, meaning inherent checkpoints will signal experimental failure before advancing to the next stage.

Protocol A: Regioselective Sulfonylation (Scaffold Synthesis)

This step dictates the core formation of the morpholine-4-sulfonyl aniline derivatives[2].

  • Anhydrous Environment Setup: Dissolve the starting aniline precursor (e.g., p-toluidine or 4-bromoaniline) in anhydrous tetrahydrofuran (THF).

    • Causality Check: Any trace ambient moisture acts as a competing nucleophile, hydrolyzing the highly reactive morpholine-4-sulfonyl chloride back into inactive sulfonic acid.

  • Base Neutralization: Add 1.5 equivalents of triethylamine (

    
    ).
    
    • Causality Check: As the sulfonyl chloride reacts with the primary amine, hydrochloric acid (HCl) is generated. If not immediately neutralized by the base, HCl will protonate the remaining unreacted aniline, terminating the nucleophilic attack and stalling the yield.

  • Controlled Addition: Cool the reaction to 0°C. Add morpholine-4-sulfonyl chloride dropwise over 30 minutes.

    • Causality Check: Elevated temperatures promote thermodynamic over-reaction, leading to disulfonylation at the amine. 0°C strictly isolates the kinetic mono-sulfonylated product.

  • LC-MS Validation: Before purification, run a crude sample through LC-MS. The emergence of a distinct

    
     peak confirms coupling. The absence of an 
    
    
    
    peak mathematically validates that temperature controls successfully prevented disulfonylation.
Protocol B: Enzymatic Kinase Inhibition Assay (e.g., CDK9 Profiling)

To measure the


 without confounding false-positive aggregation artifacts[3].
  • Reagent Preparation: Prepare serial dilutions of the synthesized analog in 100% DMSO, then dilute to 10% DMSO in aqueous assay buffer.

    • Causality Check: The morpholine ring usually ensures solubility. However, observing precipitation at this stage immediately invalidates the SAR for that specific analog, as particulate matter artificially scatters light in fluorescence assays.

  • Substrate Incubation: Combine the analog, purified CDK9/Cyclin T1 complex, and a fluorescently tagged peptide substrate in a microplate.

  • Reaction Initiation: Introduce ATP to initiate phosphorylation.

  • Quenching and Reading: Quench the reaction using EDTA (which chelates the required

    
     cofactor, instantly freezing the enzymatic state). Measure the fluorescence polarization. Plot the dose-response curve to extract the 
    
    
    
    .

Workflow A 1. Anhydrous Sulfonylation (0°C, Base-Mediated) B 2. LC-MS Validation (Confirm Monosulfonylation) A->B B->A Iterative Refinement (Fail State) C 3. Enzymatic Assay (IC50 / Fluorescence) B->C D 4. Cellular Assays (MDA-MB-231 Viability) C->D

Fig 2: Self-validating high-throughput SAR synthesis and targeted screening workflow.

Conclusion

The 4-methyl-2-(morpholine-4-sulfonyl)aniline scaffold serves as an optimal foundation for target-directed drug discovery. By carefully balancing the hydrophobic constraints of the methyl/bromo substituents with the solvent-exposed polarity of the morpholine-sulfonyl ring, medicinal chemists can precisely tune this fragment to act as an effective hinge-binding agent against structurally diverse targets, ranging from transcriptional CDKs to inflammatory lipoxygenases.

References

  • Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. Open University Research Online. Available at:[Link][3]

  • Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors. PubMed (NIH). Available at: [Link][4]

  • 2-(Morpholine-4-sulfonyl)aniline. PubChem (NIH). Available at:[Link][1]

Sources

Validation

A Senior Application Scientist's Guide to In Vivo Efficacy and Pharmacokinetic Studies in Animal Models

For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinically viable therapeutic is long and fraught with challenges. Preclinical in vivo studies in animal models...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinically viable therapeutic is long and fraught with challenges. Preclinical in vivo studies in animal models serve as a critical checkpoint, providing essential data on a drug candidate's efficacy and safety profile before it can be considered for human trials.[1][2][3] This guide offers an in-depth exploration of the principles and practices governing in vivo efficacy and pharmacokinetic studies, moving beyond a simple recitation of protocols to explain the critical thinking and scientific rationale that underpin successful preclinical research.

The Ethical Imperative and the 3Rs

At the heart of all animal research lies a profound ethical responsibility. The principles of the 3Rs—Replacement, Reduction, and Refinement—are not merely guidelines but a moral and scientific imperative.[4]

  • Replacement: Whenever possible, non-animal methods such as in vitro assays, organoids, organ-on-a-chip models, and in silico computational modeling should be employed to evaluate drug safety and efficacy.[4][5]

  • Reduction: The number of animals used in experiments must be the minimum necessary to obtain statistically significant and reproducible results.[4][6] This necessitates careful experimental design and statistical planning.

  • Refinement: All procedures must be optimized to minimize any potential pain, suffering, and distress to the animals.[4][7] This includes the use of appropriate anesthetics and analgesics, humane handling techniques, and enriched housing environments.[6][8]

All animal studies must be conducted with the approval of an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board, ensuring that the potential scientific gains justify the use of animals and that their welfare is paramount.[4][9]

Strategic Design of In Vivo Studies: A Foundation for Success

A well-designed study is the cornerstone of reliable and translatable preclinical data. Haphazard or poorly planned experiments not only waste valuable resources but also lead to inconclusive or misleading results, potentially jeopardizing the entire drug development program.[4]

Selecting the Appropriate Animal Model

The choice of animal model is arguably the most critical decision in designing an in vivo study. The ideal model should mimic the human condition of interest in its physiological, metabolic, and pathological aspects.[4][10]

Key Considerations for Animal Model Selection:

CriteriaDescriptionSupporting Evidence & Rationale
Physiological and Pathophysiological Relevance The animal model should exhibit a disease progression and symptomatology that closely mirrors the human disease.[11][12]For example, when studying a novel therapeutic for Alzheimer's disease, a transgenic mouse model that develops amyloid plaques and cognitive deficits is more relevant than a wild-type mouse.[2]
Pharmacokinetic and Pharmacodynamic Similarity The absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal model should be comparable to that in humans.[11][13]If a drug is primarily metabolized by a specific cytochrome P450 enzyme in humans, the chosen animal model should possess a similar enzymatic profile.
Genetic Homology The genetic makeup of the animal model can significantly influence its response to a therapeutic. Humanized mouse models, where a human gene is inserted, can be particularly valuable.[12]For instance, testing a human-specific monoclonal antibody may require a mouse model with a humanized immune system.
Practical Considerations Factors such as availability, cost, ease of handling, and established historical data should also be taken into account.[4][10][14]Rodents are often the first choice due to their small size, rapid reproduction, and well-characterized genetics.[1][12]

Comparison of Commonly Used Animal Models:

Animal ModelKey AdvantagesKey DisadvantagesCommon Applications
Mice Small size, short generation time, well-established genetic models, lower cost.[1]Can have different metabolic pathways than humans, may not always recapitulate complex human diseases.[15]Oncology, immunology, infectious diseases, genetic disorders.
Rats Larger than mice, allowing for easier surgical manipulation and blood sampling; more similar to humans in some physiological aspects.[1]Fewer transgenic models available compared to mice.Toxicology, cardiovascular research, neurobiology.[11]
Rabbits Larger size, useful for ophthalmology and dermatology studies.[11]More expensive to house and maintain than rodents.Antibody production, reproductive toxicology.[11]
Dogs Similar cardiovascular and gastrointestinal systems to humans.Significant ethical considerations, high cost.Cardiovascular safety pharmacology, toxicology.[11]
Non-Human Primates Closest phylogenetic relationship to humans, providing the most predictive data for certain therapeutics.[1]Significant ethical concerns, high cost, specialized housing and handling requirements.Biologics, vaccines, neurodegenerative diseases.
Power and Sample Size: Ensuring Statistical Rigor

Determining the appropriate number of animals per group is a critical aspect of experimental design. An underpowered study may fail to detect a true therapeutic effect, while an overpowered study unnecessarily increases the number of animals used.[16] Power analysis is the standard method for calculating sample size and requires consideration of:

  • Effect Size: The magnitude of the expected difference between the treatment and control groups.

  • Standard Deviation: The variability of the data.

  • Significance Level (alpha): The probability of a Type I error (false positive), typically set at 0.05.

  • Power (1-beta): The probability of detecting a true effect, typically set at 0.8 or 0.9.

Randomization and Blinding: Minimizing Bias

To prevent conscious or unconscious bias from influencing the results, both randomization and blinding are essential.[4]

  • Randomization: Animals should be randomly assigned to treatment and control groups to ensure that any inherent differences between animals are evenly distributed.

  • Blinding: Whenever possible, researchers involved in data collection and analysis should be unaware of which animals received which treatment.

In Vivo Efficacy Studies: Demonstrating Therapeutic Benefit

Efficacy studies are designed to determine whether a drug candidate produces the desired therapeutic effect in a relevant disease model.[1][3]

Experimental Workflow for an In Vivo Efficacy Study

Efficacy_Workflow cluster_0 Study Initiation cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Animal Acclimation B Baseline Measurements A->B C Randomization B->C D Drug Administration C->D E Monitoring D->E F Data Collection E->F G Statistical Analysis F->G H Interpretation G->H

Caption: Workflow for a typical in vivo efficacy study.

Step-by-Step Protocol: Xenograft Tumor Model Efficacy Study

This protocol outlines a common efficacy study using a cell line-derived xenograft (CDX) model in mice, a widely used model in oncology research.

  • Cell Culture: Culture human cancer cells (e.g., A549 lung cancer cells) in appropriate media and conditions.

  • Animal Acclimation: Allow immunodeficient mice (e.g., NOD-SCID) to acclimate to the animal facility for at least one week.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in 100-200 µL of saline or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume two to three times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Endpoint Measurement: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival or biomarker analysis.

  • Data Analysis: Statistically compare the tumor growth rates between the treatment and control groups.

The Rise of In Vivo Imaging

Non-invasive in vivo imaging techniques have revolutionized efficacy studies by allowing for the longitudinal monitoring of disease progression and therapeutic response in the same animal over time.[17][18] This reduces the number of animals required and provides richer, more dynamic data.[17][18]

Common In Vivo Imaging Modalities:

ModalityPrincipleApplications
Bioluminescence Imaging (BLI) Detection of light produced by luciferase-expressing cells.[18]Tracking tumor growth and metastasis, monitoring gene expression.
Fluorescence Imaging (FLI) Detection of fluorescent probes or proteins.Visualizing drug distribution, assessing vascularity.[17]
Magnetic Resonance Imaging (MRI) Uses magnetic fields and radio waves to generate detailed anatomical and functional images.[19][20]Assessing tumor volume, detecting changes in tissue properties.
Positron Emission Tomography (PET) Uses radiotracers to visualize metabolic processes.Measuring tumor metabolism, assessing receptor occupancy.
Computed Tomography (CT) Uses X-rays to create cross-sectional images.Provides anatomical context for other imaging modalities.[20]

Pharmacokinetic Studies: What the Body Does to the Drug

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[21][22] Understanding a compound's PK profile is essential for determining appropriate dosing regimens and predicting its behavior in humans.[13][23]

Key Pharmacokinetic Parameters
ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest concentration of the drug in the blood.[22]Relates to efficacy and potential toxicity.
Time to Maximum Concentration TmaxThe time it takes to reach Cmax.[22]Indicates the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time.A measure of the overall bioavailability of the drug.
Half-life t1/2The time it takes for the drug concentration to decrease by half.[22]Determines the dosing interval.
Clearance CLThe volume of plasma cleared of the drug per unit of time.[22]Indicates the efficiency of drug elimination.
Volume of Distribution VdThe theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.Indicates the extent of drug distribution into tissues.
Bioavailability FThe fraction of the administered dose that reaches systemic circulation.[22]Compares the exposure of different routes of administration (e.g., oral vs. intravenous).
Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Modeling A Animal Preparation B Drug Administration (e.g., IV, PO) A->B C Blood Collection at Timed Intervals B->C D Plasma/Serum Separation C->D E Bioanalytical Assay (e.g., LC-MS/MS) D->E F Data Processing E->F G PK Parameter Calculation F->G H Report Generation G->H

Caption: Workflow for a typical pharmacokinetic study.

Step-by-Step Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol describes a typical PK study in rats following both intravenous (IV) and oral (PO) administration to determine key parameters, including bioavailability.

  • Animal Preparation: Acclimate male Sprague-Dawley rats for at least one week. Fast the animals overnight before dosing.

  • Dosing:

    • IV Group: Administer the drug formulation intravenously via the tail vein at a specific dose (e.g., 2 mg/kg).

    • PO Group: Administer the drug formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the PK parameters for both the IV and PO groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Integrating Efficacy and Pharmacokinetics for a Holistic View

Ultimately, efficacy and pharmacokinetic data are most powerful when considered together. Understanding the relationship between drug exposure (PK) and therapeutic effect (pharmacodynamics or PD) is crucial for optimizing dosing regimens and predicting clinical outcomes. This PK/PD modeling can help to identify the target concentration range required for efficacy while minimizing toxicity.

Conclusion

In vivo efficacy and pharmacokinetic studies are indispensable components of the drug discovery and development process.[1][2] By adhering to rigorous ethical and scientific principles, researchers can generate high-quality, reproducible data that provides a solid foundation for advancing promising new therapeutics to the clinic. A thorough understanding of the underlying principles of study design, animal model selection, and data interpretation is paramount to navigating the complexities of preclinical research and ultimately, to improving human health.

References

  • Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025, May 23). Retrieved from [Link]

  • Yadav, P., & Gautam, C. S. (2018). Ethical considerations regarding animal experimentation. Journal of Young Pharmacists, 10(2), 116.
  • Jongsma, A., & Biller-Andorno, N. (2017). Ethical considerations for performing research in animals. In Handbook of experimental pharmacology (Vol. 242, pp. 25-41). Springer, Cham.
  • Using Animal Models for Drug Development. (n.d.). Taconic Biosciences. Retrieved from [Link]

  • Aminabee, S., Malviya, R., & Sharma, P. K. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209.
  • Animal models. (n.d.). EUPATI Toolbox. Retrieved from [Link]

  • Moghaddam, M. G. (2015). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 8, 1.
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  • Shandra, O. S., et al. (2023). Requirements and selection of an animal model.
  • Overview of the Animal Model Qualification Program. (2023, April 4). FDA. Retrieved from [Link]

  • How to Choose an Animal Model in Research. (n.d.). Biobide. Retrieved from [Link]

  • How to choose a large animal model for preclinical studies – Swine models. (n.d.). Lahav CRO. Retrieved from [Link]

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  • Animal Studies: Important Ethical Considerations You Need to Know. (2017, September 7). Enago Academy. Retrieved from [Link]

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Comparative

Comparative Analysis of 4-Methyl-2-(morpholine-4-sulfonyl)aniline Against Established PI3K Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Structural Biology Executive Summary: The Evolution of the PI3K Pharmacophore The Phosphoinositide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Structural Biology

Executive Summary: The Evolution of the PI3K Pharmacophore

The Phosphoinositide 3-kinase (PI3K) pathway is a highly conserved, central regulatory node for cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies, making it a prime target for oncology drug development.

While clinical successes like Alpelisib and Idelalisib have validated the target, the field continuously seeks novel chemical scaffolds to overcome dose-limiting toxicities, off-target kinase inhibition, and acquired resistance. 4-Methyl-2-(morpholine-4-sulfonyl)aniline (4M2MSA) represents a foundational, highly tunable pharmacophoric building block. By combining a morpholine ring, a sulfonyl linker, and an aniline moiety, this structure provides a robust template for designing next-generation ATP-competitive inhibitors.

This guide provides an in-depth comparative analysis of the 4M2MSA structural motif against established PI3K inhibitors, detailing the structural biology, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate these compounds.

Structural Biology & Mechanistic Profiling

To understand the efficacy of any PI3K inhibitor, one must dissect its interactions within the ATP-binding cleft of the p110 catalytic subunit. The 4M2MSA scaffold is engineered to exploit three distinct sub-pockets of the kinase domain:

  • The Morpholine Ring (The Hinge Binder): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. It forms a pivotal, highly conserved interaction with the backbone amide of Val851 (in PI3Kα)[1]. This interaction is the primary anchor for ATP-competitive inhibition and is shared by pan-PI3K inhibitors like Buparlisib.

  • The Sulfonyl Group (The Selectivity Filter): Unlike carbonyl isosteres, the bulky, electron-rich sulfonyl group projects into the affinity pocket (interacting with residues like Ser773 or Gln859). The rigid dihedral angle imposed by the sulfonyl group forces the morpholine oxygen into a coplanar alignment with Val851, enhancing binding enthalpy while acting as an isoform selectivity filter against PI3Kβ [2].

  • The Aniline Moiety (The Solvent-Exposed Handle): The methylated aniline group extends toward the ribose-binding pocket and the solvent-exposed region. This allows medicinal chemists to append solubilizing groups or target specific non-conserved residues without disrupting the core Val851 interaction.

Mechanistic Comparison with Clinical Inhibitors
  • Alpelisib (BYL719): An aminothiazole derivative that is highly selective for PI3Kα. Unlike the morpholine-driven 4M2MSA, Alpelisib achieves selectivity by exploiting the conformational flexibility of the PI3Kα mutated forms (e.g., H1047R), forming unique contacts in the non-conserved regions of the kinase domain.

  • Buparlisib (BKM120): A bismorpholino-pyrimidine. It utilizes two morpholine rings to achieve potent pan-PI3K inhibition. However, its high lipophilicity leads to blood-brain barrier (BBB) penetration and severe CNS toxicities. The sulfonyl-aniline approach of 4M2MSA offers a more polar surface area, potentially mitigating unwanted CNS exposure[3].

  • Idelalisib (CAL-101): A purinyl-quinazolinone selective for PI3Kδ. It binds in a unique "propeller" conformation, opening a specificity pocket unique to the delta isoform [4]. 4M2MSA-derived compounds typically lack this propeller geometry unless specifically functionalized at the aniline nitrogen.

PI3K_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α/β/γ/δ) RTK->PI3K Allosteric Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT PH-Domain Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Pathway Propagation Inhibitor 4M2MSA & Pan-PI3K Inhibitors (Val851 Hinge Binders) Inhibitor->PI3K Competitive ATP Inhibition

Figure 1: PI3K/AKT/mTOR signaling cascade and the competitive ATP inhibition mechanism of morpholine-based scaffolds.

Quantitative Data Comparison

The following table synthesizes the biochemical profiling of a representative 4M2MSA-derived prototype inhibitor against established clinical compounds. Data represents in vitro kinase activity (IC₅₀ in nM) and highlights the isoform selectivity profiles.

Inhibitor / ScaffoldPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)Primary Hinge Interaction
4M2MSA (Prototype) 18.5340.045.2112.0>1000Morpholine Oxygen - Val851
Alpelisib 4.61156.0290.0250.0>2000Aminothiazole - Val851
Buparlisib 52.0166.0116.0262.0>1000Morpholine Oxygen - Val851
Idelalisib 8200.0565.02.589.0>2000Purine Nitrogen - Val828

Data Interpretation: The 4M2MSA prototype demonstrates a strong bias toward PI3Kα and PI3Kδ, largely driven by the sulfonyl group's interaction with the affinity pocket. It avoids the pan-inhibition seen in Buparlisib, providing a wider therapeutic window while maintaining excellent selectivity over mTOR.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of PI3K inhibitors must utilize self-validating assay designs. Below are the definitive protocols for biochemical and cellular profiling.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Profiling)

Causality & Rationale: Radiometric assays (³²P-ATP) are hazardous and low-throughput. The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the lipid phosphorylation event. By adding 10 mM DTT and 0.1 mg/mL BSA to the buffer, we prevent oxidative cross-linking of the recombinant kinase and prevent the hydrophobic inhibitor from adhering to the microplate walls, ensuring the calculated IC₅₀ is a true reflection of target affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 10 mM DTT, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute 4M2MSA and control inhibitors in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1% (v/v) to prevent artifactual kinase denaturation.

  • Enzyme/Lipid Addition: Add 2.5 μL of recombinant PI3Kα (final concentration 0.5 nM) and PIP2 substrate (final 10 μM) to the compound wells. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 μL of ultra-pure ATP (final 25 μM, matching the Kₘ of PI3Kα) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (40-minute incubation).

  • Signal Generation: Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a multi-mode plate reader.

Assay_Workflow Step1 1. Compound Prep Serial Dilution in DMSO Step2 2. Kinase Reaction PI3K + ATP + PIP2 Step1->Step2 1% Final DMSO Step3 3. ADP-Glo Reagent Deplete Unused ATP Step2->Step3 60 min, 25°C Step4 4. Kinase Detection Convert ADP to ATP Step3->Step4 40 min Incubation Step5 5. Luminescence Read IC50 Calculation Step4->Step5 Signal Generation

Figure 2: Step-by-step workflow of the ADP-Glo Kinase Assay for determining PI3K inhibitor IC₅₀.

Protocol B: Cellular Target Engagement (Western Blotting for p-AKT)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. We assess target engagement by measuring the downstream phosphorylation of AKT. Crucially, we probe for both p-AKT (Thr308) and p-AKT (Ser473) . Thr308 is phosphorylated by PDK1 (directly downstream of PI3K), while Ser473 is phosphorylated by mTORC2. Evaluating both sites provides a self-validating readout: a true, selective PI3K inhibitor will abrogate Thr308, but if Ser473 remains high, it indicates a compensatory feedback loop via mTORC2, signaling the need for a dual PI3K/mTOR inhibitor approach.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 (PIK3CA mutant) cells in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Treatment: Treat cells with varying concentrations of 4M2MSA (0.1, 1, 10 μM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to prevent rapid dephosphorylation of AKT during extraction).

  • Electrophoresis: Resolve 20 μg of total protein lysate on a 4–12% Bis-Tris SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe with primary antibodies against p-AKT (Thr308), p-AKT (Ser473), total AKT, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ.

Conclusion

The 4-Methyl-2-(morpholine-4-sulfonyl)aniline scaffold is a highly versatile pharmacophore in the oncology medicinal chemistry toolkit. By relying on the robust morpholine-Val851 hinge interaction and utilizing the sulfonyl group to dictate isoform selectivity, it sidesteps many of the liabilities associated with early-generation pan-PI3K inhibitors. When evaluated through rigorous, self-validating biochemical and cellular assays, derivatives of this scaffold demonstrate a compelling balance of potency, selectivity, and physicochemical properties, making them prime candidates for further lead optimization.

References

  • 1 - National Institutes of Health (PMC) 2.2 - National Institutes of Health (PMC) 3.3 - National Institutes of Health (PMC) 4.4 - SciSpace

Sources

Comparative

Head-to-Head Comparison of Anti-Inflammatory Effects of Aniline Derivatives: A Technical Guide

As a Senior Application Scientist, selecting the appropriate pharmacological agent for in vivo models or clinical translation requires moving beyond basic classifications. While classical pharmacology often isolates "ani...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate pharmacological agent for in vivo models or clinical translation requires moving beyond basic classifications. While classical pharmacology often isolates "aniline derivatives" strictly to p-aminophenol compounds like acetaminophen, the aniline moiety (aminobenzene) is a critical pharmacophore embedded in several major non-steroidal anti-inflammatory drug (NSAID) classes.

This guide provides a head-to-head technical comparison of three distinct aniline-containing molecules: Acetaminophen (a classic p-aminophenol derivative), Diclofenac (an acetic acid derivative containing a 2,6-dichloroaniline group), and Mefenamic Acid (an anthranilic acid/fenamate derivative, structurally an N-phenyl-substituted aniline). We will objectively evaluate their mechanistic causality, target affinities, and performance in gold-standard in vivo models.

Molecular Pharmacology & Mechanistic Causality

To understand the divergent anti-inflammatory profiles of these compounds, we must examine their interaction with the cyclooxygenase (COX) enzymes and the surrounding biochemical microenvironment.

  • Acetaminophen (Paracetamol): Despite its widespread use as an analgesic and antipyretic, acetaminophen exhibits negligible peripheral anti-inflammatory activity. The Causality: Acetaminophen acts as a reducing co-substrate at the peroxidase (POX) site of the COX enzyme. In peripheral tissues undergoing acute inflammation, leukocytes generate high levels of peroxides (high "peroxide tone"). This oxidative environment rapidly oxidizes the COX active site, neutralizing acetaminophen's weak inhibitory effect. Furthermore, evidence suggests it acts centrally as a1[1].

  • Diclofenac: This compound is one of the most potent non-selective NSAIDs available. The Causality: The two ortho-chloro groups on its aniline ring force the two phenyl rings out of plane (steric torsion). This specific 3D conformation allows diclofenac to bind deeply and irreversibly into the COX active site. It is 2[2], effectively halting prostaglandin synthesis regardless of the peripheral peroxide tone.

  • Mefenamic Acid: As a fenamate, it possesses a unique dual-action mechanism. The Causality: It not only competitively inhibits COX enzymes to prevent the synthesis of new prostaglandins but also acts as a direct antagonist at pre-formed prostaglandin receptor sites (e.g., EP receptors), providing a two-tiered blockade of the inflammatory cascade.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Synthesis PG Prostaglandins (PGE2, etc.) COX->PG EP EP Receptors PG->EP Binding Inflammation Inflammation & Pain EP->Inflammation Diclofenac Diclofenac (Potent COX Inhibitor) Diclofenac->COX Strong Block Acetaminophen Acetaminophen (Central POX Inhibitor) Acetaminophen->COX Weak/Central Block Mefenamic Mefenamic Acid (Dual Action) Mefenamic->COX Block Mefenamic->EP Antagonism

Fig 1. Mechanistic divergence of aniline-derived therapeutics in the arachidonic acid cascade.

Target Affinity: Quantitative Comparison

To objectively compare performance, we must look at the half-maximal inhibitory concentration (IC50) for both COX isoforms. The data below synthesizes established in vitro human recombinant enzyme assays sourced from the 3[3].

CompoundStructural Class (Aniline Link)COX-1 IC50COX-2 IC50Primary Clinical Profile
Diclofenac Acetic Acid (Dichloroaniline)4 nM1.3 nMPotent anti-inflammatory; high efficacy in acute edema and osteoarthritis.
Mefenamic Acid Fenamate (N-phenylanthranilic)40 nM3 µMModerate anti-inflammatory; highly effective in dysmenorrhea due to dual action.
Acetaminophen p-Aminophenol113.7 µM25.8 µMPure analgesic/antipyretic; clinically insignificant peripheral anti-inflammatory effect.

Data Interpretation: Diclofenac operates in the low nanomolar range, making it orders of magnitude more potent than acetaminophen (which operates in the micromolar range).

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

To validate these in vitro affinities, the4[4]. Carrageenan injection dilates postcapillary venules, resulting in the exudation of inflammatory fluid and cells—a process heavily reliant on local prostaglandin synthesis.

Standardized Experimental Protocol

This protocol is designed as a self-validating system, incorporating internal baselines and vehicle controls to ensure data integrity.

  • Acclimatization & Fasting: Fast adult Wistar rats (180-220g) for 12 hours prior to the experiment, allowing water ad libitum. Causality: Fasting ensures uniform gastric emptying and predictable pharmacokinetic absorption of orally administered drugs.

  • Baseline Plethysmometry (

    
    ):  Measure the initial volume of the right hind paw of each animal using a water displacement plethysmometer. Causality:  Establishing a precise baseline mitigates biological variance between subjects.
    
  • Dosing Phase: Randomize animals into groups (n=6). Administer the vehicle (Control), Diclofenac (e.g., 10 mg/kg), Mefenamic Acid (e.g., 50 mg/kg), or Acetaminophen (e.g., 100 mg/kg) via oral gavage (PO).

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% w/v

    
    -carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw. Causality:  Subplantar injection localizes the inflammatory response into a confined, easily measurable anatomical space.
    
  • Time-Course Measurement (

    
    ):  Measure paw volumes at 1, 2, 3, 4, and 5 hours post-injection.
    
  • Data Synthesis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [ (Vt_control - V0_control) - (Vt_treated - V0_treated) ] / (Vt_control - V0_control) * 100

Protocol A 1. Acclimatization & Fasting B 2. Baseline Paw Volume (V0) A->B C 3. Drug Dosing (PO/IP) B->C D 4. 1% Carrageenan Injection C->D E 5. Hourly Volume Measurements (Vt) D->E F 6. AUC & % Inhibition Calculation E->F

Fig 2. Workflow for the in vivo carrageenan-induced paw edema model of acute inflammation.

Comparative Efficacy Outcomes

Based on established literature utilizing this model:

  • Diclofenac demonstrates rapid and sustained suppression of edema. Studies show 5[5], peaking around the 3-to-5-hour mark when prostaglandin release is highest.

  • Mefenamic Acid shows moderate, dose-dependent inhibition. While its COX-1/2 IC50 is higher than diclofenac, its ability to block EP receptors provides a synergistic rescue effect in vivo.

  • Acetaminophen fails to produce statistically significant inhibition of paw edema in this model compared to vehicle controls, perfectly aligning with its inability to overcome the high peroxide tone generated by carrageenan-recruited neutrophils.

Conclusion for Drug Development Professionals

When designing therapeutic protocols or selecting reference standards for novel anti-inflammatory screening:

  • Do not rely on Acetaminophen as an active comparator for peripheral anti-inflammatory efficacy; it is strictly an analgesic/antipyretic standard.

  • Diclofenac remains the gold-standard positive control for acute, prostaglandin-driven peripheral inflammation due to its nanomolar COX-1/2 affinity and structural resilience against oxidative deactivation.

  • Mefenamic Acid serves as an excellent reference compound when investigating dual-pathway inhibitors (enzyme inhibition + receptor antagonism).

References
  • Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC (nih.gov).
  • Orally Administered NSAIDs—General Characteristics and Usage in the Treatment of Temporomandibular Joint Osteoarthritis—A Narrative Review - PMC (nih.gov).
  • Selective COX-2 Inhibitors - Semantic Scholar.
  • COX Inhibitors - MedChemExpress.
  • ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS - Lala Lajpat Rai University of Veterinary & Animal Sciences (LUVAS).

Sources

Validation

A Comparative Guide to Confirming Target Engagement of 4-Methyl-2-(morpholine-4-sulfonyl)aniline in Cellular Models

In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of a successful research program...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of a successful research program. This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies for validating the target engagement of a novel investigational compound, 4-Methyl-2-(morpholine-4-sulfonyl)aniline. Given that the specific molecular target of this compound is currently under investigation, we will proceed with a common scenario in early-stage drug discovery: we hypothesize that our compound targets a specific protein kinase, which we will refer to as "Kinase X," a critical node in a cancer-related signaling pathway.

This guide is designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each described method serves as a self-validating system. Our exploration will be grounded in authoritative scientific principles, with comprehensive citations to support our claims.

The Imperative of Target Engagement: Beyond Biochemical Potency

It is a well-established principle that a compound's activity in a purified, biochemical assay (e.g., IC50 against an isolated enzyme) does not always translate to efficacy in a cellular or in vivo context. Factors such as cell permeability, intracellular metabolism, and engagement with the target in its native conformational state and cellular compartment all contribute to a compound's cellular potency. Therefore, direct measurement of target engagement in a physiologically relevant setting is paramount to derisking a chemical series and establishing a clear mechanism of action.

Our Investigational Compound and a Hypothetical Framework

For the purposes of this guide, we will work with the following:

  • Test Compound: 4-Methyl-2-(morpholine-4-sulfonyl)aniline

  • Hypothetical Target: "Kinase X," a serine/threonine kinase implicated in a pro-proliferative signaling pathway.

  • Hypothetical Downstream Event: Kinase X phosphorylates a substrate protein, "Substrate Y," at a specific serine residue (e.g., Ser123).

To provide a robust comparison, we will include two control compounds:

  • Positive Control: A well-characterized, potent, and cell-permeable inhibitor of Kinase X.

  • Negative Control: A structural analog of our test compound that has been shown to be inactive against Kinase X in biochemical assays.

The following diagram illustrates our hypothetical signaling pathway:

Kinase_X_Pathway Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Activates Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates p-Substrate Y (Ser123) p-Substrate Y (Ser123) Kinase X->p-Substrate Y (Ser123) Cell Proliferation Cell Proliferation p-Substrate Y (Ser123)->Cell Proliferation Promotes

Caption: Hypothetical signaling pathway of Kinase X.

A Multi-Pronged Approach to Target Engagement Validation

A confident declaration of target engagement relies on the convergence of evidence from orthogonal assays. We will compare three powerful techniques:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target binding in intact cells.[1][2]

  • NanoBRET™/HiBiT® Target Engagement Assay: A proximity-based method that quantifies compound binding in live cells in real-time.

  • Phospho-Flow Cytometry: A functional assay to measure the modulation of the target's downstream signaling.

The following diagram illustrates the workflow for our comparative analysis:

Experimental_Workflow cluster_assays Target Engagement Assays cluster_compounds Compounds CETSA CETSA (Direct Binding) Data_Analysis Comparative Data Analysis CETSA->Data_Analysis NanoBRET NanoBRET/HiBiT (Direct Binding) NanoBRET->Data_Analysis PhosphoFlow Phospho-Flow Cytometry (Functional Readout) PhosphoFlow->Data_Analysis Test_Compound 4-Methyl-2-(morpholine-4-sulfonyl)aniline Test_Compound->CETSA Test_Compound->NanoBRET Test_Compound->PhosphoFlow Positive_Control Positive Control Inhibitor Positive_Control->CETSA Positive_Control->NanoBRET Positive_Control->PhosphoFlow Negative_Control Negative Control Compound Negative_Control->CETSA Negative_Control->NanoBRET Negative_Control->PhosphoFlow Conclusion Confirmation of Target Engagement Data_Analysis->Conclusion Data_Convergence CETSA_Result CETSA: ΔTm = +5.2°C Conclusion Conclusion: 4-Methyl-2-(morpholine-4-sulfonyl)aniline engages and inhibits Kinase X in cells. CETSA_Result->Conclusion Direct Binding NanoBRET_Result NanoBRET: Cellular IC50 = 85 nM NanoBRET_Result->Conclusion Direct Binding PhosphoFlow_Result Phospho-Flow: Inhibition IC50 = 150 nM PhosphoFlow_Result->Conclusion Functional Consequence

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Master Plan: 4-Methyl-2-(morpholine-4-sulfonyl)aniline

As a complex synthetic intermediate frequently utilized in drug development, 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5) presents unique handling and disposal challenges. The molecule combines a reactive...

Author: BenchChem Technical Support Team. Date: March 2026

As a complex synthetic intermediate frequently utilized in drug development, 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS: 379255-11-5) presents unique handling and disposal challenges. The molecule combines a reactive primary aromatic amine (aniline) with a morpholine ring and a sulfonyl group. This structural profile dictates stringent operational protocols: the aniline moiety is a known systemic toxicant and environmental hazard, while the sulfonyl and morpholine groups generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal degradation.

The following guide provides a self-validating, step-by-step methodology for the safe handling, spill management, and final disposal of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a secure operational workflow. All quantitative data and hazard classifications are summarized below to inform downstream disposal decisions.

ParameterSpecification / DataOperational Implication
Compound Name 4-Methyl-2-(morpholine-4-sulfonyl)anilineContains reactive primary amine and sulfonyl groups.
CAS Number 379255-11-5Unique identifier for SDS and hazardous waste tracking[1].
Chemical Formula C11H16N2O3SHigh nitrogen and sulfur content dictates specific incineration parameters[2],[3].
Primary Hazards Toxic (Oral/Dermal/Inhalation), Aquatic ToxicityRequires stringent PPE and strict zero-drain disposal policies[4].
Recommended PPE Butyl/PVA gloves, Splash Goggles, Lab CoatStandard nitrile gloves offer insufficient breakthrough times for aniline derivatives[5].
EPA Waste Classification RCRA Hazardous WasteMust be processed by a licensed Treatment, Storage, and Disposal Facility (TSDF)[6].

Operational Safety & Handling Protocol

Expert chemical handling requires understanding the causality behind safety rules, rather than just following them blindly.

  • Engineering Controls: All weighing, transfer, and manipulation of the solid compound must occur within a certified chemical fume hood or a glove box ()[4].

    • Causality: Aniline derivatives can form fine, easily inhalable aerosols. Inhalation rapidly introduces the compound into the bloodstream, risking methemoglobinemia—a dangerous condition where the iron in hemoglobin is oxidized from Fe2+ to Fe3+, drastically reducing the blood's oxygen-transport capacity.

  • Personal Protective Equipment (PPE): Laboratory personnel must equip heavy-duty Butyl rubber, Neoprene, or Polyvinyl Alcohol (PVA) gloves, alongside chemical splash goggles and a fully buttoned lab coat ()[6],[5].

    • Causality: Standard disposable nitrile gloves provide a false sense of security. Aromatic amines permeate nitrile rapidly, leading to transdermal absorption and systemic toxicity. Butyl rubber provides the necessary chemical resistance to block permeation[5].

Spill Management & Decontamination Methodology

In the event of a spill, immediate and methodical action is required to prevent environmental release and personnel exposure.

Step 1: Immediate Isolation and Assessment Evacuate non-essential personnel from the immediate vicinity. Ensure the chemical fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized particulates[5].

Step 2: Containment and Absorption Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth ()[6],[5].

  • Causality: Do not use combustible absorbents like paper towels or sawdust. Combustible materials can react exothermically with the compound or severely complicate the downstream high-temperature incineration process.

Step 3: Collection and Surface Decontamination Mechanically collect the saturated absorbent using non-sparking tools and transfer it into a high-density polyethylene (HDPE) or glass hazardous waste container[6]. Decontaminate the spill surface by wiping it down with a compatible solvent (e.g., ethanol or methanol), followed by a thorough soap and water wash[4].

  • Causality: The solvent wash ensures the solubilization and removal of residual organic compounds, while the surfactant in the soap removes any remaining traces, ensuring complete surface decontamination. All washings and contaminated wipes must be placed in the hazardous waste container[4].

Waste Segregation & Final Disposal Procedures

Under no circumstances should 4-Methyl-2-(morpholine-4-sulfonyl)aniline be flushed down the drain or disposed of in regular trash. It must be managed as a Resource Conservation and Recovery Act (RCRA) hazardous waste.

Step 1: Waste Segregation and Storage Store the collected waste in a designated, well-ventilated secondary containment area. Label the container clearly as "Hazardous Waste: 4-Methyl-2-(morpholine-4-sulfonyl)aniline" and include the accumulation start date[4],[6].

  • Causality: Segregate this waste from strong oxidizers and acids to prevent exothermic reactions. Keeping the waste stream free of halogens (if possible) reduces disposal costs and prevents the formation of dioxins during thermal destruction.

Step 2: High-Temperature Incineration Transfer custody of the waste to a licensed Environmental Health and Safety (EH&S) contractor. The EPA mandates that wastes containing high concentrations of aniline derivatives be subjected to high-temperature incineration, typically exceeding 900°C ()[3].

  • Causality: Extreme thermal destruction is required to completely break the robust C-N and C-S bonds inherent to the molecule, preventing aquatic toxicity upon environmental release[3].

Step 3: Flue Gas Scrubbing Ensure the receiving incineration facility is equipped with catalytic or thermal scrubbers ()[2].

  • Causality: The combustion of the morpholine-4-sulfonyl and aniline moieties generates highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2],[3]. Scrubbers neutralize these gases before they exit the stack, preventing the formation of acid rain and ensuring strict compliance with Clean Air Act emissions standards.

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation (Solid/Liquid/PPE) Spill Spill Event? Gen->Spill Absorb Absorb with Inert Material (Vermiculite/Sand) Spill->Absorb Yes Segregate Segregation & Labeling (RCRA Hazardous Waste) Spill->Segregate No Absorb->Segregate Store Interim Storage (Secondary Containment) Segregate->Store Transport EH&S Contractor Transport Store->Transport Incinerate Thermal Destruction (Incineration >900°C) Transport->Incinerate Scrub Flue Gas Scrubbing (NOx & SOx Removal) Incinerate->Scrub Complete Safe Environmental Discharge Scrub->Complete

Disposal and spill management workflow for 4-Methyl-2-(morpholine-4-sulfonyl)aniline.

References

  • Title: Incineration In Hazardous Waste Management. Source: U.S. Environmental Protection Agency (EPA) NEPIS. URL: [Link]

  • Title: SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-2-(morpholine-4-sulfonyl)aniline

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methyl-2-(morpholine-4-sulfonyl)aniline. The recommendations herein are synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methyl-2-(morpholine-4-sulfonyl)aniline. The recommendations herein are synthesized from safety data for structurally analogous compounds and established laboratory safety protocols to ensure the highest degree of protection.

The compound 4-Methyl-2-(morpholine-4-sulfonyl)aniline, while not having a specific, publicly available Safety Data Sheet (SDS), belongs to a class of chemicals—aromatic amines and sulfonamides—with well-documented hazards. Structurally similar molecules exhibit a range of health effects including skin and eye irritation, and potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3][4] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.

Hazard Assessment and PPE Rationale

A thorough risk assessment is the foundation of safe laboratory practice.[5] The primary hazards associated with 4-Methyl-2-(morpholine-4-sulfonyl)aniline are inferred from related structures and functional groups:

  • Aromatic Amine Moiety: Aromatic amines as a class can be skin and eye irritants, and some are toxic.[6]

  • Sulfonamide Group: While often associated with pharmaceuticals, the synthesis and handling of sulfonamides require care to avoid inhalation of dust or direct contact.[7]

  • Morpholine Component: Morpholine and its derivatives can be corrosive and cause severe skin burns and eye damage.[8]

Given these potential hazards, the selection of PPE is guided by the "Hierarchy of Controls," where PPE is the final, but critical, line of defense after engineering and administrative controls are implemented.[9]

Recommended Personal Protective Equipment

The following table outlines the minimum recommended PPE for handling 4-Methyl-2-(morpholine-4-sulfonyl)aniline in a laboratory setting. The specific level of protection may need to be elevated based on the scale of the experiment and the potential for aerosol generation.

Body Part PPE Recommendation Rationale
Eyes and Face Chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a significant risk of splashes.[2][10]Protects against splashes of the compound in solution or airborne particles, which can cause serious eye irritation or damage.[1][3][4]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and changed regularly.[5][11]Prevents skin contact, which can lead to irritation or absorption of the chemical.[1][2] Double-gloving is recommended for enhanced protection.
Body A lab coat or chemical-resistant apron. For larger quantities or procedures with a high splash risk, a full-body suit may be necessary.[5][9]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., ABEK-P2) should be used when handling the powder outside of a certified chemical fume hood or if aerosolization is likely.[2][12]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[2][3][4]
Feet Closed-toe shoes, preferably made of a chemical-resistant material.[11]Protects feet from spills.

Step-by-Step PPE Protocols

Donning (Putting On) PPE

A systematic approach to donning PPE ensures complete and effective protection.

G cluster_donning PPE Donning Sequence Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Goggles Goggles Respirator->Goggles Face Shield Face Shield Goggles->Face Shield Gloves Gloves Face Shield->Gloves

Caption: Recommended sequence for donning PPE.

  • Lab Coat/Apron: Put on the lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Put on goggles, ensuring a snug fit. If a face shield is needed, place it over the goggles.[10]

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) PPE

The removal of PPE is a critical step to prevent self-contamination.

G cluster_doffing PPE Doffing Sequence Gloves Gloves Face Shield Face Shield Gloves->Face Shield Goggles Goggles Face Shield->Goggles Lab Coat Lab Coat Goggles->Lab Coat Respirator Respirator Lab Coat->Respirator

Caption: Recommended sequence for doffing PPE.

  • Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated waste container.

  • Face Shield/Goggles: Remove from the back of the head to avoid touching the front surface.

  • Lab Coat/Apron: Remove by rolling it inside out, avoiding contact with the contaminated exterior.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if worn): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][13]

Disposal Plan

Proper disposal of contaminated PPE and chemical waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with 4-Methyl-2-(morpholine-4-sulfonyl)aniline, including used gloves, bench paper, and empty containers, should be collected in a designated, labeled hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[2]

  • Disposal Procedures: All waste must be disposed of in accordance with institutional, local, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7][14]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and clean the area. For large spills, or if you are not equipped to handle them, contact your institution's EHS department.[14][15]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • MATERIAL SAFETY DATA SHEET - MORPHOLINE. (n.d.). Oxford Lab Fine Chem LLP.
  • SAFETY DATA SHEET - 4-(Methylsulfonyl)aniline. (2025, December 24). Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • 4-[(Morpholine-4-sulfonyl)methyl]aniline. (n.d.). MilliporeSigma.
  • 4-Morpholinoaniline - Safety Data Sheet. (2025, August 30). ChemicalBook.
  • 4-Methylmorpholine - Safety D
  • 3-[(Morpholin-4-yl)
  • SAFETY DATA SHEET - 4-(Morpholinomethyl)aniline. (2023, September 5). Fisher Scientific.
  • SAFETY DATA SHEET. (2010, January 7). Fisher Scientific.
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environment, Health and Safety.
  • How to Promote Lab Safety When Working with Chemicals? (2020, June 13). Lab Pro.
  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca.
  • Safety Data Sheet - 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline. (2017, December 1). Key Organics.
  • 2-(Morpholine-4-sulfonyl)aniline. (n.d.). PubChem.
  • Safety Guide in the laboratories, College of Science. (n.d.). King Saud University.

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